Cefadroxil-d4 (Major)
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S.H2O/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H2/t10-,11-,15-;/m1./s1/i2D,3D,4D,5D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFNMSULHIODTC-AUTKPGNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])O)[2H].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Cefadroxil-d4: Chemical Properties, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefadroxil-d4 is the deuterium-labeled analog of Cefadroxil, a first-generation cephalosporin antibiotic.[1][2] This isotopically labeled compound serves as an invaluable tool in analytical and clinical research, primarily as an internal standard for the highly accurate quantification of Cefadroxil in complex biological matrices.[3] Its near-identical chemical and physical properties to the parent drug, coupled with its distinct mass spectrometric signature, make it the gold standard for pharmacokinetic, bioequivalence, and metabolism studies.[4][5] This technical guide provides a comprehensive overview of the core chemical properties, structure, and applications of Cefadroxil-d4, offering field-proven insights for its effective utilization in a research and development setting.
Chemical Identity and Structure
Cefadroxil-d4 is a semi-synthetic cephalosporin antibiotic where four hydrogen atoms on the phenyl ring of the C-7 side chain have been replaced with deuterium atoms.[6] This isotopic substitution is key to its function as an internal standard in mass spectrometry-based assays.
| Identifier | Value | Source |
| Chemical Name | (6R,7R)-7-[[(2R)-Amino-(4-hydroxyphenyl-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [6] |
| CAS Number | 1426174-38-0 | [6] |
| Molecular Formula | C₁₆H₁₃D₄N₃O₅S | [6] |
| Molecular Weight | 367.42 g/mol (anhydrous) | [7] |
| Synonyms | Cefadroxil-d4 (Major), (6R,7R)-7-[[(2R)-Amino-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [6] |
Chemical Structure
The core structure of Cefadroxil-d4 consists of a β-lactam ring fused to a dihydrothiazine ring, characteristic of the cephalosporin class of antibiotics. The deuterium labeling is specifically on the 4-hydroxyphenyl moiety of the acyl side chain attached at the 7-position.
Figure 2: Inferred Synthetic Pathway for Cefadroxil-d4.
Spectroscopic and Chromatographic Properties
Mass Spectrometry
The key feature of Cefadroxil-d4 is its mass shift of +4 Da compared to the unlabeled Cefadroxil. This allows for its clear differentiation in mass spectrometric analysis. The fragmentation pattern is expected to be analogous to that of Cefadroxil, with the major fragments retaining the deuterium labels.
Expected Fragmentation of Cefadroxil-d4 (in positive ion mode):
-
Parent Ion [M+H]⁺: m/z ~368
-
Major Fragment Ions: The fragmentation of the Cefadroxil molecule typically involves the cleavage of the β-lactam ring and the side chain. A common fragment for Cefadroxil is observed at m/z 208.1, corresponding to the acylium ion of the side chain. For Cefadroxil-d4, this fragment would be expected at m/z 212.1. [8][9]
Figure 3: Proposed Mass Fragmentation of Cefadroxil-d4.
NMR Spectroscopy
The ¹H NMR spectrum of Cefadroxil-d4 will be significantly different from that of Cefadroxil in the aromatic region, where the signals corresponding to the phenyl protons will be absent due to deuterium substitution. The remaining signals of the cephalosporin core will be similar to the unlabeled compound. The ¹³C NMR spectrum will show the carbon signals of the deuterated phenyl ring as multiplets due to C-D coupling.
Application in Quantitative Analysis
The primary application of Cefadroxil-d4 is as an internal standard in quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [10]
Rationale for Using a Deuterated Internal Standard
An ideal internal standard should have physicochemical properties as close as possible to the analyte to compensate for variations during sample preparation and analysis. [10][11]Deuterated standards are considered the "gold standard" because:
-
Co-elution: They co-elute with the analyte in reversed-phase HPLC, ensuring they experience the same matrix effects. [12]* Similar Extraction Recovery: They have nearly identical extraction efficiencies from biological matrices.
-
Similar Ionization Efficiency: They exhibit similar ionization responses in the mass spectrometer source.
-
Mass Differentiation: The mass difference allows for their simultaneous detection with the analyte without interference. [6]
Typical Analytical Workflow
A validated LC-MS/MS method for the quantification of Cefadroxil in a biological matrix (e.g., plasma) using Cefadroxil-d4 as an internal standard would typically involve the following steps:
Figure 4: Typical LC-MS/MS Analytical Workflow.
Stability
While specific stability data for pure Cefadroxil-d4 is not extensively published, studies on Cefadroxil provide valuable insights. Reconstituted oral suspensions of Cefadroxil are stable for a defined period under refrigerated and room temperature conditions. [13]As a solid, Cefadroxil-d4 is expected to be stable when stored under the recommended conditions of -20°C, protected from light and moisture. For analytical purposes, the stability of stock and working solutions should be thoroughly evaluated as part of the method validation process.
Conclusion
Cefadroxil-d4 is an essential tool for the accurate and precise quantification of the antibiotic Cefadroxil in research and clinical settings. Its chemical and physical properties, being almost identical to the parent compound, make it an ideal internal standard for LC-MS/MS analysis, effectively compensating for analytical variability. This technical guide provides a comprehensive overview of its structure, properties, and application, empowering researchers and drug development professionals to confidently utilize this critical analytical standard in their work.
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The Gold Standard: A Technical Guide to Cefadroxil-d4 as a Stable Isotope-Labeled Internal Standard in Bioanalysis
Preamble: The Pursuit of Precision in Pharmacokinetics
In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is the bedrock upon which pivotal decisions are made. From preclinical pharmacokinetic (PK) profiling to pivotal bioequivalence studies, the integrity of our data is paramount. This guide provides an in-depth exploration of the use of Cefadroxil-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Cefadroxil. We will delve into the fundamental principles that underscore its superiority, provide field-proven experimental protocols, and offer insights to empower researchers to generate robust and defensible bioanalytical data. This document is crafted not as a rigid set of instructions, but as a comprehensive resource for scientists dedicated to the highest standards of analytical excellence.
The Imperative for an Internal Standard: Mitigating the Matrix
Biological matrices such as plasma, serum, and urine are inherently complex and variable. This complexity gives rise to a phenomenon known as the "matrix effect," which can significantly impact the accuracy and precision of mass spectrometric analysis.[1][2] The matrix effect manifests as either ion suppression or enhancement, where co-eluting endogenous components interfere with the ionization of the target analyte, leading to erroneous quantification.[2][3][4]
The most effective strategy to counteract these variabilities is the use of an internal standard (IS). An ideal IS should mimic the physicochemical properties of the analyte as closely as possible, experiencing the same degree of matrix effects and variability throughout the analytical workflow. While structurally similar analogs can be used, the gold standard is a stable isotope-labeled version of the analyte.[3][5]
Cefadroxil-d4: The Ideal Analytical Surrogate
Cefadroxil-d4 is the deuterated form of Cefadroxil, a first-generation cephalosporin antibiotic.[6] By replacing four hydrogen atoms with deuterium, the mass of the molecule is increased by four Daltons. This mass shift is the key to its utility.
The Advantages of Cefadroxil-d4 as an Internal Standard:
-
Co-elution with the Analyte: Due to its near-identical chemical structure, Cefadroxil-d4 exhibits the same chromatographic behavior as Cefadroxil, ensuring they experience the same matrix effects at the same time.
-
Identical Extraction Recovery: During sample preparation, any loss of Cefadroxil will be mirrored by a proportional loss of Cefadroxil-d4.
-
Comparable Ionization Efficiency: Both the analyte and the SIL-IS will be ionized with similar efficiency in the mass spectrometer's source.
-
Mass-Based Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate ratiometric quantification.
The use of a SIL-IS like Cefadroxil-d4 transforms the analytical method into a self-validating system, where the ratio of the analyte peak area to the IS peak area remains constant even in the presence of signal suppression or enhancement. This principle, known as isotope dilution mass spectrometry (IDMS) , is a cornerstone of high-precision quantitative bioanalysis.[7][8][9][10]
The Analytical Workflow: A Step-by-Step Guide
The following sections provide a detailed, field-tested workflow for the quantification of Cefadroxil in human plasma using Cefadroxil-d4 as an internal standard. This protocol is a robust starting point that can be adapted and validated for specific research needs.
Preparation of Stock and Working Solutions
Accuracy begins with the meticulous preparation of standards. It is best practice to use separate weighings for the preparation of calibration curve (CC) and quality control (QC) stock solutions to ensure their independence.
Protocol for Stock and Working Solution Preparation:
-
Cefadroxil Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Cefadroxil reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) in a 10 mL volumetric flask.
-
Cefadroxil-d4 Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Cefadroxil-d4 and dissolve it in a suitable solvent in a 1 mL volumetric flask.
-
Cefadroxil Working Solutions: Prepare a series of working solutions by serially diluting the Cefadroxil stock solution with the appropriate solvent to create concentrations for spiking into blank plasma to form the calibration curve and QC samples.
-
Cefadroxil-d4 Working Solution (Internal Standard Spiking Solution): Dilute the Cefadroxil-d4 stock solution to a final concentration of, for example, 1 µg/mL. The optimal concentration should be determined during method development.
Preparation of Calibration Standards and Quality Control Samples
Calibration standards and quality control samples should be prepared in the same biological matrix as the study samples to accurately reflect the analytical conditions.
Protocol for Calibration Curve and QC Preparation:
-
Calibration Curve (CC) Standards: Spike appropriate volumes of the Cefadroxil working solutions into blank human plasma to achieve a series of concentrations covering the expected in-vivo range. A typical range for Cefadroxil could be 10 to 10,000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared by spiking blank plasma with a separately prepared Cefadroxil stock solution.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting Cefadroxil from plasma.
Protocol for Plasma Sample Preparation:
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the Cefadroxil-d4 working solution (internal standard) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
Visualizing the Workflow
Caption: The bioanalytical workflow for Cefadroxil quantification.
Instrumental Analysis: LC-MS/MS Parameters
The following are typical starting parameters for the liquid chromatography and mass spectrometry analysis of Cefadroxil. These should be optimized for the specific instrumentation being used.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Cefadroxil Transition | m/z 364.1 → 208.1 |
| Cefadroxil-d4 Transition | m/z 368.1 → 212.1 (Predicted) |
| Collision Energy | Optimize for maximum signal intensity |
| Dwell Time | 100 ms |
Data Analysis and Method Validation
The quantification of Cefadroxil is based on the ratio of its peak area to that of Cefadroxil-d4. A calibration curve is constructed by plotting this ratio against the nominal concentration of the calibration standards. The concentration of Cefadroxil in unknown samples is then determined by interpolating their peak area ratios from this curve.
A comprehensive validation of the bioanalytical method is required to ensure its reliability. This validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).
Key Validation Parameters:
| Parameter | Acceptance Criteria (Typical) |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix |
| Matrix Effect | Assessed to ensure it is compensated for by the internal standard |
| Stability | Analyte stability established under various storage and handling conditions (e.g., freeze-thaw, bench-top) |
The Power of Isotope Dilution: A Mechanistic View
The robustness of using Cefadroxil-d4 as an internal standard is rooted in the principle of isotope dilution. The following diagram illustrates how the peak area ratio of the analyte to the internal standard remains constant despite variations in signal intensity due to matrix effects.
Caption: The principle of isotope dilution in mitigating matrix effects.
Conclusion: A Commitment to Quality
The use of Cefadroxil-d4 as a stable isotope-labeled internal standard represents the pinnacle of bioanalytical rigor for the quantification of Cefadroxil. By embracing the principles of isotope dilution mass spectrometry and adhering to stringent validation guidelines, researchers can generate data of the highest quality and integrity. This, in turn, empowers informed decision-making throughout the drug development lifecycle, ultimately contributing to the advancement of therapeutic innovation and patient care.
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Physical and chemical characteristics of deuterated Cefadroxil
An In-Depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Cefadroxil
Foreword: The Rationale for Deuterating Cefadroxil
Cefadroxil, a first-generation cephalosporin antibiotic, has long been a stalwart in the treatment of various bacterial infections.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[3][4] While effective, the ongoing pursuit of improved therapeutic agents has led researchers to explore subtle yet powerful molecular modifications. One such strategy is selective deuterium substitution, a process that replaces specific hydrogen atoms with their heavier, stable isotope, deuterium.[5][6]
The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can profoundly influence a drug's metabolic fate. This phenomenon, known as the Kinetic Isotope Effect (KIE), can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[7][8] For a drug like Cefadroxil, this could translate to enhanced metabolic stability, a longer plasma half-life, and potentially a more favorable dosing regimen with improved patient compliance.[6][9] Furthermore, altering metabolic pathways may reduce the formation of unwanted or toxic metabolites, thereby improving the drug's overall safety profile.[5][10] This guide provides a comprehensive technical overview of the anticipated physical and chemical characteristics of deuterated Cefadroxil, offering a roadmap for its synthesis, characterization, and evaluation.
Core Physicochemical Properties: A Comparative Analysis
Deuteration is a subtle structural change, but it imparts measurable differences in the physicochemical properties of a molecule.[11] While the biological activity is generally preserved because deuterium is electronically identical to hydrogen, properties dependent on molecular mass and bond vibrational energy are altered.[11][12]
Molecular Weight and Formula
The most immediate change is an increase in molecular weight. Cefadroxil has a molecular formula of C₁₆H₁₇N₃O₅S and a molecular weight of approximately 363.4 g/mol .[13][14] A deuterated version, for instance, Cefadroxil-d₄ (with four deuterium atoms), would have a molecular weight of approximately 367.4 g/mol . This difference is fundamental for mass spectrometry-based analysis.
Predicted Changes in Solubility and Lipophilicity
Studies on other deuterated compounds have shown that deuterium incorporation can induce changes in properties like melting point and solubility.[15] For instance, deuteration can sometimes lead to a slight increase in hydrophilicity and aqueous solubility without altering crystal packing patterns.[15] While specific experimental data for deuterated Cefadroxil is not publicly available, it is a critical parameter to determine empirically, as it directly impacts formulation development and bioavailability.
Table 1: Comparative Physicochemical Properties of Cefadroxil and Hypothetical Deuterated Cefadroxil-d₄
| Property | Cefadroxil (Non-deuterated) | Deuterated Cefadroxil (Hypothetical C₁₆H₁₃D₄N₃O₅S) | Rationale for Change |
| Molecular Formula | C₁₆H₁₇N₃O₅S | C₁₆H₁₃D₄N₃O₅S | Substitution of 4 protium (H) atoms with deuterium (D) atoms. |
| Molecular Weight | ~363.4 g/mol [13][14] | ~367.4 g/mol | Additive mass of extra neutrons in the deuterium isotopes. |
| pKa | 3.45 (acid), 7.43 (basic)[14] | Expected to be very similar | Deuterium has a negligible effect on electronic properties and acidity/basicity. |
| Aqueous Solubility | Low solubility in water[14] | Potentially slightly increased | Deuteration can subtly alter intermolecular forces and crystal lattice energy.[15] |
| Log P | -0.4[14] | Potentially slightly lower | May be slightly altered due to changes in polarity and hydration. |
Comprehensive Analytical Characterization
The cornerstone of developing a deuterated active pharmaceutical ingredient (API) is a robust analytical framework to confirm its identity, purity, and stability. This involves a multi-technique approach where each method provides complementary information.
Isotopic Purity and Enrichment Analysis
Causality: It is critical to quantify the degree of deuteration and the distribution of isotopologues (molecules that differ only in their isotopic composition).[16] High-Resolution Mass Spectrometry (HRMS) is the gold standard because its resolving power can distinguish between the minute mass differences of isotopologues.[17][18] This analysis validates the success of the synthetic labeling process and ensures batch-to-batch consistency.
Experimental Protocol: Isotopic Purity by LC-HRMS
-
Standard & Sample Preparation:
-
Prepare a stock solution of deuterated Cefadroxil at 1 mg/mL in a suitable solvent (e.g., methanol/water).
-
Create a dilution series to a final concentration of approximately 1 µg/mL for infusion or injection.[19]
-
-
Instrumentation (LC-ESI-HRMS):
-
Liquid Chromatography (LC): Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient elution profile (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). This step separates the API from any non-isotopic impurities.
-
Mass Spectrometer: An Orbitrap or TOF mass analyzer is preferred.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan mode with a resolution setting of >70,000 to resolve isotopic peaks.
-
-
Data Acquisition & Analysis:
-
Acquire the full scan mass spectrum centered around the [M+H]⁺ ion of the deuterated Cefadroxil.
-
Extract the ion chromatograms for the parent compound and all expected isotopologues (e.g., d₀, d₁, d₂, d₃, d₄).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity (species abundance) by expressing the peak area of the desired deuterated species (e.g., d₄) as a percentage of the sum of all isotopologue peak areas.
-
Self-Validation: The observed isotopic distribution should closely match the theoretical distribution calculated from the isotopic enrichment of the starting materials. Significant deviation may indicate incomplete reactions or isotopic scrambling.
-
Structural Integrity and Positional Analysis
Causality: While MS confirms the what (mass), Nuclear Magnetic Resonance (NMR) spectroscopy confirms the where. It provides unambiguous proof of the deuterium's location on the molecular scaffold and verifies the overall structural integrity of the molecule.[17] Proton (¹H) NMR is particularly useful, as the disappearance of a signal at a specific chemical shift directly corresponds to the substitution of a proton with a deuterium atom.
Chemical Purity and Stability Assessment
Causality: A stability-indicating method is required to ensure that the deuterated drug is stable under storage and stress conditions and to quantify any degradation products.[20] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, quantitative technique ideal for this purpose.[21][22] One of the known degradation pathways for Cefadroxil is the formation of the inactive Δ²-isomer.[20]
Experimental Protocol: Stability Study by HPLC-UV
-
Forced Degradation Study:
-
Subject the deuterated Cefadroxil to stress conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (ICH Q1B guidelines).
-
The goal is to generate potential degradation products to prove the analytical method can separate them from the parent peak.
-
-
HPLC Method:
-
Column: C18, e.g., 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A mixture of a phosphate buffer (e.g., pH 5.0) and a modifier like acetonitrile or methanol.[22]
-
Detection: UV detector set at the λmax of Cefadroxil, typically around 230-263 nm.[22][23]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 30°C).
-
-
Validation (per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can resolve the deuterated Cefadroxil peak from its degradation products and any process impurities.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Ascertain the lowest concentration of analyte that can be reliably detected and quantified.
-
-
Long-Term Stability Study:
-
Store the deuterated API under ICH-recommended conditions (e.g., 25°C/60% RH and 40°C/75% RH).
-
Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months) to monitor for any decrease in potency or increase in impurities.
-
Anticipated Pharmacokinetic Profile
The primary driver for deuterating Cefadroxil is to favorably alter its pharmacokinetic profile. Cefadroxil is primarily excreted unchanged in the urine, with a half-life of about 1.5 hours.[1][24] While it is not extensively metabolized, even minor metabolic pathways can be slowed by deuteration.
A successful deuteration strategy would lead to:
-
Reduced Metabolic Clearance: Slower breakdown of the drug by metabolic enzymes.
-
Increased Half-Life (t½): The drug would remain in the body for a longer period. The half-life of non-deuterated Cefadroxil is approximately 1.2-1.5 hours.[24][25] Deuteration could extend this, potentially allowing for less frequent dosing.
-
Increased Plasma Exposure (AUC): The total amount of drug the body is exposed to over time would increase, which could enhance efficacy.
These hypotheses must be rigorously tested through in vitro metabolism studies (e.g., using liver microsomes) and subsequently confirmed in preclinical and clinical pharmacokinetic studies.
Regulatory Considerations
It is important to note that from a regulatory standpoint, a deuterated version of an existing drug is considered a New Chemical Entity (NCE).[26][27] This was established with the FDA's approval of the first deuterated drug, deutetrabenazine.[7][26] This designation provides eligibility for market exclusivity but also necessitates a comprehensive development program, as outlined in this guide, to establish the drug's quality, safety, and efficacy.[28]
Conclusion
The development of deuterated Cefadroxil represents a sophisticated application of medicinal chemistry principles to refine a well-established therapeutic agent. While its core antibacterial mechanism remains unchanged, the strategic substitution of hydrogen with deuterium holds the promise of a superior pharmacokinetic and metabolic profile. This guide has outlined the essential physical and chemical characteristics that must be evaluated, providing a framework of validated analytical protocols and the underlying scientific rationale. Rigorous characterization of isotopic purity, structural integrity, chemical stability, and key physicochemical properties is paramount for advancing a deuterated drug candidate from the laboratory to clinical application, ultimately aiming to deliver a safer and more effective treatment for bacterial infections.
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- AquigenBio. (n.d.).
- Gant, T. G. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry.
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- Salamandra. (n.d.).
- CIL. (n.d.).
- Li, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- BenchChem. (2025). Application Note: Quantitative Analysis of Δ²-Cefadroxil in Stability Samples of Cefadroxil.
- Wikipedia. (n.d.). Cefadroxil.
- Troutman Pepper. (2017). Deuterated Drugs Are New Chemical Entities. JDSupra.
- JRF Global. (n.d.).
- FDA Law Blog. (2017).
- de Marco, B. A., & Salgado, H. R. N. (2017). Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. Critical Reviews in Analytical Chemistry.
- Srinivaslu, N., et al. (n.d.). Analytical method development and validation of cefadroxil in pharmaceutical dosage form by using UV-Visible spectrophotometry.
- La Rosa, F., et al. (n.d.). Pharmacokinetics of cefadroxil after oral administration in humans. Antimicrobial Agents and Chemotherapy.
- Uto, Y., et al. (n.d.). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Molecular Pharmaceutics.
- Scott, K. A., & Finn, M. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
- de Marco, B. A., & Salgado, H. R. N. (2017). Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. PubMed.
- Vidal, N. L., et al. (n.d.). Dissolution Stability Study of Cefadroxil Extemporaneous Suspensions. AAPS PharmSciTech.
- Mutlib, A. (2015). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs.
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Certificate of Analysis: A Technical Guide to the Characterization of Cefadroxil-d4
Introduction: The Critical Role of Isotopically Labeled Standards in Pharmaceutical Analysis
In the landscape of modern pharmaceutical development and quality control, the precision and accuracy of analytical measurements are paramount. Cefadroxil, a first-generation cephalosporin antibiotic, is widely used to treat a variety of bacterial infections.[1] To ensure its safe and effective use, regulatory bodies mandate rigorous testing of the active pharmaceutical ingredient (API) and its formulations. A key tool in the analytical chemist's arsenal for the bioanalysis of drugs like Cefadroxil is the use of stable isotope-labeled internal standards. Cefadroxil-d4, a deuterated analog of Cefadroxil, serves this critical function.[2][3] Its utility lies in its chemical near-identity to the parent drug, allowing it to mimic the analyte's behavior during sample preparation and analysis, particularly in mass spectrometric methods. This guide provides an in-depth technical overview of the essential components of a Certificate of Analysis (CoA) for Cefadroxil-d4, offering insights into the methodologies and the scientific rationale underpinning each test. This document is intended for researchers, scientists, and drug development professionals who rely on the quality and characterization of such reference standards.
Identification: Confirming the Molecular Identity of Cefadroxil-d4
The foundational aspect of any CoA is the unambiguous confirmation of the compound's identity. For a deuterated standard like Cefadroxil-d4, this involves not only verifying the core molecular structure but also confirming the presence and location of the deuterium labels.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, we can confirm the molecular formula of Cefadroxil-d4 and differentiate it from its non-labeled counterpart and other potential impurities.
Experimental Protocol: LC-HRMS Analysis of Cefadroxil-d4
-
Sample Preparation: A stock solution of Cefadroxil-d4 is prepared in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL with the initial mobile phase.
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Data Analysis: The accurate mass of the protonated molecule [M+H]+ is measured and compared to the theoretical exact mass of C16H14D4N3O5S.
-
Data Presentation: Mass Spectrometry Data for Cefadroxil-d4
| Parameter | Observed Value | Theoretical Value | Deviation (ppm) |
| Molecular Formula | C16H13D4N3O5S | C16H13D4N3O5S | |
| [M+H]+ | Insert Observed m/z | 368.1203 | < 5 ppm |
Note: The observed value would be obtained from the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For Cefadroxil-d4, ¹H NMR is used to confirm the overall structure and the absence of protons at the deuterated positions, while ²H NMR can be used to directly observe the deuterium nuclei.[4]
Experimental Protocol: ¹H NMR of Cefadroxil-d4
-
Sample Preparation: Approximately 5-10 mg of Cefadroxil-d4 is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard ¹H NMR pulse sequences are used.
-
Data Analysis: The resulting spectrum is compared to that of a Cefadroxil reference standard. The signals corresponding to the protons on the phenyl ring should be significantly diminished or absent in the Cefadroxil-d4 spectrum, confirming the location of the deuterium labels.
Purity: Quantifying the Presence of Impurities
The purity of an internal standard is critical to avoid interference with the quantification of the target analyte. Purity is typically assessed by a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the workhorse for purity analysis in the pharmaceutical industry.[5][6][7][8] By separating the main compound from any related substances, we can quantify the area percentage of the Cefadroxil-d4 peak relative to the total peak area.
Experimental Protocol: HPLC Purity Assessment of Cefadroxil-d4
-
Sample Preparation: A solution of Cefadroxil-d4 is prepared in the mobile phase at a concentration that provides a suitable detector response (e.g., 0.5 mg/mL).
-
Chromatographic Conditions:
-
HPLC System: A UV-Vis detector is typically used.
-
Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.[5][9]
-
Mobile Phase: A common mobile phase is a mixture of a phosphate buffer and methanol or acetonitrile.[5][6][8] For example, a mixture of potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and methanol (65:35 v/v).[5]
-
Detection Wavelength: UV detection at 250 nm.[5]
-
Injection Volume: 20 µL.
-
-
Data Analysis: The chromatogram is integrated, and the area of the Cefadroxil-d4 peak is expressed as a percentage of the total area of all peaks.
Data Presentation: Chromatographic Purity of Cefadroxil-d4
| Parameter | Specification | Result |
| Purity by HPLC (Area %) | ≥ 98.0% | Insert Result |
| Individual Impurity | ≤ 0.5% | Insert Result |
| Total Impurities | ≤ 2.0% | Insert Result |
Note: Results are sample-dependent.
Residual Solvents
Rationale: Organic volatile impurities, or residual solvents, can be present from the synthesis and purification process.[10] Their levels must be controlled for safety and to ensure the accuracy of the standard's concentration.[10][11] Headspace Gas Chromatography (HS-GC) is the preferred method for this analysis due to its sensitivity and robustness.[10][12]
Experimental Protocol: GC-HS for Residual Solvents
-
Sample Preparation: An accurately weighed amount of Cefadroxil-d4 (e.g., 100 mg) is placed in a headspace vial and dissolved in a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).
-
GC-HS Conditions:
-
System: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).
-
Column: A column suitable for separating volatile organic compounds (e.g., a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase).
-
Carrier Gas: Nitrogen or Helium.
-
Temperatures: Optimized injector, detector, and oven temperature program to achieve separation of expected solvents.
-
-
Data Analysis: The peak areas of any detected solvents are compared to those of a standard solution containing known concentrations of the solvents. The results are reported in parts per million (ppm).
Data Presentation: Residual Solvents Analysis
| Solvent Class | Specification (ICH Q3C) | Result |
| Class 1 | Not to be employed | Conforms |
| Class 2 | Within specified limits | Conforms |
| Class 3 | ≤ 5000 ppm | Conforms |
Water Content
Rationale: The presence of water can affect the stability and the accurate weighing of the reference standard.[13][14] Karl Fischer titration is the gold standard for water content determination in pharmaceuticals due to its accuracy, precision, and specificity for water.[13][15][16][17]
Experimental Protocol: Karl Fischer Titration
-
Instrument: A coulometric or volumetric Karl Fischer titrator. Coulometric is preferred for low water content.[13]
-
Sample Preparation: An accurately weighed amount of Cefadroxil-d4 is introduced directly into the titration cell containing a suitable solvent (e.g., anhydrous methanol).
-
Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected electrochemically.
-
Calculation: The instrument software calculates the percentage of water in the sample based on the amount of reagent consumed.
Data Presentation: Water Content
| Parameter | Specification | Result |
| Water Content (Karl Fischer) | ≤ 5.0% | Insert Result |
Note: The specification can vary depending on the hydration state of the material.
Potency and Isotopic Enrichment
For a stable isotope-labeled standard, it is crucial to determine not only the chemical purity but also the isotopic purity, often referred to as isotopic enrichment.
Isotopic Enrichment by Mass Spectrometry
Rationale: Isotopic enrichment is a measure of the percentage of the labeled compound that contains the desired number of deuterium atoms.[18] This is a critical parameter as it affects the accuracy of quantification in isotope dilution mass spectrometry assays.[19][20][21] HRMS is the ideal technique for this determination.
Experimental Protocol: Isotopic Enrichment Determination by HRMS
-
Sample Preparation and Analysis: The sample is analyzed using the same LC-HRMS method described in section 1.1.
-
Data Analysis: The isotopic distribution of the molecular ion cluster is examined. The relative intensities of the peaks corresponding to the unlabeled (d0), singly deuterated (d1), doubly deuterated (d2), triply deuterated (d3), and quadruply deuterated (d4) species are measured. The isotopic enrichment is calculated as the percentage of the d4 species relative to the sum of all deuterated species.
Data Presentation: Isotopic Enrichment
| Isotopic Species | Relative Abundance (%) |
| d0 (Unlabeled) | Insert Value |
| d1 | Insert Value |
| d2 | Insert Value |
| d3 | Insert Value |
| d4 (Major) | Insert Value |
| Isotopic Enrichment (d4) | ≥ 98% |
Note: Results are lot-specific.
Assay (Potency)
Rationale: The assay determines the potency of the Cefadroxil-d4 material, which is the amount of the active moiety per unit weight. This is typically determined by HPLC, correcting for water content and residual solvents.
Experimental Protocol: HPLC Assay
-
Standard and Sample Preparation:
-
Standard: An accurately weighed amount of a well-characterized Cefadroxil reference standard is prepared at a known concentration.
-
Sample: An accurately weighed amount of the Cefadroxil-d4 is prepared at a similar concentration.
-
-
Chromatographic Analysis: The standard and sample solutions are analyzed using the HPLC method described in section 2.1.
-
Calculation: The potency of the Cefadroxil-d4 is calculated by comparing its peak area to that of the Cefadroxil reference standard, taking into account the known potency of the standard and the weights of both the standard and the sample. The result is then corrected for the water and residual solvent content.
Data Presentation: Assay
| Parameter | Specification | Result |
| Assay (as is) | Report Value | Insert Result |
| Assay (on anhydrous, solvent-free basis) | 95.0% - 105.0% | Insert Result |
Visualizations
Workflow for Certificate of Analysis of Cefadroxil-d4
Caption: Overall workflow for the comprehensive analysis of Cefadroxil-d4 for a Certificate of Analysis.
HPLC Purity Determination Workflow
Caption: Step-by-step workflow for determining the purity of Cefadroxil-d4 by HPLC.
Conclusion
The Certificate of Analysis for Cefadroxil-d4 is a comprehensive document that provides a detailed characterization of this critical analytical standard. Through a combination of advanced analytical techniques, including mass spectrometry, NMR spectroscopy, and chromatography, the identity, purity, potency, and isotopic enrichment are rigorously established. This in-depth guide has outlined the scientific principles and practical methodologies that underpin the generation of a reliable CoA, ensuring that researchers and drug development professionals can have the utmost confidence in the quality of the materials they use for their critical analytical applications.
References
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- A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities.
- Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. LabRulez LCMS.
- The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments.
- Gas Chromatography-Headspace (GC-HS) Analysis: High-Purity Solvents for Residual Solvent Detection. Sdfine.
- Karl Fischer Moisture Analysis. Pacific BioLabs.
- HPLC method development and valid
- HPLC Determination of Cefadroxil on Primesep 100 Column. SIELC Technologies.
- What Is Karl Fischer Titr
- Development and validation of RP-HPLC method for the estimation of Cefadroxil Monohydrate in bulk and its tablet dosage form.
- A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titr
- Application Note: High-Performance Liquid Chromatography (HPLC)
- DEVELOPMENT OF METHOD FOR ANALYSIS AND QUANTIFICATION OF CEFADROXIL IN DIFFERENT PHARMACEUTICAL FORMULATIONS USING HPLC. International Journal of Pharmacy and Biological Sciences.
- Cefadroxil.
- Water Content Determin
- Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies. PubMed.
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- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
- Cefadroxil-D4. Veeprho.
- Cefadroxil-impurities.
- Chemical structure and mass spectrum of CF (A) and CA (B).
- Determination of isotope abundance for deuterium-labeled compounds by quantit
- USP Monographs: Cefadroxil Capsules. USP29-NF24.
- Cefadroxil EP Impurity D-D4 (TFA Salt). Veeprho.
- Determination of cefadroxil in rat plasma and urine using LC–MS/MS and its application to pharmacokinetic and urinary studies.
- Cefadroxil. mzCloud.
- Cefadroxil-d4 (Major). LGC Standards.
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A Technical Guide to the Commercial Availability and Application of Cefadroxil-d4 Reference Standard
This guide provides an in-depth technical overview of the Cefadroxil-d4 reference standard for researchers, scientists, and drug development professionals. It covers the commercial availability, synthesis, characterization, and application of this stable isotope-labeled (SIL) internal standard in quantitative bioanalysis. The information presented herein is grounded in established scientific principles and regulatory guidelines to ensure technical accuracy and practical utility.
The Critical Role of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis
In the realm of quantitative analysis, particularly in complex biological matrices such as plasma or urine, accuracy and precision are paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. However, the accuracy of LC-MS quantification can be compromised by several factors, including variability in sample preparation, chromatographic performance, and ionization efficiency in the mass spectrometer (matrix effects).
To mitigate these variabilities, an internal standard (IS) is employed. An ideal IS is a compound that behaves chemically and physically as closely as possible to the analyte of interest but is distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as Cefadroxil-d4, are widely considered the "gold standard" for this purpose.[1][2] The incorporation of stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)) results in a compound with a higher mass, allowing for its differentiation from the unlabeled analyte by the mass spectrometer.[2] Crucially, the physicochemical properties of the SIL standard are nearly identical to the analyte, ensuring that it experiences similar extraction recovery, chromatographic retention, and ionization response, thereby effectively compensating for variations in the analytical process.
The following diagram illustrates the fundamental principle of using a SIL internal standard in quantitative analysis.
Caption: The role of a SIL internal standard in compensating for analytical variability.
Commercial Availability of Cefadroxil-d4
Cefadroxil-d4 is commercially available from several reputable suppliers of reference standards and research chemicals. Sourcing a high-quality, well-characterized standard is a critical first step for any quantitative bioanalytical method development. The table below summarizes the offerings from prominent vendors.
| Supplier | Product Name | Catalog Number | CAS Number | Purity |
| LGC Standards | Cefadroxil-d4 (Major) | TRC-C235752 | 1426174-38-0 | >95% (HPLC) |
| Pharmaffiliates | Cefadroxil-d4 Monohydrate | PA STI 088083 | 1426174-38-0 | Not specified |
| Simson Pharma Limited | Cefadroxil-d4 Trifluoroacetate | C410018 | Not available | Not specified |
| Labmix24 | Cefadroxil-d4 | TLC-C-135001 | Not available | Not specified |
Note: This table is not exhaustive and other suppliers may exist. Researchers should always request a Certificate of Analysis (CoA) to verify the identity, purity, and isotopic enrichment of the specific lot they purchase.
Synthesis and Characterization of Cefadroxil-d4
Plausible Synthesis Route
While the precise, proprietary synthesis methods for commercially available Cefadroxil-d4 are not publicly disclosed, a plausible route can be inferred from its structure and established deuteration chemistries. Cefadroxil-d4 is typically deuterated on the phenyl ring of the D-α-4-hydroxyphenylglycine side chain. This is advantageous as these positions are not subject to back-exchange with protons from the solvent under typical physiological or analytical conditions.[2]
A common method for deuterating phenols and other activated aromatic compounds is through acid-catalyzed hydrogen-deuterium (H-D) exchange in the presence of a deuterium source, such as deuterated water (D₂O) or deuterated sulfuric acid.[3] The phenolic hydroxyl group activates the aromatic ring, facilitating electrophilic substitution at the ortho and para positions.
The synthesis would likely involve the deuteration of a suitable precursor, such as D-(-)-4-hydroxyphenylglycine, followed by its coupling with the 7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-ADCA) nucleus to form the final Cefadroxil-d4 molecule.
Characterization and Quality Control
The quality of a SIL internal standard is defined by its chemical purity and isotopic enrichment. These parameters are typically assessed using a combination of chromatographic and mass spectrometric techniques.
-
Chemical Purity: The chemical purity is determined by methods such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection. This ensures that the standard is free from other chemical impurities that could interfere with the analysis.
-
Isotopic Enrichment: The isotopic enrichment is a measure of the percentage of the labeled compound that contains the desired number of deuterium atoms. This is crucial for ensuring the accuracy of the quantification. Mass spectrometry is the primary tool for determining isotopic enrichment.[4] By comparing the mass spectrum of the labeled compound to that of the unlabeled analyte, the distribution of isotopologues can be determined, and the isotopic enrichment can be calculated.[4][5] A high isotopic enrichment (typically >98%) is desirable to minimize any contribution of the internal standard signal to the analyte signal.
Application in a Validated LC-MS/MS Bioanalytical Method
The following section outlines a comprehensive, step-by-step protocol for the quantification of Cefadroxil in human plasma using Cefadroxil-d4 as an internal standard. This protocol is a synthesis of methodologies described in the scientific literature and is designed to be compliant with regulatory guidelines such as those from the FDA and EMA.[6][7][8]
Experimental Workflow Diagram
Caption: A step-by-step workflow for the quantification of Cefadroxil in plasma.
Detailed Protocol
4.2.1. Materials and Reagents
-
Cefadroxil reference standard
-
Cefadroxil-d4 reference standard
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
4.2.2. Preparation of Stock and Working Solutions
-
Cefadroxil Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefadroxil in a suitable solvent (e.g., 50:50 methanol:water) to obtain a final concentration of 1 mg/mL.
-
Cefadroxil-d4 Stock Solution (1 mg/mL): Prepare in the same manner as the Cefadroxil stock solution.
-
Cefadroxil Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 acetonitrile:water to create calibration standards.
-
Cefadroxil-d4 Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Cefadroxil-d4 stock solution with 50:50 acetonitrile:water to a final concentration appropriate for spiking into plasma samples.
4.2.3. Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare calibration standards by spiking blank human plasma with the Cefadroxil working solutions to achieve a concentration range (e.g., 10 - 10,000 ng/mL).[9][10]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner using a separate stock solution of Cefadroxil.
4.2.4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the Cefadroxil-d4 internal standard working solution and vortex briefly.
-
Add 300 µL of cold methanol containing 1% formic acid to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
4.2.5. LC-MS/MS Conditions The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, <3 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | A suitable gradient to ensure separation from matrix components |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cefadroxil: m/z 364.1 → 208.1[9][11]Cefadroxil-d4: m/z 368.1 → 208.1 (predicted) |
| Collision Energy | Optimize for each transition |
Note on Cefadroxil-d4 MRM transition: The precursor ion is shifted by +4 Da due to the four deuterium atoms. The product ion (m/z 208.1) likely results from fragmentation of the cephem nucleus, which is not deuterated. Therefore, the product ion is expected to be the same as for the unlabeled Cefadroxil.
Method Validation
The developed method must be validated according to regulatory guidelines to ensure its reliability.[6][7][8] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Calibration Curve: The relationship between the instrument response and the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Conclusion
The commercial availability of high-purity Cefadroxil-d4 provides analytical scientists with an essential tool for the accurate and precise quantification of Cefadroxil in biological matrices. As a stable isotope-labeled internal standard, it effectively compensates for the inherent variabilities of the LC-MS analytical workflow. By following a well-structured and validated protocol, grounded in authoritative regulatory guidelines, researchers and drug development professionals can generate reliable data for pharmacokinetic, bioequivalence, and other clinical and non-clinical studies. The careful selection and proper use of reference standards like Cefadroxil-d4 are fundamental to maintaining the scientific integrity and trustworthiness of bioanalytical results.
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Cefadroxil: A Deep Dive into its Molecular Siege on Bacteria and Metabolic Journey
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: A First-Generation Workhorse
Cefadroxil, a semi-synthetic, first-generation cephalosporin, has long been a stalwart in the clinical armamentarium against bacterial infections.[1][2][3][4] Its efficacy, particularly against Gram-positive organisms and some Gram-negative bacteria, stems from a well-defined and potent mechanism of action targeting the very structure that provides bacteria with their resilience: the cell wall.[2][5] This guide will provide a detailed exploration of Cefadroxil's molecular mechanism of action, delving into its interaction with bacterial targets, and will meticulously trace its metabolic pathways within the human body, offering a comprehensive resource for researchers and drug development professionals.
Part 1: The Molecular Mechanism of Action - A Siege on the Bacterial Cell Wall
The bactericidal activity of Cefadroxil is a direct consequence of its ability to inhibit the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and resisting osmotic stress.[2][3][6][7] This intricate process can be dissected into a series of precise molecular events.
The Prime Target: Penicillin-Binding Proteins (PBPs)
At the heart of Cefadroxil's action are its primary targets: the penicillin-binding proteins (PBPs).[2][6][8][9] PBPs are a group of bacterial enzymes, specifically transpeptidases, located on the inner side of the bacterial cell wall.[5] Their crucial function is to catalyze the final steps of peptidoglycan synthesis, the cross-linking of adjacent glycan strands, which imparts structural rigidity to the cell wall.[2][5]
A Molecular Mimicry and Irreversible Inhibition
Cefadroxil's chemical structure, particularly its β-lactam ring, acts as a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[5][6] This molecular mimicry allows Cefadroxil to bind with high affinity to the active site of PBPs.[5][6] Upon binding, the highly reactive β-lactam ring of Cefadroxil is cleaved, leading to the acylation of a critical serine residue within the PBP active site.[5][6] This forms a stable, covalent bond, effectively inactivating the transpeptidase function of the PBP.[5][6] This irreversible inhibition is the cornerstone of Cefadroxil's bactericidal effect.[5]
The Cascade to Cell Lysis
The inhibition of PBP-mediated peptidoglycan cross-linking has catastrophic consequences for the bacterium. The compromised cell wall becomes progressively weakened and is unable to withstand the high internal osmotic pressure of the bacterial cytoplasm.[2][6] Concurrently, the activity of bacterial autolytic enzymes, known as autolysins, which are involved in the normal remodeling of the cell wall, may proceed unchecked or become dysregulated.[5][6][8] The combination of a halt in cell wall synthesis and continued autolytic activity leads to the eventual lysis and death of the bacterial cell.[5][6][8]
Diagram: Cefadroxil's Mechanism of Action
Caption: Cefadroxil's mechanism of action on bacterial cell wall synthesis.
Part 2: Metabolic Pathways and Pharmacokinetics - The Journey Through the Body
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Cefadroxil is paramount for optimizing its therapeutic use.
Absorption
Cefadroxil is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[1][10][11] A key clinical advantage is that its absorption is not significantly affected by the presence of food, which can improve patient compliance.[1][11][12]
Distribution
Following absorption, Cefadroxil is widely distributed to various body tissues and fluids, including pleural and synovial fluids.[1][7][11] Its volume of distribution is approximately 0.31 L/kg.[13] Protein binding is relatively low, at about 20%.[1][7] Cefadroxil does cross the placenta and is distributed in low concentrations into breast milk.[1][11] Penetration into the cerebrospinal fluid is low.[11]
Metabolism
Cefadroxil is not appreciably metabolized in the body.[11][14][15] This lack of significant biotransformation means that the vast majority of the administered dose is available in its active form to exert its antibacterial effect.
Excretion
The primary route of elimination for Cefadroxil is renal excretion.[15] Over 90% of an administered dose is excreted unchanged in the urine within 24 hours.[1][10][13] This excretion is a combination of glomerular filtration and active tubular secretion.[1][16] The plasma half-life of Cefadroxil is approximately 1.5 hours in adults with normal renal function, but this can be prolonged in patients with renal impairment, necessitating dosage adjustments.[1][13] Studies have indicated that the renal clearance of Cefadroxil may involve a saturable tubular reabsorption component.[16]
Diagram: Cefadroxil's Metabolic Pathway
Caption: The pharmacokinetic pathway of Cefadroxil in the human body.
Quantitative Pharmacokinetic Parameters
| Parameter | Value | Source(s) |
| Bioavailability | ~90% absorbed | [7] |
| Peak Plasma Concentration (500 mg dose) | Approximately 16 µg/mL | [1][10] |
| Peak Plasma Concentration (1 g dose) | Approximately 28-30 µg/mL | [1][10] |
| Time to Peak Plasma Concentration | 1.5 to 2.0 hours | [1] |
| Plasma Protein Binding | ~20% | [1][7] |
| Elimination Half-life | ~1.5 hours (normal renal function) | [1][7] |
| Primary Route of Excretion | Renal | [15] |
| Fraction Excreted Unchanged in Urine | >90% within 24 hours | [1][10][13] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of Cefadroxil that inhibits the visible growth of a specific bacterial strain.
Methodology (Broth Microdilution):
-
Prepare Bacterial Inoculum: Culture the test bacterium in appropriate broth to achieve a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution of Cefadroxil: Prepare a two-fold serial dilution of Cefadroxil in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Data Interpretation: The MIC is the lowest concentration of Cefadroxil in which there is no visible bacterial growth.
Penicillin-Binding Protein (PBP) Binding Assay
Objective: To assess the affinity of Cefadroxil for the PBPs of a target bacterium.
Methodology (Competitive Binding Assay):
-
Bacterial Membrane Preparation: Grow the target bacterium to mid-log phase and harvest the cells. Lyse the cells and isolate the cell membrane fraction containing the PBPs.
-
Bocillin FL Binding: Incubate the membrane preparation with a fluorescently labeled penicillin derivative (Bocillin FL) that binds to PBPs.
-
Competition with Cefadroxil: In parallel experiments, pre-incubate the membrane preparation with increasing concentrations of Cefadroxil before adding Bocillin FL.
-
SDS-PAGE and Fluorography: Separate the PBP-Bocillin FL complexes by SDS-PAGE. Visualize the fluorescent bands using a fluor-imager.
-
Analysis: A decrease in the fluorescence intensity of the PBP bands in the presence of Cefadroxil indicates competitive binding. The concentration of Cefadroxil that causes a 50% reduction in Bocillin FL binding (IC50) can be calculated to determine binding affinity.
Pharmacokinetic Study in a Preclinical Model (e.g., Rat)
Objective: To determine the key pharmacokinetic parameters of Cefadroxil following oral administration.
Methodology:
-
Animal Dosing: Administer a defined oral dose of Cefadroxil to a cohort of rats.
-
Serial Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via a cannulated vessel.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store frozen until analysis.
-
Urine Collection: House the animals in metabolic cages to collect urine over 24 hours.
-
Bioanalysis: Quantify the concentration of Cefadroxil in plasma and urine samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Pharmacokinetic Modeling: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, and clearance. The amount of Cefadroxil in the urine is used to determine the extent of renal excretion.
Conclusion
Cefadroxil's enduring clinical utility is firmly grounded in its potent and specific mechanism of action, which targets the fundamental process of bacterial cell wall synthesis. Its favorable pharmacokinetic profile, characterized by excellent oral absorption, minimal metabolism, and efficient renal excretion, further contributes to its therapeutic success. For researchers and drug development professionals, a thorough understanding of these core principles is essential for the rational design of new antibacterial agents and the optimization of existing therapeutic strategies. The methodologies outlined provide a framework for the continued investigation and characterization of this important class of antibiotics.
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A Technical Guide to the Isotopic Purity and Enrichment of Cefadroxil-d4
This guide provides an in-depth technical examination of the critical quality attributes of Cefadroxil-d4, a deuterated isotopologue of the cephalosporin antibiotic Cefadroxil. Primarily intended for researchers, analytical scientists, and drug development professionals, this document outlines the core principles and methodologies for verifying the isotopic purity and enrichment of Cefadroxil-d4, ensuring its suitability as an internal standard for demanding bioanalytical applications.
Introduction: The Analytical Imperative for High-Purity Cefadroxil-d4
Cefadroxil is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1][2] In drug development and clinical pharmacology, understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile is essential.[3][4][5] Such studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS), rely on the use of a stable isotope-labeled (SIL) internal standard to correct for variability during sample preparation and analysis.[6]
Cefadroxil-d4 serves as the gold-standard internal standard for the quantitative analysis of Cefadroxil in biological matrices.[7] Its utility is predicated on the assumption that it is chemically identical to the unlabeled analyte, differing only in mass.[6] However, the scientific integrity of any study using Cefadroxil-d4 is directly dependent on two critical, and distinct, quality parameters: isotopic purity and isotopic enrichment .
-
Isotopic Purity: Refers to the percentage of the Cefadroxil-d4 molecule that contains the desired number of deuterium atoms (in this case, four). Impurities may include molecules with fewer than four deuterium atoms (d0, d1, d2, d3).
-
Isotopic Enrichment: Describes the percentage of a specific atomic position that is occupied by the heavy isotope. For a molecule like Cefadroxil-d4, this is the average enrichment across the four labeled positions.
Failing to properly characterize these attributes can lead to inaccurate quantification, flawed pharmacokinetic models, and compromised study outcomes.[8] This guide provides the foundational knowledge and practical methodologies to ensure the robust validation of Cefadroxil-d4.
Strategic Deuteration: Why the Phenyl Ring?
The synthesis of Cefadroxil-d4 involves the incorporation of four deuterium atoms onto the 4-hydroxyphenyl moiety of the molecule.[9]
Caption: Chemical structure of Cefadroxil-d4 with deuterium labels on the phenyl ring.
The choice of this labeling position is a deliberate and critical aspect of its design as a reliable internal standard. The C-D bonds on an aromatic ring are not susceptible to back-exchange with protons from the solvent (e.g., water or methanol in a biological sample or mobile phase).[6] Placing deuterium on labile sites, such as hydroxyl (-OH) or amine (-NH2) groups, would result in the loss of the isotopic label, rendering the standard useless.[6] Furthermore, a mass increase of +4 Da provides a sufficient mass difference from the unlabeled analyte to prevent isotopic crosstalk on most mass spectrometers.[6][10]
Core Analytical Methodologies
A dual-pronged analytical approach, leveraging both Mass Spectrometry and Nuclear Magnetic Resonance, is required for the comprehensive characterization of Cefadroxil-d4.[11][12]
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity
HRMS, particularly Time-of-Flight (TOF) or Orbitrap platforms, is the definitive technique for determining isotopic purity.[13][14][15] Its power lies in the ability to resolve the individual isotopologue peaks (e.g., d0, d1, d2, d3, d4), which differ by only a fraction of a mass unit, and to measure their relative abundances.[14][16]
Caption: Workflow for determining isotopic purity of Cefadroxil-d4 using LC-HRMS.
-
System Preparation:
-
Calibrate the mass spectrometer according to the manufacturer's specifications to ensure high mass accuracy (< 5 ppm).
-
Confirm system resolution is sufficient to separate the isotopologue peaks of interest. For Cefadroxil, a resolution of at least 20,000 (FWHM) is recommended.
-
-
Sample Preparation:
-
Prepare a stock solution of Cefadroxil-d4 at approximately 1 mg/mL in a suitable solvent (e.g., Methanol/Water 50:50).
-
Dilute the stock solution to a working concentration of ~1 µg/mL using the initial mobile phase composition. This ensures a strong signal without saturating the detector.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A short isocratic hold may be sufficient, or a shallow gradient to ensure a sharp peak shape. The goal is chromatographic separation from any formulation impurities, not separation of isotopologues.[17]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Full Scan (Profile Mode).
-
Scan Range: m/z 300-450 (to encompass the isotopic cluster of Cefadroxil-d4, [M+H]⁺ ≈ 368.1).
-
Data Acquisition: Acquire data across the elution profile of the Cefadroxil-d4 peak.
-
-
Data Analysis:
-
Extract the ion chromatogram (EIC) for the monoisotopic mass of the unlabeled Cefadroxil ([M+H]⁺ ≈ 364.1) and each deuterated isotopologue up to d4 ([M+H]⁺ ≈ 368.1).
-
Integrate the peak area for each EIC.[14]
-
Correct the observed peak areas for the natural isotopic abundance of ¹³C, ¹⁵N, ¹⁸O, and ³⁴S. This is a critical step, as the M+1 and M+2 peaks of the d0 species will contribute to the signal of the d1 and d2 species, respectively.[15]
-
Calculate the isotopic purity using the corrected peak areas: Isotopic Purity (% d4) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] * 100
-
Nuclear Magnetic Resonance (NMR) for Positional Verification and Enrichment
While MS excels at measuring the distribution of isotopologues, NMR spectroscopy provides orthogonal confirmation of the labeling position and can be used to estimate enrichment.[11][18]
-
¹H NMR (Proton NMR): In a ¹H NMR spectrum of high-purity Cefadroxil-d4, the signals corresponding to the aromatic protons on the phenyl ring should be significantly diminished or absent. The degree of signal reduction relative to a non-deuterated internal reference signal allows for the calculation of deuterium incorporation.[19]
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum of Cefadroxil-d4 should show a signal in the aromatic region, confirming the presence of deuterium on the phenyl ring.[20][21] This is a powerful qualitative tool for verifying the site of labeling.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of Cefadroxil-d4 into an NMR tube.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O). The choice of solvent is critical to avoid interfering signals.
-
-
¹H NMR Acquisition:
-
Acquire a standard quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full signal recovery, which is essential for accurate integration.
-
Integrate the area of a non-deuterated proton signal (e.g., the methyl protons at the 3-position) and set this as a reference (e.g., 3.00 H).
-
Integrate the residual proton signals in the aromatic region where deuteration has occurred. In an ideal sample, this integration should be close to zero. The residual signal represents the unlabeled portion.
-
-
²H NMR Acquisition:
-
If available, perform a ²H NMR experiment. This does not require a deuterated solvent.
-
Observe the spectrum for a resonance in the aromatic region (typically 6.5-8.0 ppm), confirming deuterium incorporation at the expected positions.[20]
-
-
Data Analysis (¹H NMR):
-
Calculate the percent enrichment based on the reduction of the proton signal: % Enrichment = [1 - (Integral of residual aromatic protons / Expected integral for unlabeled molecule)] * 100
-
Data Summary and Acceptance Criteria
For Cefadroxil-d4 to be considered a high-quality internal standard suitable for regulated bioanalysis, it must meet stringent criteria. The results should be summarized clearly in a Certificate of Analysis.
| Parameter | Method | Typical Specification | Rationale |
| Chemical Purity | HPLC-UV | ≥ 98% | Ensures that the response is from the compound of interest and not from chemical impurities.[2] |
| Isotopic Purity (d4) | LC-HRMS | ≥ 95% | A high percentage of the desired d4 isotopologue minimizes interference from lower-mass species. |
| Unlabeled Content (d0) | LC-HRMS | ≤ 0.5% | Minimizes the contribution of the internal standard channel to the analyte channel, preventing analytical bias.[6] |
| Isotopic Enrichment | ¹H NMR / LC-HRMS | ≥ 98 atom % D | Confirms a high degree of deuterium incorporation at the specified positions. |
Conclusion: A Foundation for Reliable Bioanalysis
The robust characterization of Cefadroxil-d4 through the orthogonal techniques of high-resolution mass spectrometry and NMR spectroscopy is not merely an academic exercise; it is a prerequisite for generating high-quality, reproducible, and defensible bioanalytical data. By verifying the isotopic purity, confirming the absence of significant unlabeled material, and ensuring high isotopic enrichment at the correct, non-exchangeable positions, researchers can confidently employ Cefadroxil-d4 as an internal standard. This diligence underpins the integrity of pharmacokinetic, toxicokinetic, and clinical studies, ultimately contributing to the development of safer and more effective medicines.[22][23]
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Title: Cefadroxil-D4 Source: Veeprho URL: [Link]
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Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods (RSC Publishing) URL: [Link]
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Title: Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs Source: Yao Xue Xue Bao URL: [Link]
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Title: Synthesis, characterization and electronic spectra of cefadroxil complexes of d-block elements Source: PubMed URL: [Link]
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Title: Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: ResearchGate URL: [Link]
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Title: Isotope-labeled Pharmaceutical Standards Source: Bio-Synthesis URL: [Link]
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Title: Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR Source: Wiley Analytical Science URL: [Link]
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Title: Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry Source: ResearchGate URL: [Link]
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Title: Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation Source: PMC - NIH URL: [Link]
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Title: Pharmacokinetics of cefadroxil in normal subjects and in patients with renal insufficiency Source: Karger Publishers URL: [Link]
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Title: Pharmacokinetics of cefadroxil after oral administration in humans Source: PMC - NIH URL: [Link]
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Title: Synthesis of cefadroxil carbonate Source: Indian Journal of Chemistry URL: [Link]
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Title: Characteristics, Properties and Analytical Methods of Cefadroxil: A Review Source: Taylor & Francis Online URL: [Link]
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Title: synthesis and characterization of new Schiff base of cefadroxil and study their antibacterial activity Source: ResearchGate URL: [Link]
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Title: CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS Source: Almac Group URL: [Link]
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Title: Synthesis, characterization and electronic spectra of cefadroxil complexes of d-block elements Source: ResearchGate URL: [Link]
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Title: Influence of dose on the pharmacokinetics of cefadroxil Source: PubMed URL: [Link]
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Title: Isotopic Purity Using LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]
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Title: Pharmacokinetics of Cefadroxil after oral administration in humans Source: ResearchGate URL: [Link]
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Title: A pharmacokinetic comparison of cephalexin and cefadroxil using HPLC assay procedures Source: Sci-Hub URL: [Link]
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Title: Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases Source: Metabolic Solutions URL: [Link]
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Title: Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies Source: PubMed URL: [Link]
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Title: Determination of Isotopic Purity by Accurate Mass LC/MS Source: ResearchGate URL: [Link]
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Title: Deuterium incorporation in biomass cell wall components by NMR analysis Source: Analyst (RSC Publishing) URL: [Link]
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Title: DEVELOPMENT OF METHOD FOR ANALYSIS AND QUANTIFICATION OF CEFADROXIL IN DIFFERENT PHARMACEUTICAL FORMULATIONS USING HPLC Source: International Journal of Pharmacy and Biological Sciences URL: [Link]
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Title: Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer Source: Magritek URL: [Link]
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Title: A guide to precise measurements of isotope abundance by ESI-Orbitrap MS Source: Kopf Lab URL: [Link]
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Title: Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool Source: PMC - NIH URL: [Link]
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Title: Stereoselective Nucleoside Deuteration for NMR Studies of DNA Source: PMC - PubMed Central URL: [Link]
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Introduction to Cefadroxil and the Need for a Stable Isotope-Labeled Internal Standard
An In-Depth Technical Guide to Cefadroxil-d4 (Major)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cefadroxil-d4, a critical reagent in the bioanalytical study of the cephalosporin antibiotic, Cefadroxil. As a deuterated internal standard, Cefadroxil-d4 is indispensable for achieving accurate and precise quantification of Cefadroxil in complex biological matrices. This document will delve into its fundamental properties, the rationale behind its use in mass spectrometry-based assays, and a detailed protocol for its application.
Cefadroxil is a first-generation cephalosporin antibiotic with a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall.[1] Given its widespread clinical use for treating infections of the urinary tract, skin, and throat, robust analytical methods are essential for pharmacokinetic, bioavailability, and bioequivalence studies.[1][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[4] A key principle for ensuring the accuracy of LC-MS/MS quantification is the use of an internal standard (IS). An ideal IS should behave identically to the analyte during sample extraction, chromatographic separation, and ionization, thus compensating for any variability in these steps.[5] A stable isotope-labeled (SIL) internal standard, such as Cefadroxil-d4, is the preferred choice because its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar matrix effects.[5] The mass difference allows the mass spectrometer to distinguish it from the native analyte.
Physicochemical Properties of Cefadroxil-d4
Cefadroxil-d4 is a deuterated analog of Cefadroxil, typically with four deuterium atoms incorporated into the phenyl ring. It is commercially available as a white crystalline solid.[6] Proper handling and storage are crucial for maintaining its integrity; it should be stored at -20°C in an amber vial under an inert atmosphere.[6]
There can be variations in the reported CAS numbers and molecular weights for Cefadroxil-d4, which typically arise from the presence of different salt forms or hydrates. The most common form is the monohydrate.
Table 1: Physicochemical Data for Cefadroxil-d4
| Property | Value | Source(s) |
| Chemical Name | (6R,7R)-7-[[(2R)-Amino-(4-hydroxyphenyl-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid | [6][7] |
| CAS Number | 1426174-38-0 (for monohydrate) | [6][8][9] |
| 1426215-61-3 (for trifluoroacetate salt) | [10] | |
| Molecular Formula | C₁₆H₁₃D₄N₃O₅S·H₂O | [7] |
| Molecular Weight | 385.43 g/mol (monohydrate) | [7][9] |
| 381.4 g/mol | [6] | |
| 481.4 g/mol (trifluoroacetate salt) | [10] |
Note: The slight variations in molecular weight can be attributed to different suppliers or batches.
The Role of Cefadroxil-d4 in Quantitative Bioanalysis
The primary application of Cefadroxil-d4 is as an internal standard for the quantification of Cefadroxil in biological samples (e.g., plasma, urine) by LC-MS/MS.[10]
The Principle of Stable Isotope Dilution
The use of Cefadroxil-d4 relies on the principle of stable isotope dilution. A known concentration of the deuterated standard is spiked into all samples, including calibration standards, quality controls (QCs), and unknown study samples, at the beginning of the sample preparation process.[5] The analyte (Cefadroxil) and the internal standard (Cefadroxil-d4) are then co-extracted and analyzed.
The mass spectrometer detects both compounds simultaneously. By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variations introduced during the analytical workflow are normalized. This ratio is then used to determine the concentration of the analyte in the unknown samples by interpolating from a calibration curve constructed using the same peak area ratios.
Workflow for Bioanalytical Sample Quantification
The following diagram illustrates the typical workflow for quantifying Cefadroxil in a biological matrix using Cefadroxil-d4 as an internal standard.
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Methodological & Application
Application Note: The Role of Cefadroxil-d4 in Modern Pharmacokinetic Assessment of Cefadroxil
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Cefadroxil-d4 as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies of the first-generation cephalosporin antibiotic, Cefadroxil. We delve into the mechanistic rationale for employing a SIL-IS, present detailed protocols for bioanalytical method development using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and discuss the interpretation of pharmacokinetic data. The methodologies described herein are designed to ensure accuracy, precision, and robustness in the quantification of Cefadroxil in biological matrices, aligning with regulatory expectations for bioanalytical method validation.
Introduction: The Imperative for Precision in Pharmacokinetics
Cefadroxil is a widely prescribed oral cephalosporin antibiotic used to treat a variety of bacterial infections, including those of the urinary tract, skin, and respiratory system.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which dictates the concentration and duration of the drug at the site of infection. Like all beta-lactam antibiotics, Cefadroxil exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][5] Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) is therefore critical for optimizing dosing regimens and ensuring clinical success.
Pharmacokinetic studies rely on the precise measurement of drug concentrations in biological fluids over time. The "gold standard" for such quantitative analysis is LC-MS/MS, prized for its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data can be compromised by several factors, including variability in sample preparation, matrix effects, and fluctuations in instrument response. To counteract these potential sources of error, a suitable internal standard is indispensable.
The Gold Standard: Stable Isotope-Labeled Internal Standards
An ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process—from extraction to detection—without interfering with its measurement. Stable isotope-labeled internal standards (SIL-ISs), such as Cefadroxil-d4, represent the pinnacle of internal standardization.[6][7] By replacing four hydrogen atoms with deuterium, Cefadroxil-d4 is chemically identical to Cefadroxil, ensuring it co-elutes chromatographically and experiences nearly identical extraction recovery and ionization efficiency (or suppression).[8][9] However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer. This co-analytical behavior enables the SIL-IS to effectively normalize for analytical variability, leading to highly accurate and precise quantification.[7][10]
Physicochemical Properties and Key Characteristics
A thorough understanding of the properties of both the analyte and the internal standard is fundamental to method development.
| Property | Cefadroxil | Cefadroxil-d4 | Rationale for Comparison |
| Chemical Formula | C₁₆H₁₇N₃O₅S[3] | C₁₆H₁₃D₄N₃O₅S | Deuterium labeling increases mass without significantly altering chemical properties. |
| Molecular Weight | 363.4 g/mol [3][11] | ~367.4 g/mol | The mass difference (≥3 amu) is crucial for preventing isotopic crosstalk in MS/MS analysis.[6] |
| Chemical Structure | (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[3] | Identical, with deuterium labels on non-exchangeable positions (e.g., the phenyl ring). | Structural identity ensures similar chromatographic behavior and ionization response. |
| Solubility | Low solubility in water.[11] | Expected to be identical to Cefadroxil. | Dictates choice of solvents for stock solutions, mobile phases, and extraction. |
| Protein Binding | ~20%[12] | Expected to be identical to Cefadroxil. | Influences extraction efficiency from plasma/serum. |
The Pharmacokinetic Study Workflow: A Conceptual Overview
The integration of Cefadroxil-d4 into a pharmacokinetic study follows a systematic and validated workflow. The primary goal is to generate a reliable concentration-time profile of Cefadroxil in a biological matrix (typically plasma) following drug administration.
Caption: Workflow for a Cefadroxil pharmacokinetic study using Cefadroxil-d4.
Detailed Bioanalytical Protocol: LC-MS/MS Quantification
This protocol outlines a robust method for the simultaneous quantification of Cefadroxil and Cefadroxil-d4 in human plasma. The method must be fully validated according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry."[13][14][15]
Materials and Reagents
-
Cefadroxil reference standard (≥98% purity)
-
Cefadroxil-d4 internal standard (≥98% purity, ≥99% isotopic purity)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic Acid (≥99%)
-
Control human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cefadroxil and Cefadroxil-d4 in methanol to prepare individual stock solutions.
-
Cefadroxil Working Solutions: Serially dilute the Cefadroxil primary stock with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Cefadroxil-d4 primary stock with 50:50 (v/v) methanol:water.
-
Rationale: The IS concentration should be chosen to yield a consistent and strong signal across all samples without causing detector saturation.
-
Preparation of Calibration Standards and Quality Controls
-
Calibration Curve (CC) Standards: Spike control human plasma with the appropriate Cefadroxil working solutions to achieve a concentration range that covers the expected in-vivo concentrations (e.g., 10 - 10,000 ng/mL).[16]
-
Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low QC, Mid QC, and High QC. These are prepared from a separate stock weighing of Cefadroxil.
-
Rationale: Using a separate stock for QCs provides an independent check on the accuracy of the calibration standards.[18]
-
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for extracting Cefadroxil from plasma.[16][17]
-
Aliquot 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS Working Solution (Cefadroxil-d4) to each tube and vortex briefly.
-
Causality: The IS must be added early in the process to account for variability in all subsequent steps.
-
-
Add 200 µL of ice-cold methanol containing 0.1% formic acid to precipitate plasma proteins.
-
Rationale: Acetonitrile is an alternative, but methanol is often effective for Cefadroxil. The acid helps to improve peak shape and ionization efficiency.
-
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
Caption: The LC-MS/MS analytical workflow for Cefadroxil quantification.
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds like Cefadroxil. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Methanol[16][17] | Organic phase for eluting the analyte. |
| Flow Rate | 0.3 mL/min | A typical flow rate for analytical LC-MS. |
| Gradient | Start at 5% B, ramp to 95% B, re-equilibrate | A gradient is used to ensure elution of the analyte and cleaning of the column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Cefadroxil contains basic nitrogen atoms that are readily protonated. |
| MRM Transitions | Cefadroxil: 364.1 → 208.1[16] Cefadroxil-d4: 368.1 → 212.1 (or other appropriate fragment) | Precursor ion [M+H]⁺ is selected in Q1 and a specific, stable product ion is monitored in Q3 for high selectivity. The IS transition reflects the mass increase. |
Data Analysis and Pharmacokinetic Interpretation
-
Quantification: The concentration of Cefadroxil in each sample is determined by calculating the peak area ratio of the analyte to the internal standard (Cefadroxil / Cefadroxil-d4). This ratio is plotted against the nominal concentrations of the calibration standards to generate a calibration curve (typically using a weighted 1/x² linear regression).
-
Pharmacokinetic Analysis: The resulting concentration-time data for each subject is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin). This analysis yields key PK parameters.
Key Pharmacokinetic Parameters of Cefadroxil
The following table summarizes typical pharmacokinetic parameters for Cefadroxil in healthy adult humans after oral administration. These values serve as a benchmark for interpreting study data.
| Parameter | Definition | Typical Value (500 mg dose) | Reference |
| Cmax | Maximum observed plasma concentration | ~18 µg/mL | [19][20] |
| Tmax | Time to reach Cmax | ~1.5 - 2.0 hours | [1][12] |
| T½ | Elimination half-life | ~1.2 - 1.5 hours | [19][21] |
| AUC₀-inf | Area under the concentration-time curve | Varies with dose, but is a key measure of total drug exposure. | [19][20] |
| CL/F | Apparent total clearance | ~8 L/h | [19][20] |
| Excretion | Primary route of elimination | >75% excreted unchanged in urine | [19][20] |
Conclusion
The use of Cefadroxil-d4 as a stable isotope-labeled internal standard is the definitive approach for the accurate and precise quantification of Cefadroxil in pharmacokinetic studies. Its ability to mimic the analyte during sample processing and analysis effectively corrects for matrix effects and instrumental variability, ensuring the generation of high-quality, reliable data. The detailed LC-MS/MS protocol provided in this note, when subjected to rigorous validation, offers a field-proven method for supporting drug development and clinical research, ultimately contributing to the safe and effective use of this important antibiotic.
References
- Vertex AI Search. (2025, March 3). Pharmacology of Cefadroxil ; Mechanism of action, Pharmacokinetics, Uses, Effects.
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La Rosa, F., Ripa, S., Prenna, M., Ghezzi, A., Pfeffer, M., & Zini, G. (n.d.). Pharmacokinetics of cefadroxil after oral administration in humans. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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La Rosa, F., Ripa, S., Prenna, M., Ghezzi, A., & Pfeffer, M. (n.d.). Pharmacokinetics of cefadroxil after oral administration in humans. National Center for Biotechnology Information. Retrieved from [Link]
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Tanrisever, B., & Santella, P. J. (1986). Cefadroxil. A review of its antibacterial, pharmacokinetic and therapeutic properties in comparison with cephalexin and cephradine. Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cefadroxil. PubChem. Retrieved from [Link]
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Patsnap. (2024, July 17). What is the mechanism of Cefadroxil? Synapse. Retrieved from [Link]
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Patsnap. (2024, June 14). What is Cefadroxil used for? Synapse. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, November). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
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Cohen-Wolkowiez, M., et al. (2024, May 2). Cefadroxil and cephalexin pharmacokinetics and pharmacodynamics in children with musculoskeletal infections. PubMed. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Retrieved from [Link]
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Sankar, G., et al. (n.d.). Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC–MS and its application to bioequivalence studies. National Center for Biotechnology Information. Retrieved from [Link]
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Jin, H. E., et al. (2014, February 1). Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies. PubMed. Retrieved from [Link]
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Sankar, G., et al. (n.d.). Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC-MS and its application to bioequivalence studies. PubMed. Retrieved from [Link]
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Xu, Y., et al. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Center for Biotechnology Information. Retrieved from [Link]
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Jin, H. E., et al. (2025, August 9). Determination of cefadroxil in rat plasma and urine using LC–MS/MS and its application to pharmacokinetic and urinary studies. ResearchGate. Retrieved from [Link]
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Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Retrieved from [Link]
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de Marco, B. A., et al. (2016, August 31). Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. Taylor & Francis Online. Retrieved from [Link]
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Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
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Mayo Clinic. (2025, December 1). Cefadroxil (oral route) - Side effects & dosage. Retrieved from [Link]
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Application Note: High-Throughput Quantification of Cefadroxil in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Introduction: The Need for Robust Cefadroxil Bioanalysis
Cefadroxil is a first-generation cephalosporin antibiotic widely prescribed for the treatment of various bacterial infections, including those of the urinary tract, skin, and throat.[1] Its therapeutic efficacy is directly related to maintaining plasma concentrations above the minimum inhibitory concentration (MIC) for target pathogens. Therefore, the accurate and precise quantification of Cefadroxil in biological matrices is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Cefadroxil in human plasma. The method employs a simple and rapid protein precipitation for sample preparation and utilizes Cefadroxil-d4, a stable isotope-labeled (SIL) analog, as the internal standard (IS) to ensure the highest degree of accuracy and precision. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects.[2] This protocol is designed for researchers, scientists, and drug development professionals requiring a robust, high-throughput assay compliant with regulatory guidelines.
Scientific Rationale and Method Development Strategy
The development of this method was guided by the physicochemical properties of Cefadroxil and the stringent requirements for bioanalytical method validation as outlined by the FDA and the International Council for Harmonisation (ICH) M10 guidelines.[3][4][5][6]
Sample Preparation: Efficiency and Simplicity
A protein precipitation (PPT) procedure with methanol was selected for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.[4][7] This approach is well-suited for high-throughput environments. Methanol is an effective precipitating agent for plasma proteins and is compatible with reversed-phase chromatography. The inclusion of the internal standard (Cefadroxil-d4) in the precipitation solvent ensures accurate quantification from the very first step of the process.
Chromatographic Separation: Achieving Specificity
Cefadroxil is a polar molecule containing both acidic (carboxylic acid) and basic (amine) functional groups, as well as an aromatic ring. To achieve good retention and sharp peak shapes, a reversed-phase column with a polar-embedded stationary phase (e.g., Polar-RP) is recommended.[3][4] These columns provide a different selectivity compared to standard C18 phases and are less prone to dewetting under highly aqueous mobile phase conditions, which are often necessary for retaining polar compounds.
The mobile phase consists of an aqueous component with a small amount of acid (formic acid) and an organic modifier (methanol or acetonitrile). The acidic modifier serves two key purposes:
-
Protonation of the Analyte: It ensures Cefadroxil is consistently in its protonated form, which is essential for reproducible retention and optimal ionization in positive electrospray mode.
-
Improved Peak Shape: It suppresses the ionization of residual silanol groups on the silica-based column packing, minimizing peak tailing.
Mass Spectrometric Detection: The Core of Sensitivity and Selectivity
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity for quantifying analytes in complex biological matrices.
-
Ionization: Electrospray Ionization (ESI) in the positive ion mode was chosen as the ionization source. The presence of amine groups on the Cefadroxil molecule makes it readily protonated to form the precursor ion [M+H]⁺.[7][8][9][10]
-
Internal Standard Selection: Cefadroxil-d4 is the ideal internal standard. As a deuterated analog, it has nearly identical chemical properties and chromatographic retention time to Cefadroxil. It is, however, distinguishable by its mass-to-charge ratio (m/z). This co-elution is critical for correcting any analyte loss during sample processing and for mitigating matrix-induced ionization suppression or enhancement.
-
MRM Transitions: The precursor ion [M+H]⁺ is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3). The primary fragmentation of cephalosporins typically involves the cleavage of the labile β-lactam ring.
-
For Cefadroxil , the protonated molecule at m/z 364.1 is fragmented to produce a characteristic product ion at m/z 208.1.[3][4][7]
-
For Cefadroxil-d4 , with a molecular weight of approximately 367.4 g/mol , the protonated molecule [M+H]⁺ is expected at m/z 368.4. Assuming the deuterium labels are on the phenyl ring (a common synthesis route), the fragmentation pathway that produces the 208.1 product ion (which does not contain the phenyl ring) should remain unchanged. Therefore, the predicted transition for Cefadroxil-d4 is m/z 368.4 → 208.1. A secondary, confirmatory transition should also be monitored.
-
Experimental Protocols
Materials and Reagents
| Material/Reagent | Source/Grade |
| Cefadroxil Reference Standard (≥98%) | USP or equivalent |
| Cefadroxil-d4 (≥98%, isotopic purity ≥99%) | Sourced from a reputable supplier |
| Human Plasma (K2EDTA) | Sourced from an accredited biobank |
| Methanol | HPLC or LC-MS grade |
| Acetonitrile | HPLC or LC-MS grade |
| Formic Acid (≥98%) | LC-MS grade |
| Deionized Water | Type I, 18.2 MΩ·cm |
Instrumentation
| Instrument | Example Model |
| HPLC System | Shimadzu Nexera, Waters Acquity UPLC |
| Mass Spectrometer | Sciex Triple Quad 6500+, Agilent 6495C |
| Analytical Column | Phenomenex Synergi 4 µm Polar-RP (150 x 2.0 mm) |
Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Cefadroxil and Cefadroxil-d4 into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with a 50:50 (v/v) mixture of methanol and water.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for Cefadroxil by serially diluting the primary stock solution with 50:50 methanol/water to create calibration standards and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Cefadroxil-d4 primary stock solution with methanol. This solution will be used for protein precipitation.
-
Sample Preparation Workflow
The following diagram outlines the sample preparation procedure:
Caption: Plasma protein precipitation workflow.
LC-MS/MS Parameters
Table 1: Chromatographic Conditions
| Parameter | Value | Rationale |
| Analytical Column | Phenomenex Synergi 4 µm Polar-RP (150 x 2.0 mm) | Excellent retention and peak shape for polar compounds like Cefadroxil.[3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic eluent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate 2 min | Ensures elution of Cefadroxil and clears the column of late-eluting matrix components. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.0 mm ID column, balancing speed and efficiency. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and improves peak efficiency. |
| Injection Volume | 5 µL | Minimizes potential matrix effects while providing adequate sensitivity. |
Table 2: Mass Spectrometry Conditions
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | Cefadroxil readily forms [M+H]⁺ ions.[4] |
| Ion Spray Voltage | +4500 V | Optimized for efficient droplet charging and ion formation. |
| Source Temperature | 500 °C | Aids in desolvation of the ESI droplets. |
| Curtain Gas | 30 psi | Prevents neutral molecules from entering the mass analyzer. |
| Collision Gas | Nitrogen | Standard collision gas for CID fragmentation. |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Cefadroxil | 364.1 | 208.1 | 100 | 25 |
| Cefadroxil (confirmatory) | 364.1 | 158.0 | 100 | 35 |
| Cefadroxil-d4 (IS) | 368.4 | 208.1 | 100 | 25 |
| Cefadroxil-d4 (confirmatory) | 368.4 | 162.0 | 100 | 35 |
| *Note: The product ions for Cefadroxil-d4 are predicted based on the common fragmentation pathway and should be empirically confirmed by infusing the Cefadroxil-d4 standard into the mass spectrometer. |
Method Validation Protocol
The method must be fully validated according to the ICH M10 guideline to ensure its suitability for its intended purpose.[3][5][6]
Caption: Key parameters for method validation.
Table 4: Validation Acceptance Criteria (ICH M10)
| Parameter | Acceptance Criteria |
| Calibration Curve | ≥ 8 non-zero standards, r² ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | For QC samples (LQC, MQC, HQC), mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. For LLOQ QC, mean accuracy within ±20% and precision ≤20%. |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤15% across at least 6 different lots of plasma. |
| Stability | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the quantification of Cefadroxil in human plasma. The protocol emphasizes efficiency through a simple protein precipitation step and ensures high data quality by using a stable isotope-labeled internal standard, Cefadroxil-d4. The detailed chromatographic and mass spectrometric conditions, along with a clear validation strategy based on current regulatory guidelines, provide a solid foundation for researchers to implement a robust and reliable bioanalytical assay for Cefadroxil.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Veeprho. Cefadroxil-D4. [Link]
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Jin, S. K., Kim, H. J., Kim, D. H., et al. (2014). Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies. Journal of Chromatography B, 949-950, 9-16. [Link]
-
ResearchGate. Mass spectral fragmentation pathways of (a) cephalosporin antibiotics.... [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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Nagarajan, J. S. K., Vimal, C. S., George, R., & Dubala, A. (2013). Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC–MS and its application to bioequivalence studies. Journal of Pharmaceutical Analysis, 3(4), 285-291. [Link]
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SciSpace. Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. [Link]
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Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
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Restek. The Advantage of 2.1 mm ID Columns for LC-MS/MS Analysis of Drugs of Abuse. [Link]
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ResearchGate. Determination of cefadroxil in rat plasma and urine using LC–MS/MS and its application to pharmacokinetic and urinary studies | Request PDF. [Link]
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Wikipedia. Electrospray ionization. [Link]
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AACC. LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. [Link]
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Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the mechanism of electrospray ionization. Analytical chemistry, 85(1), 2-9. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 47965, Cefadroxil. [Link]
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Hsu, M. C., Chang, Y. W., & Lee, Y. T. (1992). Column liquid chromatography and microbiological assay compared for determination of cefadroxil preparations. Journal of chromatography, 609(1-2), 181-186. [Link]
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Nagarajan, J. S. K., Vimal, C. S., George, R., & Dubala, A. (2013). Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC-MS and its application to bioequivalence studies. Journal of pharmaceutical analysis, 3(4), 285–291. [Link]
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de Marco, B. A., Salgado, H. R. N., & de Marco, B. A. (2017). Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. Critical Reviews in Analytical Chemistry, 47(1), 89-98. [Link]
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Cefadroxil-d4 Internal Standard for Bioequivalence Studies: An Application and Protocol Guide
Abstract
This comprehensive guide details the critical role and application of Cefadroxil-d4 as a stable isotope-labeled internal standard (SIL-IS) for the bioequivalence (BE) assessment of Cefadroxil formulations. We provide an in-depth rationale for the selection of a deuterated internal standard, grounded in regulatory expectations and scientific best practices for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring robust and reliable data for pharmacokinetic analysis.
The Imperative for a Robust Internal Standard in Bioequivalence Studies
Bioequivalence studies are a cornerstone of generic drug approval, demonstrating that the rate and extent of absorption of the active pharmaceutical ingredient (API) are comparable to that of a reference listed drug.[1] The quantitative analysis of drug concentrations in biological matrices, such as plasma, is central to these studies.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[3]
However, the analytical process is susceptible to variability from multiple sources, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response fluctuations.[4] An internal standard (IS) is incorporated into every sample, including calibration standards and quality controls (QCs), to compensate for this variability.[5] An ideal IS mimics the analyte's physicochemical properties, co-eluting chromatographically and exhibiting similar ionization behavior.[5]
Why Cefadroxil-d4 is the Gold Standard
Stable isotope-labeled internal standards (SIL-IS), such as Cefadroxil-d4, are considered the "critical reagent" for LC-MS assays.[4] Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method validation submissions incorporate SIL-IS.[4] The rationale is clear: a deuterated analog is chemically identical to the analyte, differing only in isotopic composition.[6] This near-perfect mimicry ensures that it tracks the analyte through the entire analytical workflow, from extraction to detection, providing the most accurate normalization.[7][8]
The use of a structurally similar but non-isotopically labeled compound as an internal standard carries the risk of differential matrix effects and extraction recovery, which can compromise the integrity of the data.[4] Cefadroxil-d4, by co-eluting with Cefadroxil, effectively normalizes for any variations in sample preparation and instrument response, leading to higher precision and accuracy in the quantification of Cefadroxil in plasma samples.[5]
Bioanalytical Method Validation: A Regulatory Mandate
The protocols outlined herein are designed to meet the stringent requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11] A full validation of the bioanalytical method is essential to ensure its reliability for the analysis of study samples.[12][13][14] This validation encompasses several key parameters.[15]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve: Demonstrating the relationship between the instrument response and the known concentration of the analyte over a defined range.
-
Matrix Effect: Assessing the influence of matrix components on the ionization of the analyte and internal standard.[4]
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and processing conditions.
The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a harmonized framework for these requirements.[15][16]
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| Cefadroxil Reference Standard | USP Grade | Commercially Available |
| Cefadroxil-d4 | ≥98% isotopic purity | Commercially Available |
| Methanol | HPLC Grade | Commercially Available |
| Acetonitrile | HPLC Grade | Commercially Available |
| Formic Acid | LC-MS Grade | Commercially Available |
| Water | Deionized, 18 MΩ·cm | In-house purification system |
| Human Plasma (K2-EDTA) | Screened | Commercial Supplier |
Stock and Working Solutions Preparation
-
Cefadroxil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cefadroxil reference standard in methanol.
-
Cefadroxil-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cefadroxil-d4 in methanol.
-
Cefadroxil Working Solutions: Serially dilute the Cefadroxil stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve standards and quality control samples.
-
Cefadroxil-d4 Working Solution (Internal Standard): Dilute the Cefadroxil-d4 stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Cefadroxil from plasma.
-
Label polypropylene tubes for blank, zero, calibration standards, QCs, and unknown samples.
-
Pipette 100 µL of the respective plasma sample into the labeled tubes.
-
Add 25 µL of the Cefadroxil-d4 internal standard working solution (100 ng/mL) to all tubes except the blank.
-
To precipitate proteins, add 400 µL of methanol containing 0.1% formic acid to each tube.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Diagram of the Sample Preparation Workflow
Caption: Protein precipitation workflow for Cefadroxil plasma samples.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol[17] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation of Cefadroxil and Cefadroxil-d4 from matrix components |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[17] |
| MRM Transitions | Cefadroxil: m/z 364.1 → 208.1[17]Cefadroxil-d4: m/z 368.1 → 212.1 (example, verify exact mass) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Diagram of the Bioanalytical Workflow
Caption: Overall bioanalytical workflow from sample to data analysis.
Data Analysis and Acceptance Criteria
Pharmacokinetic parameters such as Cmax, Tmax, AUC(0-t), and AUC(0-inf) are calculated from the plasma concentration-time profiles.[18][19] For a generic product to be deemed bioequivalent to the reference product, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC(0-t), and AUC(0-inf) should fall within the acceptance range of 80.00% to 125.00%.[19][20]
The calibration curve should exhibit a linear response with a correlation coefficient (r²) of ≥ 0.99. The accuracy and precision of the quality control samples at low, medium, and high concentrations should be within ±15% (±20% for the lower limit of quantification).[21]
Conclusion
The use of Cefadroxil-d4 as an internal standard is integral to the development of a robust, reliable, and regulatory-compliant bioanalytical method for Cefadroxil in bioequivalence studies. Its ability to mimic the behavior of the analyte throughout the analytical process ensures the highest level of accuracy and precision in pharmacokinetic data. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to successfully validate and implement a method for the quantification of Cefadroxil in biological matrices, ultimately contributing to the successful conduct of bioequivalence trials.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
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Van Amsterdam, P., et al. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
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ResearchGate. (n.d.). Bioequivalence Study of Two Oral Formulations of Cefadroxil in Healthy Volunteers. [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
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Nagarajan, J. S. K., et al. (2013). Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC–MS and its application to bioequivalence studies. Journal of Pharmaceutical Analysis, 3(4), 285-291. [Link]
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Kim, J., et al. (2014). Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies. Journal of Chromatography B, 949-950, 8-14. [Link]
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American College of Clinical Pharmacology. (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (n.d.). Bioequivalence. [Link]
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ResearchGate. (n.d.). Determination of cefadroxil in rat plasma and urine using LC–MS/MS and its application to pharmacokinetic and urinary studies. [Link]
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Musial, J., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 132, 1-7. [Link]
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Nagarajan, J. S. K., et al. (2013). Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC-MS and its application to bioequivalence studies. Journal of Pharmaceutical Analysis, 3(4), 285-291. [Link]
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Mansour, N. O. (2012). Pharmacokinetics and Bioequivalence Evaluation of 2 Cefadroxil Suspensions in Healthy Egyptian Male Volunteers. Clinical Pharmacology in Drug Development, 1(3), 110-113. [Link]
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Semantic Scholar. (n.d.). Validated High Performance Liquid Chromatography Method for Analysis of Cefadroxil Monohydrate in Human Plasma. [Link]
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De Marco, B. A., & Salgado, H. R. N. (2017). Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. Critical Reviews in Analytical Chemistry, 47(2), 93-98. [Link]
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ResearchGate. (n.d.). Determination of Cefadroxil in Tablet/Capsule formulations by a validated Reverse Phase High Performance Liquid Chromatographic method. [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]
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Wisdomlib. (n.d.). Deuterated Internal Standard: Significance and symbolism. [Link]
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U.S. Food and Drug Administration. (2002). Cefadroxil Bioequivalence Review. [Link]
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ResearchGate. (n.d.). Recent developments in the analytical determination of cefadroxil. [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Cefadroxil in Human Plasma Using Cefadroxil-d4
Introduction
Cefadroxil is a first-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is commonly prescribed for the treatment of various infections, including those of the urinary tract.[1] Accurate quantification of Cefadroxil in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure optimal dosing and clinical efficacy.[3][4][5][6][7] This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Cefadroxil in human plasma. The use of a stable isotope-labeled internal standard, Cefadroxil-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[8][9]
The methodology presented herein is grounded in established bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA), ensuring the reliability and reproducibility of the obtained results.[10][11][12]
Principle of the Method
This method employs a protein precipitation technique for sample cleanup, followed by chromatographic separation using reversed-phase high-performance liquid chromatography (HPLC). The analyte and internal standard are then detected and quantified by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The deuterated internal standard, Cefadroxil-d4, is chemically and physically similar to Cefadroxil, ensuring it co-elutes and experiences similar ionization efficiency, thereby correcting for potential analytical variations.
Experimental Protocol
Materials and Reagents
-
Cefadroxil reference standard (Purity ≥ 98%)
-
Cefadroxil-d4 internal standard (Purity ≥ 95%)[8]
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (≥ 98%)
-
Ultrapure water
-
Drug-free human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
A validated LC-MS/MS system, such as a Waters ACQUITY UPLC™ coupled to a Xevo TQD-ESI Mass Spectrometer, or equivalent.[13]
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge capable of reaching at least 10,000 x g.[14]
Preparation of Stock and Working Solutions
-
Cefadroxil Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Cefadroxil reference standard and dissolve it in 10 mL of methanol.
-
Cefadroxil-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Cefadroxil-d4 and dissolve it in 1 mL of methanol.
-
Cefadroxil Working Solutions: Prepare a series of working solutions by serially diluting the Cefadroxil stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for calibration standards and quality control samples.
-
IS Working Solution (e.g., 1 µg/mL): Dilute the Cefadroxil-d4 stock solution with methanol to the desired concentration. The optimal concentration should be determined during method development.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike drug-free human plasma with the appropriate Cefadroxil working solutions to obtain a calibration curve over the desired concentration range (e.g., 10-10,000 ng/mL).[15]
-
QC Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation: Protein Precipitation
The protein precipitation method is a rapid and effective technique for removing the majority of plasma proteins prior to LC-MS/MS analysis.[16]
-
Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Add 200 µL of methanol containing 0.1% formic acid to precipitate the proteins.[14]
-
Vortex the mixture for approximately 15 seconds.[14]
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[14]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Workflow for Cefadroxil quantification in plasma.
Chromatographic and Mass Spectrometric Conditions
The following are typical starting conditions and may require optimization based on the specific instrumentation used.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | Synergi™ 4 µm Polar-RP 80A (150 mm × 2.0 mm, 4 µm) or equivalent[15][17] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol[15][17] |
| Gradient | Isocratic with a mixture of Mobile Phase A and B (e.g., 62:38, v/v)[15][17] |
| Flow Rate | 0.2 mL/min[15][17] |
| Injection Volume | 5 µL |
| Column Temp. | Ambient or controlled (e.g., 40°C) |
Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 400°C[13] |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cefadroxil | 364.1 | 208.1[15] |
| Cefadroxil-d4 | 368.1 | 208.1 (or other suitable fragment) |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use to achieve maximum sensitivity.
Method Validation
The analytical method was validated according to the FDA's Bioanalytical Method Validation guidance.[10][11][12] The validation assessed the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise. A typical linear range for Cefadroxil in plasma is 10-10,000 ng/mL.[15]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated at low, medium, and high QC concentrations. The acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.
-
Recovery: The extraction efficiency of the analyte from the plasma matrix.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.
-
Stability: The stability of Cefadroxil in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Representative Validation Data Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (% Bias) | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% |
| Mean Recovery | > 85% |
| Matrix Effect | Minimal to negligible |
Application to Pharmacokinetic Studies
This validated LC-MS/MS method is highly suitable for the analysis of plasma samples from pharmacokinetic studies of Cefadroxil. Its high sensitivity and wide linear range allow for the accurate determination of Cefadroxil concentrations over time following administration, enabling the calculation of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[3][4][5][6]
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative analysis of Cefadroxil in human plasma. The use of a deuterated internal standard, Cefadroxil-d4, ensures the accuracy and precision of the results. The simple and rapid protein precipitation sample preparation procedure allows for high-throughput analysis, making this method ideal for supporting pharmacokinetic and bioequivalence studies in drug development.
References
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La Rosa, F., Ripa, S., Prenna, M., Ghezzi, A., & Pfeffer, M. (n.d.). Pharmacokinetics of cefadroxil after oral administration in humans. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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García-Carbonell, M. C., Granero, L., & Torres-Molina, F. (1980). Influence of dose on the pharmacokinetics of cefadroxil. European Journal of Clinical Pharmacology, 18(6), 505–509. Retrieved from [Link]
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La Rosa, F., Ripa, S., Prenna, M., Ghezzi, A., & Pfeffer, M. (n.d.). Pharmacokinetics of cefadroxil after oral administration in humans. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
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Sultana, N., Arayne, M. S., & Shafi, N. (2011). Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC–MS and its application to bioequivalence studies. Journal of the Chilean Chemical Society, 56(3), 779-784. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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La Rosa, F., Ripa, S., Prenna, M., Ghezzi, A., & Pfeffer, M. (1982). Pharmacokinetics of Cefadroxil after oral administration in humans. Antimicrobial Agents and Chemotherapy, 21(3), 437-440. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
Issel, W. P., & Köhler, W. (1980). Pharmacokinetics and clinical studies with cefadroxil in paediatrics. Journal of Antimicrobial Chemotherapy, 6(Suppl C), 61–68. Retrieved from [Link]
-
Sultana, N., Arayne, M. S., & Shafi, N. (2011). Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC-MS and its application to bioequivalence studies. Journal of the Chilean Chemical Society, 56(3), 779-784. Retrieved from [Link]
-
Jin, H. E., Kim, B., Kim, Y. C., Cho, K. H., & Maeng, H. J. (2014). Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary studies. Journal of Chromatography B, 948, 103-110. Retrieved from [Link]
-
Jin, H. E., Kim, B., Kim, Y. C., Cho, K. H., & Maeng, H. J. (2014). Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies. Journal of Chromatography B, 948, 103–110. Retrieved from [Link]
-
Jian, W., Edom, R. W., & Weng, N. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International, 19(6). Retrieved from [Link]
-
Nabeela, R., Naqvi, S. B. S., Shakeel, S., Iffat, W., & Muhammad, N. (2014). Validated High Performance Liquid Chromatography Method for Analysis of Cefadroxil Monohydrate in Human Plasma. Tropical Journal of Pharmaceutical Research, 13(6), 975-979. Retrieved from [Link]
-
Castiglioni, S., Bagnati, R., Calamari, D., Pomati, F., & Zuccato, E. (2021). Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation. Environmental Science and Pollution Research, 28(35), 48720–48733. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]
-
CWS ABROAD. (n.d.). Cefadroxil-d4 (Major) (TRC-C235752-10MG). Retrieved from [Link]
-
de Marco, B. A., da Silva, P. E. M., & de Gaitani, C. M. (2016). Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. Critical Reviews in Analytical Chemistry, 46(5), 414–423. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link]
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Li, H. (2009, January 1). Identifying Pharmaceuticals in Surface Water Using LC-MS/MS in Both Positive and Negative Ion Modes. American Laboratory. Retrieved from [Link]
-
McAteer, J. A., Hiltke, M. F., Silber, B. M., & Faulkner, R. D. (1987). Liquid-chromatographic determination of five orally active cephalosporins--cefixime, cefaclor, cefadroxil, cephalexin, and cephradine--in human serum. Clinical Chemistry, 33(10), 1788–1790. Retrieved from [Link]
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Protocol for using Cefadroxil-d4 in urine sample analysis
An Application Guide for the Quantitative Analysis of Cefadroxil in Human Urine using Cefadroxil-d4 Internal Standard by LC-MS/MS
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive protocol for the quantification of Cefadroxil, a first-generation cephalosporin antibiotic, in human urine samples.[1] The methodology leverages the precision of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and incorporates Cefadroxil-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and reproducibility. We detail all procedural aspects, from the preparation of standards and sample extraction to instrument configuration and data analysis, grounded in established bioanalytical method validation principles.[2][3] This guide is intended for researchers, clinical scientists, and drug development professionals requiring a robust and reliable method for pharmacokinetic and therapeutic drug monitoring studies.
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
Cefadroxil is a widely prescribed oral antibiotic effective against a range of bacterial infections, particularly those affecting the urinary tract.[1][4] Accurate measurement of its concentration in urine is crucial for assessing drug efficacy, patient compliance, and pharmacokinetic profiles, as over 90% of the drug is excreted unchanged in urine.[1]
Quantitative analysis of drugs in complex biological matrices like urine is susceptible to variations introduced during sample preparation and instrumental analysis.[5] Matrix effects, where endogenous components suppress or enhance the ionization of the target analyte, are a significant challenge in mass spectrometry.[6][7] To overcome these issues, the use of a SIL-IS is the gold standard in bioanalysis.[8]
Cefadroxil-d4 is an ideal internal standard for this application.[9][10] It is chemically identical to Cefadroxil, except that four hydrogen atoms on the phenyl ring have been replaced with deuterium.[11][12] This isotopic substitution results in a 4 Dalton mass increase, allowing it to be distinguished by the mass spectrometer.
The Core Principle: Because the SIL-IS has virtually identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same extraction recovery and ionization efficiency (or suppression).[6][8] By adding a known concentration of Cefadroxil-d4 to every sample at the beginning of the workflow, any sample-to-sample variability is nullified by calculating the peak area ratio of the analyte to the internal standard.[13][14] This normalization is the key to achieving high precision and accuracy.
Caption: The Role of an Internal Standard (IS).
Materials and Reagents
| Item | Description / Vendor |
| Standards | |
| Cefadroxil | Reference standard, USP or equivalent (e.g., Sigma-Aldrich) |
| Cefadroxil-d4 | CAS: 1426174-38-0, (e.g., LGC Standards, Cayman Chemical).[9][12] Store at -20°C.[9][11] |
| Solvents | |
| Methanol | LC-MS Grade |
| Acetonitrile | LC-MS Grade |
| Water | Deionized, 18 MΩ·cm or LC-MS Grade |
| Reagents | |
| Formic Acid | Optima™ LC/MS Grade |
| Ammonium Acetate | LC-MS Grade |
| Consumables | |
| SPE Cartridges | Reversed-phase, e.g., Oasis HLB, Strata-X, or C18 Empore™ disks.[15] |
| Autosampler Vials | 2 mL, glass or polypropylene, with caps |
| Pipette Tips | Appropriate volumes |
| Microcentrifuge Tubes | 1.5 mL and 2.0 mL |
| Equipment | |
| LC-MS/MS System | A triple quadrupole mass spectrometer with an ESI source coupled to a UHPLC/HPLC system. |
| Analytical Balance | Readable to 0.01 mg |
| Vortex Mixer | |
| Centrifuge | Capable of >10,000 x g |
| SPE Manifold | Vacuum manifold for processing SPE cartridges |
| Nitrogen Evaporator | For solvent evaporation |
Preparation of Solutions
Stock Solutions (1 mg/mL)
-
Cefadroxil Stock: Accurately weigh ~10 mg of Cefadroxil reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with 50:50 (v/v) Methanol:Water. This yields a 1 mg/mL stock solution.
-
Cefadroxil-d4 (IS) Stock: Accurately weigh ~1 mg of Cefadroxil-d4 into a 1 mL volumetric flask. Dissolve and bring to volume with 50:50 (v/v) Methanol:Water. This yields a 1 mg/mL IS stock solution.
-
Note: Store stock solutions in amber vials at -20°C for up to 3 months.
-
Working Solutions
-
Cefadroxil Working Standard (10 µg/mL): Dilute the 1 mg/mL Cefadroxil stock solution 1:100 with 50:50 (v/v) Methanol:Water.
-
IS Working Solution (1 µg/mL): Dilute the 1 mg/mL IS stock solution 1:1000 with 50:50 (v/v) Methanol:Water. This will be used to spike all samples and standards.
Calibration Curve Standards & Quality Controls (QCs)
Prepare calibration standards and QCs by spiking the Cefadroxil Working Standard (10 µg/mL) into drug-free control urine. A typical range for Cefadroxil in urine is wide; this example covers 100 ng/mL to 10,000 ng/mL.[16][17]
| Standard Level | Conc. (ng/mL) | Vol. of 10 µg/mL Cefadroxil Stock (µL) | Final Volume with Control Urine (mL) |
| CAL 1 | 100 | 10 | 1 |
| CAL 2 | 250 | 25 | 1 |
| CAL 3 | 500 | 50 | 1 |
| CAL 4 | 1000 | 100 | 1 |
| CAL 5 | 2500 | 250 | 1 |
| CAL 6 | 5000 | 500 (from a 100 µg/mL intermediate) | 1 |
| CAL 7 | 10000 | 1000 (from a 100 µg/mL intermediate) | 1 |
| LLOQ QC | 100 | 10 | 1 |
| LQC | 300 | 30 | 1 |
| MQC | 4000 | 400 (from a 100 µg/mL intermediate) | 1 |
| HQC | 8000 | 800 (from a 100 µg/mL intermediate) | 1 |
Protocol: Solid Phase Extraction (SPE) of Urine Samples
This protocol utilizes reversed-phase SPE to clean the urine matrix and concentrate the analyte.[18][19][20]
Caption: Solid Phase Extraction (SPE) Workflow.
Step-by-Step Methodology:
-
Sample Thawing & Centrifugation: Thaw frozen urine samples at room temperature. Vortex briefly, then centrifuge at 5,000 x g for 5 minutes to pellet any precipitate.
-
Aliquoting and Spiking: Transfer 200 µL of the clear urine supernatant (or calibration standard/QC) to a clean 2 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the IS Working Solution (1 µg/mL Cefadroxil-d4) to each tube. This results in a final IS concentration of 100 ng/mL in the diluted sample.
-
Dilution and Acidification: Add 800 µL of 0.1% formic acid in water. Vortex for 10 seconds. Acidification helps with retention on the reversed-phase sorbent.
-
SPE Cartridge Conditioning: Place SPE cartridges on the vacuum manifold. Condition them by passing 2 mL of Methanol followed by 2 mL of LC-MS grade water. Do not let the cartridges go dry.
-
Sample Loading: Load the entire 1 mL of the pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum to draw the sample through at a rate of ~1-2 mL/min.
-
Washing: Wash the cartridge with 2 mL of 5% Methanol in water to remove salts and other polar interferences. Dry the cartridge under high vacuum for 2-3 minutes.
-
Elution: Place clean collection tubes inside the manifold. Elute the Cefadroxil and Cefadroxil-d4 with two 1 mL aliquots of 90% Methanol containing 0.1% Formic Acid.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumental Analysis
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 or Polar-RP, e.g., Synergi™ Polar-RP (150 x 2.0 mm, 4 µm)[16] | Provides good retention and peak shape for polar cephalosporins. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Methanol[16] or Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate for 3 min. | A standard gradient to elute the analyte and clean the column. |
| Flow Rate | 0.2 - 0.4 mL/min[16] | Appropriate for 2.0-2.1 mm ID columns. |
| Column Temp. | 35 - 40°C[17] | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 - 10 µL | |
| Tandem Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Cefadroxil contains basic amine groups that readily protonate.[16] |
| MRM Transition 1 | Cefadroxil: 364.1 → 208.1[16][21] | Precursor ion [M+H]⁺ and a stable, high-intensity product ion. |
| MRM Transition 2 | Cefadroxil-d4: 368.1 → 212.1 (Predicted) | Precursor [M+4+H]⁺ and corresponding product ion with deuterium label retained. This transition must be confirmed via infusion. |
| Dwell Time | 50 - 100 ms | Balances sensitivity with the number of points across the peak. |
| Source Temp. | 450 - 550°C | Instrument dependent. |
| Collision Gas | Argon | |
| IonSpray Voltage | ~4500 - 5500 V |
Data Analysis and Method Validation
Quantification
-
Generate a calibration curve by plotting the peak area ratio (Cefadroxil / Cefadroxil-d4) against the nominal concentration of the calibration standards.
-
Apply a linear regression with 1/x² weighting.
-
The correlation coefficient (r²) should be ≥ 0.995.
-
Calculate the concentration of Cefadroxil in QC and unknown samples using the regression equation.
Bioanalytical Method Validation
The described method must be fully validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance or ICH M10.[2][3][22]
| Validation Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank urine from at least 6 sources. | Ensures the method can differentiate the analyte from other matrix components. |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). | Confirms the closeness of measured values to the true value and the reproducibility of the method. |
| Linearity & Range | r² ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). | Defines the concentration range over which the method is accurate and precise. |
| Matrix Effect | The CV of the IS-normalized matrix factor calculated from at least 6 sources of urine should be ≤15%. | Assesses the impact of the urine matrix on ionization. |
| Recovery | Should be consistent and reproducible, though not necessarily 100%. | Measures the efficiency of the extraction process. |
| Stability | Analyte stable under various conditions: Bench-top (room temp), Freeze-thaw (3 cycles), and long-term storage (-20°C or -80°C). | Ensures sample integrity during handling and storage. |
References
-
Gallo Martinez, L., Campíns-Falcó, P., Sevillano-Cabeza, A., & Herráez-Hernández, R. (1998). Improved Solid Phase Extraction Procedure for Assay of Cephalosporins in Human Urine Samples. Journal of Liquid Chromatography & Related Technologies, 21(14), 2191-2206. [Link]
-
Taylor & Francis Online. (n.d.). Improved Solid Phase Extraction Procedure for Assay of Cephalosporins in Human Urine Samples. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [YouTube video]. Retrieved from [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]
-
PubMed. (n.d.). Selective solid-phase extraction of amoxicillin and cephalexin from urine samples using a molecularly imprinted polymer. Retrieved from [Link]
-
Internet Scientific Publications. (2008). Study For The Development Of Isolation And Clean Up Process By Using Solid Phase Extraction (SPE) For Fluoroquinolones And Cephalosporins Antibiotic Drugs From Forensic Samples. Retrieved from [Link]
-
HPLC method development and validation for cefadroxil analysis. (2024). Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). DEVELOPMENT OF METHOD FOR ANALYSIS AND QUANTIFICATION OF CEFADROXIL IN DIFFERENT PHARMACEUTICAL FORMULATIONS USING HPLC. Retrieved from [Link]
- De Marco, B. A., & Salgado, H. R. N. (2016). Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. Critical reviews in analytical chemistry, 46(5), 416–424.
-
Novel HPLC analysis of cefadroxil in bulk formulation. (n.d.). Retrieved from [Link]
-
PubMed. (2014). Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies. Retrieved from [Link]
-
ResearchGate. (2025). Determination of cefadroxil in rat plasma and urine using LC–MS/MS and its application to pharmacokinetic and urinary studies. Retrieved from [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
Veeprho. (n.d.). Cefadroxil EP Impurity D-D4 (TFA Salt). Retrieved from [Link]
-
PubMed. (2000). First-derivative spectrophotometric and LC determination of cefuroxime and cefadroxil in urine. Retrieved from [Link]
-
MDPI. (n.d.). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. Retrieved from [Link]
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Application Note: High-Precision Impurity Profiling of Cefadroxil Formulations Using Cefadroxil-d4
Abstract
This application note presents a detailed, robust, and validated analytical methodology for the comprehensive impurity profiling of Cefadroxil active pharmaceutical ingredients (APIs) and finished drug products. The protocol leverages the power of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and incorporates Cefadroxil-d4, a stable isotope-labeled internal standard, to ensure unparalleled accuracy and precision. This guide is designed for researchers, quality control analysts, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind critical experimental choices, aligning with the principles of scientific integrity and regulatory compliance.
Introduction: The Imperative of Impurity Profiling for Cefadroxil
Cefadroxil is a widely prescribed first-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1][2] The safety, efficacy, and stability of the final pharmaceutical product are directly contingent on the purity of the Cefadroxil API.[3][4] During synthesis, formulation, or storage, various impurities can emerge, including process-related compounds, degradation products, and structural isomers.[5][6] Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q3A/B), mandate stringent control over these impurities.[3][4][7]
Accurate identification and quantification of these impurities are therefore not merely a quality control metric but a critical component of ensuring patient safety.[8] This application note addresses this need by providing a highly reliable method for impurity profiling.
The Role of Cefadroxil-d4: Achieving Analytical Excellence
The cornerstone of a robust quantitative analytical method, particularly in complex matrices, is the use of an appropriate internal standard.[9] While structural analogs can be used, stable isotope-labeled (SIL) internal standards, such as Cefadroxil-d4, represent the gold standard for mass spectrometry-based assays.[10][11]
Why Cefadroxil-d4 is Superior:
-
Correction for Matrix Effects: Biological and formulation matrices can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[10] Cefadroxil-d4, being chemically identical to Cefadroxil, experiences the same matrix effects, allowing for precise normalization and correction.[10][11]
-
Compensation for Analytical Variability: A deuterated internal standard co-elutes with the analyte and compensates for variations in sample preparation, extraction recovery, injection volume, and mass spectrometer response.[9][10][12] This ensures that the analyte-to-internal standard ratio remains constant, leading to highly reproducible results.
-
Enhanced Accuracy and Precision: The use of a SIL-IS is fundamental to isotope dilution mass spectrometry (IDMS), a technique renowned for its high accuracy and precision.[10] This approach minimizes measurement errors that could arise from ion suppression or enhancement.[12]
The incorporation of deuterium atoms results in a mass shift that is easily resolved by a mass spectrometer, without significantly altering the physicochemical properties of the molecule. This makes Cefadroxil-d4 the ideal tool for achieving the highest level of confidence in impurity quantification.
Logical Workflow for Impurity Profiling
The process of impurity profiling is a systematic endeavor that begins with careful preparation and culminates in rigorous data analysis. The use of a deuterated internal standard is integrated at the very beginning of this workflow to ensure it accounts for variability throughout the entire process.
Sources
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- 7. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 12. texilajournal.com [texilajournal.com]
Application Notes & Protocols: Quantitative Bioanalysis of Cefadroxil using a Deuterated Internal Standard
<
Introduction: The Imperative for Precise Cefadroxil Quantification
Cefadroxil is a first-generation cephalosporin antibiotic widely prescribed for the treatment of various bacterial infections, including those of the urinary tract, skin, and throat.[1][2][3] Accurate quantification of Cefadroxil in biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2] These studies inform dosing regimens and ensure patient safety and therapeutic efficacy.
The inherent complexity of biological matrices presents a significant analytical challenge. Endogenous components like proteins, phospholipids, and salts can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based assays, a phenomenon known as the matrix effect.[4][5] To mitigate these challenges and ensure the reliability of analytical data, robust sample preparation techniques are essential. Furthermore, the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of Cefadroxil (e.g., Cefadroxil-d4), is the gold standard in quantitative bioanalysis. A SIL-IS closely mimics the physicochemical properties and chromatographic behavior of the analyte, effectively compensating for variability during sample extraction, and mitigating the impact of matrix effects.[6]
This application note provides a comprehensive guide to three commonly employed sample preparation techniques for the analysis of Cefadroxil from biological matrices using a deuterated internal standard, followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols detailed herein are designed to be robust, reproducible, and adhere to the principles outlined in regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9]
Physicochemical Properties of Cefadroxil
A fundamental understanding of Cefadroxil's physicochemical properties is crucial for developing effective extraction strategies.
| Property | Value | Implication for Sample Preparation |
| Molecular Weight | 363.4 g/mol [1][10] | Influences chromatographic and mass spectrometric behavior. |
| LogP | -0.4 to -2.1[1][10] | Indicates high polarity and water solubility, suggesting that protein precipitation or specific solid-phase extraction chemistries are more suitable than traditional liquid-liquid extraction with non-polar solvents.[1] |
| pKa | ~3.45 (acidic), ~7.43 (basic)[1] | The presence of both acidic and basic functional groups allows for manipulation of pH to optimize extraction and chromatographic retention. |
| Solubility | Low solubility in water, very slightly soluble in ethanol.[1] | While having low intrinsic water solubility, its salt forms are more soluble. The use of organic solvents is necessary for efficient extraction. |
The Critical Role of a Deuterated Internal Standard
In LC-MS/MS analysis, a deuterated internal standard (IS) is the preferred choice for ensuring accuracy and precision. Cefadroxil-d4, for example, is chemically identical to Cefadroxil, with the exception of having four deuterium atoms in place of hydrogen atoms. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their co-elution and similar ionization efficiencies effectively normalize for any variations in the analytical process.
Key advantages of using a deuterated internal standard include:
-
Correction for Matrix Effects: The IS experiences the same degree of ion suppression or enhancement as the analyte, leading to an accurate analyte/IS peak area ratio.[5]
-
Compensation for Extraction Inefficiency: Any loss of analyte during the sample preparation process will be mirrored by a proportional loss of the IS, thus maintaining the accuracy of the final calculated concentration.
-
Improved Precision and Accuracy: By accounting for variations in sample handling, injection volume, and instrument response, the use of a deuterated IS significantly improves the overall precision and accuracy of the method.[6]
Sample Preparation Protocols
The choice of sample preparation technique is a critical decision that depends on the desired level of sample cleanup, sensitivity requirements, and sample throughput.[11] Below are detailed protocols for three widely used methods: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward technique for removing the bulk of proteins from biological samples.[11][12] It is often the method of choice for high-throughput analysis due to its simplicity and low cost. Acetonitrile is a commonly used precipitating agent for cephalosporins.[12][13]
Workflow for Protein Precipitation:
Caption: Protein Precipitation Workflow for Cefadroxil Analysis.
Detailed Steps:
-
Sample Aliquoting: In a clean microcentrifuge tube, pipette 100 µL of the biological sample (plasma, serum, etc.).
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the deuterated Cefadroxil internal standard working solution to each sample, calibration standard, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. The 3:1 ratio of solvent to sample is crucial for efficient protein removal.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step concentrates the analyte and removes the organic solvent.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS system.
-
Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system for analysis.
Rationale and Considerations:
-
Simplicity and Speed: PPT is the fastest of the three methods, making it ideal for large sample batches.
-
Potential for Matrix Effects: While effective at removing proteins, PPT does not significantly remove other endogenous components like phospholipids, which can lead to matrix effects.[4] A thorough evaluation of matrix effects during method validation is critical.
-
Dilution Factor: The addition of the precipitating solvent dilutes the sample. The subsequent evaporation and reconstitution step is necessary to achieve the required sensitivity.
Protocol 2: Solid-Phase Extraction (SPE)
Solid-phase extraction offers a more selective and thorough cleanup compared to protein precipitation, resulting in a cleaner extract and potentially reduced matrix effects.[11][14] For a polar compound like Cefadroxil, a mixed-mode or polymer-based reversed-phase sorbent is often effective.
Sources
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- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Robust and Validated LC-MS/MS Method for the Chromatographic Separation and Quantification of Cefadroxil and Cefadroxil-d4 in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of the first-generation cephalosporin antibiotic, Cefadroxil, and its stable isotope-labeled internal standard, Cefadroxil-d4, in human plasma. The method described herein is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The protocol employs a straightforward protein precipitation for sample preparation and a rapid reversed-phase chromatographic separation, ensuring high throughput and analytical accuracy.
Introduction: The Rationale for a Dedicated Bioanalytical Method
Cefadroxil is a widely prescribed oral antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1] Its clinical efficacy is directly related to its concentration in the bloodstream. Therefore, accurate and precise measurement of Cefadroxil concentrations in biological matrices, such as human plasma, is paramount for pharmacokinetic profiling, establishing bioequivalence of generic formulations, and for therapeutic drug monitoring to optimize patient outcomes.[1]
The gold standard for quantitative bioanalysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity, selectivity, and specificity.[2][3] A crucial component of a reliable LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as Cefadroxil-d4, is the preferred choice as it is chemically identical to the analyte and will behave similarly during sample extraction, chromatography, and ionization, thus effectively compensating for any analytical variability.[4] This application note provides a comprehensive protocol for the separation and quantification of Cefadroxil using Cefadroxil-d4 as the internal standard, developed in accordance with regulatory guidelines for bioanalytical method validation.[1][2]
Physicochemical Properties of Analytes
A thorough understanding of the physicochemical properties of Cefadroxil is fundamental to developing a robust chromatographic method.
| Property | Cefadroxil | Cefadroxil-d4 | Rationale for Chromatographic Approach |
| Molecular Formula | C₁₆H₁₇N₃O₅S | C₁₆H₁₃D₄N₃O₅S | The presence of polar functional groups (carboxyl, amino, hydroxyl) and a non-polar core (phenyl and heterocyclic rings) makes reversed-phase chromatography an ideal separation mode. |
| Molecular Weight | 363.4 g/mol | 367.4 g/mol | The 4 Da mass difference allows for specific detection by the mass spectrometer. |
| pKa | 3.45 (acidic), 7.43 (basic)[1] | ~3.45 (acidic), ~7.43 (basic) | The amphoteric nature of Cefadroxil means its charge state is pH-dependent. An acidic mobile phase (pH ~3.5) will ensure the carboxyl group is protonated, leading to better retention on a reversed-phase column. |
| logP | -0.4[1] | ~-0.4 | The low logP value indicates high polarity, necessitating a highly aqueous mobile phase for adequate retention on a C18 column. |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with each step logically contributing to the overall accuracy and precision of the method.
Materials and Reagents
-
Cefadroxil reference standard (≥98% purity)
-
Cefadroxil-d4 (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (drug-free, sourced from an accredited biobank)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 150 mm × 2.0 mm, 4 µm particle size) or a polar-RP column.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cefadroxil and Cefadroxil-d4 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Cefadroxil stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Cefadroxil-d4 stock solution with methanol.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.
-
Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL Cefadroxil-d4 in methanol).
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
The following table summarizes the optimized parameters for the chromatographic separation and mass spectrometric detection.
| Parameter | Condition |
| LC System | UHPLC |
| Column | Synergi™ 4µm Polar-RP 80A (150 mm x 2.0 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient Elution | 38% B (Isocratic) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cefadroxil: 364.1 → 208.1, Cefadroxil-d4: 368.1 → 212.1 (or other experimentally determined fragment) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Workflow and Data Analysis
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Figure 1: A comprehensive workflow diagram illustrating the key stages of the bioanalytical method, from sample preparation to data reporting.
Bioanalytical Method Validation
To ensure the reliability and accuracy of the data, the method should be validated according to the FDA guidelines on bioanalytical method validation.[2] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined values to the true value and the reproducibility of the measurements, respectively.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentrations of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the chromatographic separation and quantification of Cefadroxil and its deuterated internal standard, Cefadroxil-d4, in human plasma. The method is simple, rapid, and robust, making it suitable for high-throughput analysis in a regulated bioanalytical laboratory. By following the outlined procedures and validation guidelines, researchers can obtain accurate and reliable data for their pharmacokinetic and clinical studies.
References
-
de Marco, B. A., et al. (2016). Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. Critical Reviews in Analytical Chemistry, 47(3), 245-255. Available at: [Link]
-
Jin, H. E., et al. (2014). Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies. Journal of Chromatography B, 948, 103-110. Available at: [Link]
-
Sultana, N., et al. (2011). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy, 2(2), 112. Available at: [Link]
-
Brisson, A. M., & Fourtillan, J. B. (1981). Determination of cephalosporins in biological material by reversed-phase liquid column chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 223(2), 393-399. Available at: [Link]
-
Ghanekar, A. G., & Das, G. V. (1988). Reverse-Phase Liquid Chromatographic Analysis of Cephalosporins. Journal of AOAC INTERNATIONAL, 71(1), 85-87. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Public Health in Africa, 14(3). Available at: [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]
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- 4. Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by: Senior Application Scientist, Bioanalytical Division
An Application Note for the Quantitative Analysis of Cefadroxil-d4 in Biological Matrices by LC-MS/MS
Publication Date: January 15, 2026
Abstract
This comprehensive application note provides a detailed protocol for the sensitive and selective quantification of Cefadroxil using its deuterated stable isotope-labeled internal standard, Cefadroxil-d4, via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. We delve into the causality behind experimental choices, from sample preparation to mass spectrometry parameter optimization, to ensure robust, reproducible, and accurate results.
Introduction: The Rationale for Stable Isotope Dilution
Cefadroxil is a first-generation cephalosporin antibiotic widely used to treat various bacterial infections.[1] Accurate quantification of Cefadroxil in complex biological matrices such as plasma or urine is critical for understanding its pharmacokinetic and pharmacodynamic profiles.[2][3] LC-MS/MS has become the gold standard for such analyses due to its superior sensitivity and specificity.[4]
The cornerstone of a robust quantitative LC-MS/MS assay is the internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[5] Deuterated internal standards, where hydrogen atoms are replaced by their stable isotope deuterium, are considered the "perfect" internal standards.[5][6] Cefadroxil-d4 is chemically identical to Cefadroxil, ensuring it co-elutes during chromatography and experiences the same degree of matrix effects (ion suppression or enhancement).[7] This co-behavior allows for highly accurate correction of any analyte loss or signal variability, which is a critical aspect of method trustworthiness.[7][8]
This guide will provide a validated starting point for laboratory implementation, covering all stages from sample processing to final mass spectrometric detection.
Experimental Workflow Overview
The entire analytical process is designed for efficiency and accuracy. The workflow minimizes sample handling and potential sources of error by employing a straightforward protein precipitation step followed by direct injection into the LC-MS/MS system.
Caption: High-level overview of the analytical procedure.
Materials and Reagents
-
Cefadroxil Reference Standard (≥99% purity)
-
Cefadroxil-d4 (Isotopic Enrichment ≥98%, Chemical Purity >99%)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control biological matrix (e.g., rat plasma)
Detailed Methodologies
Sample Preparation: Protein Precipitation
This protocol is optimized for the efficient removal of proteins from plasma samples, which would otherwise interfere with the analysis. Methanol is an effective precipitating agent for this application.
Protocol Steps:
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
To a 100 µL aliquot of the sample (plasma, standard, or QC), add 200 µL of methanol containing the internal standard, Cefadroxil-d4, at a constant concentration (e.g., 100 ng/mL).
-
Vortex the mixture vigorously for 30 seconds. This ensures complete mixing and facilitates protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject a 5 µL aliquot of the supernatant into the LC-MS/MS system for analysis.[4]
Liquid Chromatography (LC) Parameters
The chromatographic method is designed to provide a sharp, symmetrical peak for Cefadroxil, well-separated from any endogenous matrix components. A Polar-RP column is chosen for its enhanced retention of polar compounds like Cefadroxil.
| Parameter | Recommended Setting |
| HPLC System | UPLC/UHPLC System |
| Column | Synergi™ 4 µm Polar-RP 80A (150 mm × 2.0 mm, 4 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient/Isocratic | Isocratic |
| Composition | 62% Mobile Phase A : 38% Mobile Phase B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | ~5 minutes |
Mass Spectrometry (MS) Parameters
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure the highest level of sensitivity and specificity. Electrospray ionization in positive mode (ESI+) is selected as it provides the most efficient ionization for Cefadroxil, resulting in a strong protonated molecular ion [M+H]⁺.
The MRM transitions are the heart of the assay. The precursor ion (Q1) is the mass-to-charge ratio (m/z) of the protonated parent molecule. This ion is selected and then fragmented in the collision cell (Q2). A specific, stable product ion (Q3) is then monitored by the final quadrupole. This process drastically reduces chemical noise and enhances selectivity.
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[9] |
| Curtain Gas (CUR) | 20-30 psi (Instrument Dependent) |
| Collision Gas (CAD) | Medium (Instrument Dependent) |
| IonSpray Voltage (IS) | 4500-5500 V |
| Temperature (TEM) | 500-600 °C |
| Ion Source Gas 1 (GS1) | 40-50 psi (Instrument Dependent) |
| Ion Source Gas 2 (GS2) | 50-60 psi (Instrument Dependent) |
| Dwell Time | 100-200 msec |
Optimized MRM Transitions:
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Declustering Potential (DP) [V] | Collision Energy (CE) [eV] |
| Cefadroxil | 364.1[4] | 208.1[4] | 40 - 60 (Optimize) | 20 - 30 (Optimize) |
| Cefadroxil-d4 | 368.1 | 208.1 or 212.1* | 40 - 60 (Optimize) | 20 - 30 (Optimize) |
*Note on Cefadroxil-d4 fragment: The exact product ion for Cefadroxil-d4 depends on the location of the deuterium labels. If the labels are on the part of the molecule that is lost during fragmentation, the product ion will be the same as the unlabeled compound (m/z 208.1). If the labels are on the monitored fragment, the m/z will shift accordingly (e.g., to 212.1). This must be confirmed empirically by infusing the Cefadroxil-d4 standard into the mass spectrometer.
Caption: How Cefadroxil-d4 corrects for analytical variations.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective framework for the quantitative determination of Cefadroxil in biological matrices. The use of the stable isotope-labeled internal standard, Cefadroxil-d4, is fundamental to the method's accuracy, effectively compensating for variations in sample preparation and instrument response. This protocol serves as a comprehensive guide for researchers, enabling high-quality data generation for critical drug development and clinical research applications.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences.
- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. Benchchem.
-
Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies . Journal of Chromatography B. [Link]
-
Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC-MS and its application to bioequivalence studies . Journal of Pharmaceutical Analysis. [Link]
-
The Role of Internal Standards In Mass Spectrometry . SCION Instruments. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc.. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry . Annals of Clinical Biochemistry. [Link]
-
Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC–MS and its application to bioequivalence studies . National Institutes of Health (NIH). [Link]
-
Determination of cefadroxil in rat plasma and urine using LC–MS/MS and its application to pharmacokinetic and urinary studies . ResearchGate. [Link]
-
Determination of Cefadroxil in Tablet/Capsule formulations by a validated Reverse Phase High Performance Liquid Chromatographic method . Pakistan Journal of Pharmaceutical Sciences. [Link]
-
A pharmacokinetic comparison of cephalexin and cefadroxil using HPLC assay procedures . Biopharmaceutics & Drug Disposition. [Link]
-
Recent developments in the analytical determination of cefadroxil . Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
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- 2. Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacokinetic comparison of cephalexin and cefadroxil using HPLC assay procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Cefadroxil-d4 Isotopic Exchange in LC-MS
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Cefadroxil-d4 as an internal standard (IS) in quantitative LC-MS bioanalysis. Isotopic back-exchange is a well-documented phenomenon that can compromise data integrity. This document provides a structured approach to diagnosing, troubleshooting, and overcoming this critical issue, ensuring the accuracy and reliability of your analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the instability of Cefadroxil-d4.
Q1: What is isotopic back-exchange and why is it a problem for Cefadroxil-d4?
Isotopic exchange, or back-exchange, is a chemical reaction where a stable heavy isotope on a labeled molecule (like deuterium on Cefadroxil-d4) is replaced by a light isotope (hydrogen) from its environment, such as a protic solvent.[1] This is highly problematic in quantitative mass spectrometry because it changes the mass of the internal standard. For Cefadroxil-d4, this means a portion of the IS molecules with a mass of (M+4) will revert to (M+3), (M+2), etc. This leads to an underestimation of the IS response, which in turn causes an overestimation of the native analyte's concentration, severely compromising the accuracy and precision of the assay.[2]
Q2: Which deuterium atoms on Cefadroxil-d4 are most susceptible to exchange?
Cefadroxil-d4 is typically labeled on the phenyl ring of its p-hydroxyphenylglycine side chain. While deuterium atoms on an aromatic ring are generally stable, those positioned ortho to the phenolic hydroxyl group are activated and can become susceptible to exchange under certain conditions, particularly those that facilitate electrophilic aromatic substitution.[3][4] The hydroxyl group can direct exchange, making these specific C-D bonds the weak point in the molecule's isotopic stability. It is crucial to avoid placing deuterium labels on heteroatoms (like -OH or -NH groups) as they exchange almost instantaneously in aqueous solutions.[5]
Q3: What are the analytical consequences of Cefadroxil-d4 back-exchange?
The primary consequences are a direct violation of the core assumptions for using a stable isotope-labeled internal standard (SIL-IS), which should be chemically identical to the analyte.[6][7] Specific issues include:
-
Inaccurate Quantification: As the d4 signal decreases and d3/d2 signals appear, the analyte/IS ratio becomes artificially inflated.
-
Poor Precision & Reproducibility: The rate of exchange can be variable, leading to high %CV in quality control samples.
-
Method Validation Failures: The method will likely fail to meet the stringent stability requirements set by regulatory agencies like the FDA and EMA.[8][9]
-
Cross-talk: If the exchange is significant, the newly formed d0 species (unlabeled Cefadroxil) can create a false positive signal for the analyte itself.[1]
Part 2: In-Depth Troubleshooting Guide & Mitigation Strategies
This section provides a systematic, step-by-step process to diagnose and resolve isotopic exchange issues in your workflow.
Initial Diagnosis
Q: My data shows unexpected peaks at d3, d2, and d1 for my Cefadroxil-d4 internal standard. How do I confirm this is back-exchange?
This pattern is a classic signature of isotopic back-exchange. To confirm, perform a simple stability experiment:
-
Prepare a solution of Cefadroxil-d4 in your final mobile phase.
-
Place this solution in the autosampler under your typical run conditions.
-
Inject the solution onto the LC-MS system at regular intervals (e.g., T=0, 2, 4, 8, and 12 hours).
-
Observation: If back-exchange is occurring, you will observe a time-dependent decrease in the peak area of the d4 mass transition and a corresponding increase in the peak areas for the d3, d2, and d1 transitions. This confirms that the exchange is happening within your analytical system.
Workflow for Isolating the Source of Exchange
Isotopic exchange can occur at any stage where the IS is exposed to protic solvents and unfavorable conditions. Use the following workflow to pinpoint the source of the problem.
Caption: Systematic workflow for troubleshooting isotopic back-exchange.
Solution-Oriented Protocols & Explanations
Q: How can I modify my mobile phase to prevent back-exchange?
The pH of the mobile phase is the most critical factor influencing the stability of deuterium on an aromatic ring activated by a hydroxyl group.[10][11]
-
The Mechanism: At neutral or basic pH, the phenolic hydroxyl group can be deprotonated to a phenoxide ion. This negatively charged oxygen atom strongly activates the aromatic ring towards electrophilic attack by protons (H+) from the solvent, facilitating the replacement of deuterium.
-
The Solution: Lowering the mobile phase pH suppresses the deprotonation of the hydroxyl group. By keeping the mobile phase acidic, the exchange reaction is significantly slowed. A mobile phase containing 0.1% formic acid (pH ~2.7) is a standard starting point for robust analysis of compounds like Cefadroxil.[12][13]
Protocol 1: Mobile Phase pH Optimization
-
Prepare Buffers: Prepare three batches of your aqueous mobile phase, adjusted to different pH values:
-
pH 7.0 (e.g., using ammonium acetate)
-
pH 4.5 (e.g., using ammonium formate)
-
pH 2.7 (e.g., using 0.1% formic acid)
-
-
Test Stability: For each pH condition, perform the stability test described in the "Initial Diagnosis" section.
-
Analyze Data: Quantify the percentage of the Cefadroxil-d4 that has exchanged to d3 or lower at each time point. Plot the results to visualize the impact of pH.
Table 1: Illustrative Impact of Mobile Phase pH on Cefadroxil-d4 Back-Exchange Over 12 Hours
| Mobile Phase pH | % Exchange to d3 (or lower) at T=0h | % Exchange to d3 (or lower) at T=12h | Stability Assessment |
| 7.0 | < 1% | > 25% | Unacceptable |
| 4.5 | < 1% | 5 - 10% | Marginal |
| 2.7 | < 1% | < 1% | Acceptable |
Q: What if the exchange is happening in the autosampler or during sample preparation?
Temperature and exposure time are key factors. Isotopic exchange is a chemical reaction with a rate that is dependent on temperature.
-
Autosampler: Long residence times for processed samples in a room-temperature autosampler can promote exchange.
-
Solution: Always use a cooled autosampler, typically set between 4-10°C.[14] This slows the reaction rate significantly. Additionally, organize your analytical batch to minimize the time between sample preparation and injection.
-
-
Sample Preparation: Steps involving high temperatures or exposure to basic conditions can accelerate exchange.
-
Solution: If using an evaporator (e.g., nitrogen blow-down), use the lowest possible temperature that still allows for efficient solvent removal. Ensure that any buffers or reagents used during extraction are neutral or slightly acidic.
-
Q: I've optimized my method, but still see some exchange. When should I consider a different internal standard?
While deuterated standards are common due to lower synthesis costs, they are not always suitable if the label is on an exchangeable or semi-exchangeable position.[7][15] Regulatory guidelines emphasize the need for a stable IS.[8][16] If you have exhausted optimization strategies (pH, temperature) and still observe unacceptable exchange (>5-10%), it is time to switch to a more robust internal standard.
-
Gold Standard Alternative: The most reliable choice is a stable isotope-labeled standard using ¹³C or ¹⁵N. For Cefadroxil, a version with ¹³C atoms incorporated into the phenyl ring or carbonyl groups would be ideal. These labels are incorporated into the molecular backbone and are not susceptible to back-exchange under any LC-MS conditions.[5] While more expensive, their stability guarantees data integrity and prevents the need for extensive troubleshooting.
Summary Diagram: The Chemistry of Back-Exchange
Caption: Chemical basis of Cefadroxil-d4 back-exchange and its prevention.
References
-
Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards. Benchchem. 1
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Link
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). Link
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Rapid communications in mass spectrometry, 19(3), 401–407. Link
-
M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. ICH Harmonised Guideline. Link
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Davison, A. S., & Dutton, J. (2013). Annals of Clinical Biochemistry, 50(Pt 4), 381–382. Link
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Link
-
Deuterated internal standards and bioanalysis. AptoChem. Link
-
Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc. Link
-
Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. Davies, M. I., & Gaskell, S. J. (2010). Journal of mass spectrometry, 45(6), 633–640. Link
-
Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies. Choi, J. S., & Bae, J. W. (2014). Journal of pharmaceutical and biomedical analysis, 88, 51–57. Link
-
The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. Link
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Link
-
Control pH During Method Development for Better Chromatography. Agilent Technologies. Link
-
Addressing isotopic exchange issues with deuterated phenols. Benchchem. Link
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- 15. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 16. resolvemass.ca [resolvemass.ca]
Matrix effects in the analysis of Cefadroxil with a deuterated standard
Navigating Matrix Effects with a Deuterated Internal Standard
Welcome to the Technical Support Center for the bioanalysis of Cefadroxil. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, particularly when employing a deuterated internal standard (IS) like Cefadroxil-d3 in LC-MS/MS assays. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your analytical methods effectively.
Frequently Asked Questions (FAQs)
Here we address the most common questions encountered during the quantitative analysis of Cefadroxil in biological matrices.
Q1: What are matrix effects and why are they a concern in Cefadroxil bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which significantly compromises the accuracy, precision, and reproducibility of quantitative analyses.[4][5] In complex biological samples, endogenous substances like phospholipids, proteins, and salts are major contributors to these effects, especially in electrospray ionization (ESI).[4][6] For an analyte like Cefadroxil, failing to account for matrix effects can lead to erroneous pharmacokinetic data.
Q2: I'm using a deuterated internal standard (Cefadroxil-d3). Shouldn't that automatically correct for all matrix effects?
A2: While stable isotope-labeled (SIL) internal standards are considered the gold standard for compensating for matrix effects, they are not always a perfect solution.[7][8][9] The underlying assumption is that the analyte and the SIL-IS have identical chemical and physical properties, causing them to co-elute perfectly and experience the same degree of ionization suppression or enhancement.[1][10] However, several factors can undermine this ideal scenario:
-
Chromatographic Shift: The "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier or later than the native analyte.[7] If this shift occurs in a region of the chromatogram with steep changes in ion suppression, the analyte and IS will experience different matrix effects, leading to inaccurate quantification.[8]
-
Differential Matrix Effects: Even with co-elution, some studies have shown that the analyte and its SIL-IS can experience different degrees of ion suppression, particularly when matrix effects are severe.[7]
-
Purity of the Standard: Any unlabeled Cefadroxil present as an impurity in the Cefadroxil-d3 standard can lead to artificially inflated analyte concentrations.[7]
Therefore, it is crucial to validate the method to ensure the IS is truly compensating for the matrix effect as expected.[11][12]
Q3: What are the primary sources of matrix effects in plasma or serum samples?
A3: In biological matrices like plasma and serum, phospholipids are the most significant cause of matrix effects, particularly ion suppression in ESI-MS.[4][6][13] These molecules are major components of cell membranes and are present in high concentrations.[4] During common sample preparation techniques like protein precipitation, phospholipids are often co-extracted with the analyte.[5][14] When they co-elute with Cefadroxil, they compete for ionization in the mass spectrometer's source, leading to a suppressed analyte signal.[14] Other endogenous compounds like salts, proteins, and metabolites can also contribute to matrix effects.[4]
Q4: How can I quantitatively assess the extent of matrix effects in my Cefadroxil assay?
A4: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spike method .[2][15] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat (pure) solvent. The result is expressed as the Matrix Factor (MF).
The FDA guidance on bioanalytical method validation recommends evaluating the matrix effect across at least six different sources (lots) of the biological matrix.[16]
Matrix Factor (MF) Calculation: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
The IS-normalized MF should also be calculated to demonstrate that the deuterated standard effectively compensates for the variability.
| Parameter | Formula | Acceptance Criteria (Typical) |
| Matrix Factor (MF) | Mean(Analyte ResponsePost-Spiked Matrix / Analyte ResponseNeat Solution) | Should be consistent across lots |
| IS-Normalized MF | MFAnalyte / MFIS | CV ≤ 15% across all lots |
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your analysis.
Problem 1: Poor reproducibility and accuracy, even with a deuterated IS.
-
Possible Cause A: Chromatographic Separation of Analyte and IS. The deuterium isotope effect may be causing a slight retention time difference between Cefadroxil and Cefadroxil-d3.[7]
-
Troubleshooting Steps:
-
Overlay Chromatograms: Carefully examine the extracted ion chromatograms of the analyte and the IS from the same injection. Zoom in on the peaks to confirm if they are perfectly co-eluting.
-
Modify Chromatography: If a shift is observed, adjust the chromatographic conditions. This could involve slowing the gradient, changing the organic modifier (e.g., methanol vs. acetonitrile), or testing a different column chemistry to achieve co-elution.[2]
-
-
-
Possible Cause B: Severe and Variable Ion Suppression. The level of matrix effect is too high for the IS to adequately compensate. This is common with simple sample preparation methods like "dilute-and-shoot" or basic protein precipitation.[14][17]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to combat severe matrix effects is to remove the interfering components before analysis.[18] Switch from protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[17][19][20]
-
Phospholipid Removal: Use specialized sample preparation products designed to remove phospholipids, such as HybridSPE® or Phree™ plates.[6][14]
-
-
Problem 2: Low signal intensity and poor sensitivity for Cefadroxil.
-
Possible Cause: Significant Ion Suppression. Endogenous matrix components, especially phospholipids, are co-eluting with your analyte and suppressing its ionization.[5][13]
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This qualitative test will identify the regions of your chromatogram where ion suppression is occurring.[15] You can then adjust your chromatography to move the Cefadroxil peak away from these suppression zones.[2]
-
Optimize Sample Preparation: As mentioned above, enhance your sample cleanup. Protein precipitation is known to leave significant amounts of phospholipids in the extract, leading to strong ion suppression.[14][17] LLE or SPE will provide a much cleaner extract.[19]
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and lessen the suppression effect.[2][21]
-
-
Experimental Protocols & Workflows
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol details the steps to calculate the Matrix Factor (MF) as per regulatory guidelines.[11][16]
-
Source Matrices: Obtain blank matrix (e.g., human plasma) from at least six different individual donors.
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a solution of Cefadroxil and Cefadroxil-d3 in a reconstitution solvent (e.g., mobile phase) at low and high QC concentrations.
-
Set B (Post-Spike Samples): Process blank matrix from each of the six donors through your entire sample preparation procedure (e.g., protein precipitation). After the final extraction step, spike the resulting blank extracts with Cefadroxil and Cefadroxil-d3 to the same final concentrations as in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the IS.
-
Calculation:
-
Calculate the MF for each donor lot: MF = Mean Peak Area of Set B / Mean Peak Area of Set A
-
Calculate the IS-Normalized MF for each lot: IS-Normalized MF = MF_Cefadroxil / MF_Cefadroxil-d3
-
Calculate the Coefficient of Variation (%CV) of the IS-Normalized MF across the six lots. The %CV should not be greater than 15%.[16]
-
Workflow Diagram: Troubleshooting Matrix Effects
The following diagram outlines a logical workflow for identifying and mitigating matrix effects in your Cefadroxil assay.
Caption: Effect of sample prep on matrix component removal.
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online.
- HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC - NIH.
- Coping with Matrix Effects Caused by Phospholipids in Biological Samples. MilliporeSigma.
- Reducing M
- Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with m
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Essential FDA Guidelines for Bioanalytical Method Valid
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
- A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Erythromycin Analysis. Benchchem.
- A Head-to-Head Comparison: Protein Precipitation vs. Liquid-Liquid Extraction for Piroxicam-d4 Analysis. Benchchem.
- Bioanalytical Method Valid
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
- Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.
- Overcoming matrix effects in liquid chrom
- Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich.
- Overcoming matrix effects in the mass spectrometric analysis of cephalin. Benchchem.
- FDA guideline - Bioanalytical Method Valid
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
- Ion suppression (mass spectrometry). Wikipedia.
- Ion Suppression: A Major Concern in Mass Spectrometry.
- Determination of Cefadroxil in Pharmaceutical Products Using the.
- Ion suppression; A critical review on causes, evaluation, prevention and applic
- Ion suppression in mass spectrometry. Semantic Scholar.
- Matrix Effects on Quantitation in Liquid Chrom
- Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
- Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Prepar
- Application of Δ²-Cefadroxil in Cefadroxil Impurity Profiling: Applic
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central.
- Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia.
- Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. Taylor & Francis Online.
- Assessment of matrix effect in quantit
- Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies. PubMed.
- Novel HPLC analysis of cefadroxil in bulk formul
- Formulation and evaluation of Cefadroxil dispersible tablets. Scholars Research Library.
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH.
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org.
- USP 35 Official Monographs / Cefadroxil 2529. USP.
- Process for the preparation of cefadroxil.
- Technical Support Center: Correcting for Matrix Effects in LC-MS with Deuter
- Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine.
- analytical method development and validation of cefadroxil in pharmaceutical dosage form by using. International Journal of Pharmacy and Technology.
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How to address co-elution issues between Cefadroxil and Cefadroxil-d4
Welcome to the technical support resource for researchers utilizing Cefadroxil and its deuterated internal standard, Cefadroxil-d4. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common analytical challenge of co-elution between these two compounds in liquid chromatography-mass spectrometry (LC-MS) applications.
As Senior Application Scientists, we understand that robust and reliable bioanalytical methods are paramount. The following content is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your method development and troubleshooting endeavors.
Frequently Asked Questions (FAQs)
Q1: What are Cefadroxil and Cefadroxil-d4?
Cefadroxil is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1] Chemically, it is a semi-synthetic derivative of cephalexin.[2] Cefadroxil-d4 is a stable isotope-labeled (SIL) version of Cefadroxil, where four hydrogen atoms on the phenyl ring have been replaced with deuterium.[3][4][5]
Q2: Why is Cefadroxil-d4 used as an internal standard for Cefadroxil analysis?
Cefadroxil-d4 is considered the "gold standard" internal standard (IS) for the quantitative analysis of Cefadroxil by LC-MS.[3][6] Because it is nearly identical to the analyte in chemical structure and physicochemical properties, it behaves similarly during sample extraction, chromatography, and ionization. This similarity allows it to effectively compensate for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.
Q3: What is co-elution in chromatography?
Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[7][8] This indicates a lack of separation between the compounds under the existing chromatographic conditions.
Q4: Why is co-elution between Cefadroxil and Cefadroxil-d4 a problem?
While stable isotope-labeled internal standards are designed to co-elute to some extent, significant chromatographic co-elution can lead to several issues in LC-MS/MS analysis:
-
Cross-talk: If the isotopic purity of the internal standard is not 100%, the small amount of unlabeled Cefadroxil present in the Cefadroxil-d4 standard will contribute to the analyte signal, leading to inaccurate quantification, especially at the lower limit of quantitation (LLOQ).
-
Ion Suppression/Enhancement: If the analyte and internal standard concentrations are very different, they can compete for ionization in the mass spectrometer source. If they elute at precisely the same time, one may suppress the ionization of the other, leading to a non-linear response and inaccurate results.
-
Regulatory Scrutiny: Regulatory bodies often require demonstrated chromatographic separation between an analyte and its SIL-IS to ensure the integrity of the analytical method.
Q5: How can I confirm that Cefadroxil and Cefadroxil-d4 are co-eluting?
Confirmation is best achieved by analyzing the mass spectrometry data.
-
Inject a solution containing only Cefadroxil and note its retention time.
-
Inject a solution containing only Cefadroxil-d4 and note its retention time.
-
Inject a mixed solution. If the retention times are identical and the extracted ion chromatograms for the specific mass-to-charge ratios (m/z) of Cefadroxil and Cefadroxil-d4 perfectly overlap, co-elution is confirmed. Using a diode array detector (DAD) or photodiode array (PDA) can also help by revealing inconsistencies in the UV-Vis spectra across the peak, suggesting it is not pure.[9]
Troubleshooting Guide: Resolving Co-elution
Navigating co-elution issues requires a systematic approach. The goal is to alter the interactions between the analytes, the stationary phase, and the mobile phase to achieve differential retention.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for Cefadroxil co-elution.
Q: My Cefadroxil and Cefadroxil-d4 peaks are completely unresolved. Where do I start?
A: Start with the most impactful and easily adjustable parameters: the mobile phase composition. The interaction between your analytes and the stationary phase is heavily mediated by the mobile phase.[10][11][12] Minor changes here can produce significant shifts in selectivity.
Q: How can I improve separation by modifying the mobile phase?
A: In reversed-phase liquid chromatography (RPLC), retention is governed by the hydrophobic interactions between the analyte and the stationary phase.[13][14] You can modulate these interactions by altering the mobile phase.
Step-by-Step Protocol for Mobile Phase Optimization:
-
Adjust Organic Modifier Concentration:
-
Action: Systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase in 2-5% increments.[15]
-
Causality: Reducing the organic content (the "strong" solvent) increases the polarity of the mobile phase. This enhances the hydrophobic interaction between the analytes and the non-polar C18 stationary phase, leading to longer retention times.[15] While deuterium substitution slightly increases hydrophobicity, this change in retention may be sufficient to resolve the two compounds.
-
-
Modify Aqueous Phase pH:
-
Action: Adjust the pH of the aqueous portion of your mobile phase. Cefadroxil has both an acidic carboxylic acid group and a basic amine group, making its net charge and hydrophobicity highly sensitive to pH.[16]
-
Causality: At a pH below the pKa of the carboxylic acid (~3.5) and the amine group (~7.3), both will be protonated, giving the molecule a net positive charge. At a pH between these pKa values, the molecule will be zwitterionic. By adjusting the pH, you can alter the ionization state, which dramatically impacts retention in RPLC. Operating at a pH where the analyte is neutral (unionized) generally promotes the strongest retention and is a good starting point.[16] Even subtle differences in the pKa values of Cefadroxil and Cefadroxil-d4 can be exploited by fine-tuning the pH.
-
-
Change Organic Modifier Type:
-
Action: If you are using acetonitrile, switch to methanol (or vice-versa) at an equivalent elution strength.
-
Causality: Acetonitrile and methanol have different chemical properties and engage in different intermolecular interactions (e.g., hydrogen bonding). This can alter the selectivity (α) between Cefadroxil and its deuterated analog, which is often the key to separating structurally similar compounds.[8]
-
Table 1: Effects of Mobile Phase Modifications
| Parameter Adjusted | Action | Expected Outcome on Chromatogram | Scientific Rationale |
| Organic Content | Decrease % (e.g., from 40% to 35% ACN) | Increased retention time for both peaks. | Strengthens hydrophobic interactions with the stationary phase.[15] |
| Aqueous pH | Adjust pH (e.g., from 3.0 to 4.5) | Potential change in retention and selectivity. | Alters the ionization state of Cefadroxil, impacting its polarity and interaction with the stationary phase.[16] |
| Organic Solvent | Switch from Acetonitrile to Methanol | Significant change in selectivity and retention order. | Different solvent properties alter the partitioning equilibrium between mobile and stationary phases.[8] |
Q: Changing the mobile phase didn't work. Should I try a different column?
A: Yes. If mobile phase optimization fails to provide resolution, the issue is likely a lack of selectivity (α) of the stationary phase chemistry for your specific analytes.[8] The stationary phase is a critical component that dictates the primary separation mechanism.[17][18]
Action: Switch from a standard C18 column to one with a different chemistry. The goal is to introduce alternative interaction mechanisms beyond simple hydrophobicity.[19]
-
Biphenyl Phase: Offers π-π interactions, which can be effective for compounds with aromatic rings like Cefadroxil.
-
Pentafluorophenyl (PFP) Phase: Provides a combination of hydrophobic, aromatic, and dipole-dipole interactions.
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can offer different selectivity for moderately polar compounds like Cefadroxil, especially when using highly aqueous mobile phases.
Q: My chromatographic optimizations have failed. Are there any mass spectrometry-based solutions?
A: Yes. If chromatographic separation is unattainable, you can leverage the power of your mass spectrometer. The co-elution of Cefadroxil and Cefadroxil-d4 is an example of isobaric interference , where two compounds have very similar mass-to-charge ratios.[20][21]
Solution: High-Resolution Mass Spectrometry (HRMS)
-
Causality: While Cefadroxil and Cefadroxil-d4 have the same nominal mass, their exact masses are slightly different due to the mass difference between hydrogen and deuterium.
-
Cefadroxil (C₁₆H₁₇N₃O₅S): Exact Mass ≈ 363.0889 g/mol [2]
-
Cefadroxil-d4 (C₁₆H₁₃D₄N₃O₅S): Exact Mass ≈ 367.1141 g/mol
-
-
Action: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of high resolving power (e.g., >10,000).[20] This allows the instrument to distinguish between the small mass difference of the two compounds, providing two distinct signals even if they enter the mass spectrometer at the same time.[21][22] This effectively resolves the co-elution problem at the detector level.
Recommended Starting Protocol: LC-MS/MS Method for Cefadroxil
This protocol is a robust starting point for developing a method capable of separating Cefadroxil from its deuterated internal standard. It is based on established methods for Cefadroxil analysis.[23]
1. Sample Preparation:
-
Perform a protein precipitation of plasma/urine samples by adding 3 parts of cold methanol (containing Cefadroxil-d4) to 1 part of the sample.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
2. Liquid Chromatography Conditions:
-
Column: Synergi™ 4 µm Polar-RP 80A, 150 x 2.0 mm (or similar polar-modified C18 column)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient Program:
Time (min) Flow Rate (mL/min) % B 0.0 0.2 38 5.0 0.2 38 5.1 0.2 90 7.0 0.2 90 7.1 0.2 38 | 10.0 | 0.2 | 38 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cefadroxil 364.1 208.1 25 Cefadroxil 364.1 158.0 30 | Cefadroxil-d4 | 368.1 | 212.1 | 25 |
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
This method provides a solid foundation. Further optimization based on the troubleshooting guide may be necessary to achieve baseline separation on your specific LC-MS system.
References
-
Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. (2016). Journal of Analytical & Pharmaceutical Research. [Link]
-
Influence of Mobile Phase Composition on Retention Factors in Different HPLC Systems with Chemically Bonded Stationary Phases. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Resolving isobaric interferences in direct infusion tandem mass spectrometry. (2022). Rapid Communications in Mass Spectrometry. [Link]
-
Higher Resolution Mass Analysis in Inductively Coupled Plasma–Mass Spectrometry. Spectroscopy. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]
-
How to Increase Retention. GL Sciences. [Link]
-
Chromatography: Principle, Types, Steps, Uses, Diagram. Microbe Notes. [Link]
-
Crucial Role of Mobile Phase Composition in Chromatography. Journal of Analytical and Bioanalytical Techniques. [Link]
-
Development and Validation of UV Spectrophotometric Estimation of Cefadroxil in BULK AND TABLET DOSAGE FORM USING AREA. Indo American Journal of Pharmaceutical Sciences. [Link]
-
Functions of Stationary Phases in Chromatographic Techniques. Journal of Analytical and Bioanalytical Techniques. [Link]
-
New, green and miniaturized analytical method for determination of cefadroxil monohydrate in capsules. CORE. [Link]
-
DEVELOPMENT OF METHOD FOR ANALYSIS AND QUANTIFICATION OF CEFADROXIL IN DIFFERENT PHARMACEUTICAL FORMULATIONS USING HPLC. International Journal of Pharmacy and Biological Sciences. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]
-
Quantitative analysis of cefadroxil in presence of its degradation product by various spectrophotometric techniques. TSI Journals. [Link]
-
Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. [Link]
-
Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects. ACS Omega. [Link]
-
Resolving isobaric interferences in direct infusion tandem mass spectrometry. ETH Zurich Research Collection. [Link]
-
Resolving isobaric interferences in direct infusion tandem mass spectrometry. Wiley Online Library. [Link]
-
Influence of stationary phase chemistry and mobile-phase composition on retention, selectivity, and MS response in hydrophilic interaction chromatography. ResearchGate. [Link]
-
Enhancing Lipidomics With High-Resolution Ion Mobility-Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
What is the role of the stationary phase in chromatography? TutorChase. [Link]
-
Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. National Institutes of Health (NIH). [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
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Cefadroxil-d4. Axios Research. [Link]
-
Cefadroxil. PubChem. [Link]
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Separation science and hyphenated techniques. McCullagh Research Group. [Link]
-
Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek. [Link]
-
Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. [Link]
-
Cefadroxil. mzCloud. [Link]
-
Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies. (2014). Journal of Chromatography B. [Link]
-
Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. MDPI. [Link]
-
Column Liquid Chromatography and Microbiological Assay Compared for Determination of Cefadroxil Preparations. PubMed. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
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Technical Support Center: Optimizing Mass Spectrometry Sensitivity for Cefadroxil-d4
Welcome to the technical support center for the analysis of Cefadroxil-d4. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for optimizing LC-MS/MS sensitivity. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Introduction to Cefadroxil-d4 Analysis
Cefadroxil is a first-generation cephalosporin antibiotic.[1] In quantitative bioanalysis, stable isotope-labeled internal standards are the gold standard for correcting analytical variability.[2][3] Cefadroxil-d4, with deuterium atoms on the phenyl ring, is the ideal internal standard for Cefadroxil quantification.[4][5] Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects, effectively compensating for variations in sample preparation, instrument response, and matrix effects.[6][7] This guide will address common challenges to help you achieve the highest sensitivity and data quality.
Part 1: Frequently Asked Questions (FAQs)
Here we address foundational questions often encountered during method development for Cefadroxil-d4.
Q1: Why is my Cefadroxil-d4 signal weak or non-existent?
A weak or absent signal is a common issue that can stem from several sources, ranging from sample preparation to instrument settings. A systematic approach is crucial for diagnosis.
-
Incorrect Mass Spectrometer Parameters: The instrument must be set to monitor the correct mass-to-charge ratio (m/z) for Cefadroxil-d4. Unlike the unlabeled Cefadroxil, the deuterated form has a higher mass.
-
Suboptimal Ionization Conditions: Cefadroxil, containing a primary amine and carboxylic acid, ionizes well using Electrospray Ionization (ESI) in positive mode.[1][8] The mobile phase pH should be acidic (e.g., using 0.1% formic acid) to promote protonation ([M+H]+).[9]
-
Sample Preparation Issues: Inefficient extraction from the biological matrix (e.g., plasma, urine) can lead to low recovery. A simple protein precipitation with methanol is often effective for Cefadroxil.[1][8]
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress the ionization of Cefadroxil-d4 in the ESI source, significantly reducing its signal.[10][11] This is a critical factor in bioanalysis.
-
Standard Integrity: Ensure the Cefadroxil-d4 standard has been stored correctly (typically at -20°C) and has not degraded.[4][12] Prepare fresh working solutions.
Q2: What are the optimal precursor and product ions (MRM transitions) for Cefadroxil-d4?
Selecting the correct Multiple Reaction Monitoring (MRM) transitions is fundamental for sensitivity and selectivity.
-
Precursor Ion ([M+H]⁺): The molecular weight of Cefadroxil-d4 (anhydrous) is approximately 367.4 g/mol .[4] In positive ESI mode, the protonated precursor ion will be m/z 368.4 .
-
Product Ions: Fragmentation of the Cefadroxil molecule is key. A known transition for unlabeled Cefadroxil is m/z 364.1 → 208.1.[1] The deuterium labels on Cefadroxil-d4 are located on the 4-hydroxyphenyl group.[5] The fragmentation that produces the m/z 208.1 ion involves the loss of this group. Therefore, this product ion is common to both the labeled and unlabeled compounds. Another common fragmentation pathway for cephalosporins involves the cleavage of the β-lactam ring.
Based on this, the recommended MRM transitions are summarized in the table below.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity | Notes |
| Cefadroxil | 364.1 | 208.1 | Positive | Primary transition based on published methods.[1] |
| Cefadroxil | 364.1 | 158.1 | Positive | A potential secondary, confirmatory ion. |
| Cefadroxil-d4 | 368.4 | 208.1 | Positive | Recommended primary transition. |
| Cefadroxil-d4 | 368.4 | 162.1 | Positive | Confirmatory ion (shifted by +4 Da). |
It is imperative to perform an infusion of the Cefadroxil-d4 standard to confirm these transitions and optimize collision energy (CE) and other compound-specific parameters on your specific instrument.
Q3: How do I identify and mitigate matrix effects?
Matrix effects are the alteration of ionization efficiency by co-eluting substances and are a primary cause of poor sensitivity and variability.[10][13]
-
Identification: The most reliable method is the post-extraction spike experiment.[14] In this procedure, you compare the signal response of a standard spiked into a blank, extracted matrix sample to the response of the same standard in a neat solution (e.g., mobile phase). A lower response in the matrix sample indicates ion suppression, while a higher response indicates enhancement.[11]
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Modifying the LC gradient to separate Cefadroxil-d4 from interfering matrix components is the most effective strategy.
-
Optimize Sample Cleanup: Use a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove phospholipids and other interfering compounds.[3][15]
-
Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components, but may also lower the analyte concentration below the detection limit.
-
Use a Stable Isotope-Labeled Internal Standard: This is the core reason for using Cefadroxil-d4. Since it co-elutes and behaves almost identically to the analyte, it effectively compensates for reproducible matrix effects.[6][16]
-
Part 2: Troubleshooting Guides
This section provides structured workflows for diagnosing and resolving specific sensitivity issues.
Troubleshooting Workflow: Low Signal Intensity
If you are experiencing a weak signal for Cefadroxil-d4, follow this decision tree to systematically identify the root cause.
Caption: Troubleshooting decision tree for low Cefadroxil-d4 signal.
Troubleshooting Unstable Signal or Poor Reproducibility
An unstable signal (fluctuating intensity) or poor reproducibility (%RSD) across injections points towards issues with the ESI process or LC delivery.
-
Symptom: Random, sharp drops in signal intensity.
-
Cause: Inconsistent spray in the ESI source. This can be due to a partially clogged capillary, incorrect nebulizer gas flow, or high surface tension of the mobile phase (often with high aqueous content).[15][17]
-
Solution:
-
Check for Clogs: Clean the MS source capillary.
-
Optimize Gas Flow: Systematically adjust the nebulizer and drying gas flows while infusing the standard to find the most stable signal.
-
Adjust Mobile Phase: Ensure sufficient organic content (at least 10-20% acetonitrile or methanol) at the point of elution to facilitate efficient droplet formation.[18]
-
-
-
Symptom: Drifting retention times.
-
Cause: Poor column equilibration, changes in mobile phase composition, or a leak in the LC system.
-
Solution:
-
Ensure the column is equilibrated for at least 10 column volumes before starting the run.
-
Prepare fresh mobile phase daily. Solvents can evaporate, changing their composition.
-
Perform a system pressure test to check for leaks.
-
-
-
Symptom: Deuterated standard elutes slightly earlier than the unlabeled analyte.
-
Cause: This is a known phenomenon called the "isotope effect" in reversed-phase chromatography.[19][20]
-
Solution: This small shift is usually acceptable as long as it is consistent and does not cause co-elution with a significant matrix interference. The primary function of the internal standard—to correct for ionization variability—is maintained as long as the analyte and IS are subjected to the same matrix environment as they enter the source.[20]
-
Part 3: Experimental Protocols & Optimization
This section provides detailed methodologies for key experiments to enhance Cefadroxil-d4 sensitivity.
Protocol 1: ESI Source Parameter Optimization
This protocol uses Flow Injection Analysis (FIA) or direct infusion to find the optimal source settings without chromatographic influence.
Objective: To maximize the ion signal for Cefadroxil-d4 by optimizing key ESI source parameters.
Materials:
-
Cefadroxil-d4 working solution (e.g., 100 ng/mL) in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Syringe pump or LC system configured for infusion.
-
Mass spectrometer software capable of real-time signal monitoring.
Procedure:
-
Initial Setup:
-
Configure the mass spectrometer to monitor the primary MRM transition for Cefadroxil-d4 (e.g., m/z 368.4 → 208.1).
-
Set initial source parameters to typical starting values (see table below).
-
-
Infusion:
-
Infuse the Cefadroxil-d4 working solution at a flow rate typical for your LC method (e.g., 0.4 mL/min).
-
-
Parameter Optimization (Vary one at a time):
-
Capillary/Spray Voltage: Adjust the voltage in small increments (e.g., 0.2 kV). Look for a stable signal with maximum intensity. Excessively high voltages can cause instability or corona discharge.[17]
-
Drying Gas Temperature: Increase the temperature until the signal plateaus. Overheating can cause in-source degradation of thermally labile compounds.
-
Drying Gas Flow: Increase the flow to improve desolvation. An optimal flow will maximize the signal; too high a flow can sometimes decrease it.
-
Nebulizer Gas Pressure: Adjust to achieve a stable spray. This is critical for reproducibility.
-
Cone/Orifice Voltage (Declustering Potential): This voltage helps to break up solvent clusters from the ions before they enter the mass analyzer. Increase the voltage until the precursor ion signal is maximized. Excessively high voltages will cause in-source fragmentation, reducing the precursor signal.[17]
-
-
Finalization: Once all parameters are optimized, save the new source method.
Typical LC-MS/MS Starting Parameters for Cefadroxil-d4
| Parameter | Typical Setting | Rationale |
| LC Column | C18, 2.1 or 3.0 mm i.d., <3 µm | Good retention for moderately polar compounds.[21][22] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for positive mode ionization.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic eluent. |
| Flow Rate | 0.3 - 0.5 mL/min | Compatible with standard ESI sources. |
| Gradient | Start at low %B (e.g., 5%), ramp to high %B | To elute Cefadroxil and separate from matrix. |
| Ionization Mode | ESI Positive | Amine group readily protonates.[1] |
| Spray Voltage | +3.0 to +4.5 kV | Typical range for positive mode ESI. |
| Gas Temp. | 300 - 400 °C | Aids in desolvation. |
| Collision Gas | Nitrogen or Argon | Standard for collision-induced dissociation (CID). |
Workflow Diagram: Method Development & Optimization
Caption: Logical workflow for LC-MS/MS method development.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Nagarajan, J. S. K., et al. (2013). Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC–MS and its application to bioequivalence studies. Journal of Pharmaceutical Analysis.
- Xu, R., et al. (2020).
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- NorthEast BioLab. (n.d.).
- ResolveMass Laboratories Inc. (2025).
- Benchchem. (2025). What does the term matrix effect refer to in bioanalytical (biochemical analysis)
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.
- Pan, C., &REET, A. (2018). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology.
- Chen, B. M., et al. (2020). Recent bioanalytical methods for quantification of third-generation cephalosporins using HPLC and LC-MS(/MS) and their applications in pharmacokinetic studies. Bioanalysis.
- Jin, H. E., et al. (2014). Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies.
- Liu, Y., et al. (2018). Validated LC-MS/MS method for simultaneous analysis of 21 cephalosporins in zebrafish for a drug toxicity study.
- Liu, Y., et al. (2018). Validated LC-MS/MS method for simultaneous analysis of 21 cephalosporins in zebrafish for a drug toxicity study.
- Krska, R., et al. (2019). Determination of cephalosporin antibiotic residues in milk using liquid chromatography – tandem mass spectrometry (LC – MS/MS). Journal of Environmental Science and Health, Part B.
- Benchchem. (n.d.).
- van den Broek, I., et al. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
- Samanidou, V., et al. (2013). Multiresidue LC-MS/MS analysis of cephalosporins and quinolones in milk following ultrasound-assisted matrix solid-phase dispersive extraction combined with the quick, easy, cheap, effective, rugged, and safe methodology.
- LGC Standards. (n.d.). Cefadroxil-d4 (Major).
- Chromatography Forum. (2013). Internal standard in LC-MS/MS.
- Guidechem. (n.d.). Cefadroxil-D4 1426174-38-0 wiki.
- Jin, H. E., et al. (2014). Determination of cefadroxil in rat plasma and urine using LC–MS/MS and its application to pharmacokinetic and urinary studies.
- Cayman Chemical. (n.d.).
- Meteb, M. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. LinkedIn.
- Kim, H., et al. (2020). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry.
- Element Lab Solutions. (n.d.).
- Pharmaffiliates. (n.d.). CAS No : 1426174-38-0 | Product Name : Cefadroxil D4.
- Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC North America.
- Altmaier, S. (n.d.). How to Maximize Sensitivity in LC-MS. Sigma-Aldrich.
- Deibel, M. A., & De Pauw, E. (2020).
- Hewavitharana, A. K., & Abu-Rabie, P. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America.
- Various Authors. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS.
- ZefSci. (2025).
- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.
- Regalado, E. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
- Simson Pharma Limited. (n.d.).
- Oche, B. A., & Oga, E. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Engineering.
- Grant, R. P. (2015).
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Cefadroxil-d4 Stability: A Technical Support Guide for Researchers
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Cefadroxil-d4. It addresses common questions and troubleshooting scenarios related to the stability of this isotopically labeled cephalosporin antibiotic under various storage conditions. The information herein is designed to ensure the integrity of your experiments and the reliability of your results.
A Note on Cefadroxil-d4 Stability
Direct, comprehensive stability data for Cefadroxil-d4 is not extensively published. However, the stability profile of a deuterated compound is generally expected to be comparable to its non-deuterated counterpart. The substitution of hydrogen with deuterium atoms does not alter the fundamental chemical properties that dictate susceptibility to degradation. Therefore, the information presented in this guide is based on established stability data for Cefadroxil, providing a robust framework for handling and storing Cefadroxil-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Cefadroxil-d4?
For long-term storage, Cefadroxil-d4 should be stored at -20°C.[1][2] For short-term storage, such as during experimental use, refrigeration at 2-8°C is recommended. It is crucial to protect the compound from moisture and light.
Q2: How should I handle Cefadroxil-d4 in solution?
Solutions of Cefadroxil-d4 should be prepared fresh for each experiment whenever possible. If storage of a stock solution is necessary, it should be kept at 2-8°C for no longer than 24 hours. The stability of Cefadroxil in aqueous solution is highly dependent on pH and temperature.[3]
Q3: What are the primary degradation pathways for Cefadroxil-d4?
Cefadroxil-d4 is susceptible to degradation through several mechanisms:
-
Hydrolysis: The β-lactam ring is prone to cleavage by water, a reaction that is catalyzed by both acidic and basic conditions.[3]
-
Intramolecular Aminolysis: The amino group in the C-7 side chain can attack the β-lactam ring, leading to the formation of piperazine-2,5-diones.[3]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.[4]
-
Oxidation: The sulfide group in the dihydrothiazine ring can be oxidized.
Q4: What are the visible signs of Cefadroxil-d4 degradation?
While visual inspection is not a substitute for analytical testing, signs of degradation may include a change in the color or clarity of a solution. For solid Cefadroxil-d4, any deviation from a white to off-white powder could indicate degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of Cefadroxil-d4.
Issue 1: Inconsistent or lower-than-expected potency in my assay.
-
Potential Cause 1: Degradation due to improper storage.
-
Troubleshooting:
-
Verify that the solid Cefadroxil-d4 has been stored at the recommended temperature (-20°C for long-term, 2-8°C for short-term) and protected from light and moisture.[1][2]
-
If using a stock solution, confirm that it was prepared fresh or stored appropriately (2-8°C for no more than 24 hours).
-
Review the pH of your experimental solutions. Cefadroxil is most stable in slightly acidic conditions (pH 4-5) and degrades more rapidly in neutral to alkaline solutions.[5]
-
-
-
Potential Cause 2: Degradation during the experimental procedure.
-
Troubleshooting:
-
Minimize the exposure of Cefadroxil-d4 solutions to ambient light. Use amber vials or cover glassware with aluminum foil.
-
Avoid high temperatures in your experimental setup unless you are intentionally studying thermal degradation.
-
Ensure that all solvents and reagents are of high purity and free from contaminants that could accelerate degradation.
-
-
Issue 2: Appearance of unexpected peaks in my chromatogram.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting:
-
Compare the retention times of the unknown peaks with those of known Cefadroxil degradants if standards are available.
-
Perform a forced degradation study (see Experimental Protocols section) under controlled conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying the unknown peaks in your experimental samples.[6][7]
-
Utilize a stability-indicating HPLC method that is validated to separate the intact drug from its degradation products.[8][9][10][11]
-
-
Quantitative Stability Data for Cefadroxil
The following tables summarize the stability of Cefadroxil under various conditions. This data can be used as a proxy for the expected stability of Cefadroxil-d4.
Table 1: Stability of Reconstituted Cefadroxil Oral Suspension
| Storage Condition | Duration | Stability | Reference |
| Refrigerated (2-8°C) | Up to 14 days | Stable | [12][13] |
| Room Temperature (25-29°C) | Up to 7 days | Stable | [12][14] |
Note: Stability is generally defined as retaining at least 90% of the initial concentration.
Table 2: pH-Rate Profile for Cefadroxil Degradation at 35°C
| pH | Rate Constant (k) x 10^7 (s^-1) |
| 2.51 | ~3.0 |
| 4.0 | ~1.0 |
| 5.0 | ~0.8 |
| 7.0 | ~2.5 |
| 8.0 | ~10.0 |
| 9.0 | ~50.0 |
| 11.5 | ~1000.0 |
Data extrapolated and simplified from Tsuji et al., 1981.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study of Cefadroxil-d4
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate a stability-indicating analytical method, based on ICH guidelines.[4][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of Cefadroxil-d4 at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and a small amount of acetonitrile or methanol).
2. Stress Conditions (perform in parallel with a control sample protected from the stressor):
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize with an equivalent amount of 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at room temperature for a shorter period due to faster degradation (e.g., 30 minutes, 1, 2, 4 hours).
-
Neutralize with an equivalent amount of 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3-30% hydrogen peroxide.
-
Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Store the stock solution in a temperature-controlled oven at a high temperature (e.g., 60-80°C) for a defined period (e.g., 1, 3, 7 days).
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4]
-
3. Sample Analysis:
-
At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and analyze using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for Cefadroxil-d4
This is a general-purpose method that can be optimized for your specific instrumentation and requirements.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate buffer (pH 3.5-5.0) and an organic modifier like acetonitrile or methanol. A common starting ratio is 65:35 (buffer:organic).[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Injection Volume: 10-20 µL
Visualizations
Cefadroxil Degradation Pathways
Caption: Key degradation pathways for Cefadroxil-d4.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
-
Tsuji, A., Nakashima, E., Deguchi, Y., Nishide, K., Shimizu, T., Horiuchi, S., Ishikawa, K., & Yamana, T. (1981). Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. Journal of Pharmaceutical Sciences, 70(10), 1120–1128. [Link]
-
Ravindranath, G., Bharath, B., & Padmabhushana Chary, V. (2024). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CEFADROXIL AND AMBROXOL IN THE BULK AND SYNTHETIC MIXTURE. International Journal of Biology, Pharmacy and Allied Sciences, 13(8), 3941-3956. [Link]
-
Pharma Tutor. (2024). HPLC method development and validation for cefadroxil analysis. Pharma Tutor. [Link]
-
Seshagiri Rao, J. V. L. N., & Sravan, I. S. (2012). Development and validation of RP-HPLC method for the estimation of Cefadroxil Monohydrate in bulk and its tablet dosage form. Journal of Advanced Pharmaceutical Education & Research. [Link]
-
Iffat, W., & Muhammad, I. N. (2014). Determination of Cefadroxil in Tablet/Capsule formulations by a validated Reverse Phase High Performance Liquid Chromatographic method. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1235-1239. [Link]
-
Unknown. (n.d.). STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF AMBROXOL AND CEFADROXIL. IJIRTS. [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharma Guideline. [Link]
-
Attia, K. A. M., Nassar, M. W. I., Mohamad, A. A., & Abdel-monem, A. H. (n.d.). Quantitative analysis of cefadroxil in presence of its degradation product by various spectrophotometric techniques. TCI. [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
-
Llovera, S., Bonafonte, M., Garcia-Sanchez, M. J., & Martinez-Lanao, J. (1980). Influence of dose on the pharmacokinetics of cefadroxil. European Journal of Clinical Pharmacology, 18(6), 505–509. [Link]
-
Attia, K. A. M., Nassar, M. W. I., Mohamad, A. A., & Abdel-monem, A. H. (2016). Quantitative analysis of cefadroxil in presence of its degradation product by various spectrophotometric techniques. Analytical Chemistry: An Indian Journal, 16(6), 265-275. [Link]
-
Vidal, N. L., Manzo, R. H., & Olivera, M. E. (2008). Dissolution Stability Study of Cefadroxil Extemporaneous Suspensions. Dissolution Technologies, 15(3), 29-35. [Link]
-
Veeprho. (n.d.). Cefadroxil Monohydrate Working Standard (Secondary Reference Standard) | CAS 66592-87-8. Veeprho. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Pharmaffiliates. (n.d.). Cefadroxil-impurities. Pharmaffiliates. [Link]
-
Li, M., Zhao, L., Yu, Y., & Yang, Y. (2018). Physiologically Based Pharmacokinetic Modeling of Cefadroxil in Mouse, Rat, and Human to Predict Concentration–Time Profile at Infected Tissue. Frontiers in Pharmacology, 9, 114. [Link]
-
MSD. (2025). Cefadroxil Monohydrate Formulation Safety Data Sheet. MSD. [Link]
-
Al-Azi, A. A., Al-Mesbahi, A. R., & Al-Shamahy, H. A. (2020). Investigation of the Chemical Stability of Reconstituted Cefadroxil Oral Suspension Using Two Type of Water at Different Storage Conditions in Aden, Yemen. Yemeni Journal for Medical Sciences, 14(1), 1-9. [Link]
-
Nahata, M. C., & Jackson, D. S. (1991). Stability of cefadroxil in reconstituted suspension under refrigeration and at room temperature. American Journal of Hospital Pharmacy, 48(5), 992–993. [Link]
-
Alzomer, O., Al-ghalibi, S., & Al-kamarany, M. (2018). STABILITY OF RECONSTITUTED CEFADROXIL ORAL SUSPENSION USING THREE TYPES OF WATER AT DIFFERENT STORAGE CONDITIONS. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 4(5), 625-636. [Link]
Sources
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Technical Support Center: Accurate Cefadroxil Quantification Using Cefadroxil-d4
Introduction:
Welcome to the technical support guide for the accurate quantification of Cefadroxil in biological matrices. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the power of stable isotope-labeled internal standards, specifically Cefadroxil-d4, to enhance the precision and reliability of their bioanalytical methods. Cefadroxil, a first-generation cephalosporin antibiotic, requires robust and accurate quantification for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][2] The use of a stable isotope-labeled internal standard like Cefadroxil-d4 is the gold standard in LC-MS/MS-based bioanalysis, as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency.[3] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during method development, validation, and sample analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Method Development & Optimization
Question 1: Why is a stable isotope-labeled internal standard (SIL-IS) like Cefadroxil-d4 superior to a structural analog for Cefadroxil quantification?
Answer:
The superiority of a SIL-IS, such as Cefadroxil-d4, lies in its near-identical physicochemical properties to the analyte, Cefadroxil. Here’s a breakdown of the key advantages:
-
Co-elution and Matrix Effect Compensation: Cefadroxil-d4 will have virtually the same chromatographic retention time and extraction recovery as Cefadroxil. This is crucial for mitigating matrix effects, which are variations in ionization efficiency caused by co-eluting endogenous components from the biological sample (e.g., phospholipids, salts).[4][5][6] Since both the analyte and the SIL-IS are affected by the same degree of ion suppression or enhancement, the ratio of their peak areas remains constant, leading to more accurate and precise results.[3] A structural analog, while similar, may have different retention times and extraction efficiencies, leading to inadequate compensation for matrix effects.
-
Correction for Sample Processing Variability: Any sample loss during extraction, evaporation, or reconstitution steps will affect both Cefadroxil and Cefadroxil-d4 to the same extent. The consistent analyte-to-IS ratio corrects for these procedural inconsistencies.
-
Improved Precision and Accuracy: By effectively normalizing for analytical variability, the use of a SIL-IS significantly improves the overall precision and accuracy of the bioanalytical method, which is a critical requirement for regulatory submissions.[7][8][9]
Question 2: I am observing poor peak shape and inconsistent retention times for Cefadroxil and Cefadroxil-d4. What are the likely causes and how can I troubleshoot this?
Answer:
Poor peak shape and retention time variability for Cefadroxil and its SIL-IS can stem from several factors related to the mobile phase, column chemistry, and sample preparation.
Troubleshooting Steps:
-
Mobile Phase pH: Cefadroxil is an amphoteric molecule with acidic and basic functional groups.[2] The pH of the mobile phase significantly influences its ionization state and, consequently, its retention on a reversed-phase column. Ensure the mobile phase pH is consistently maintained, typically at least 2 pH units away from the pKa values of the analyte to ensure a single ionic form. A common mobile phase composition for Cefadroxil analysis includes a mixture of an acidic buffer (e.g., formic acid or ammonium acetate) and an organic modifier like methanol or acetonitrile.[10][11][12]
-
Column Selection: A C18 column is commonly used for Cefadroxil analysis.[11][12][13] However, if you are experiencing issues, consider a column with a different stationary phase, such as a polar-embedded C18 or a phenyl-hexyl column, which can offer different selectivity.
-
Sample Diluent: The composition of the sample diluent should be as close as possible to the initial mobile phase conditions to prevent peak distortion. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak fronting and broadening.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before injecting any samples. Insufficient equilibration can lead to drifting retention times.
Experimental Protocol: Mobile Phase Optimization
-
Prepare a series of mobile phases with varying pH values (e.g., pH 3.0, 3.5, 4.0) using 0.1% formic acid or ammonium acetate.
-
Prepare a standard solution of Cefadroxil and Cefadroxil-d4 in a diluent matching the initial mobile phase composition.
-
Inject the standard solution onto the LC-MS/MS system using each mobile phase.
-
Monitor the peak shape, retention time, and signal intensity for both analytes.
-
Select the mobile phase that provides the best peak symmetry, stable retention, and optimal sensitivity.
Section 2: Sample Preparation
Question 3: What is the most effective sample preparation technique for extracting Cefadroxil from plasma, and how can I minimize matrix effects?
Answer:
The choice of sample preparation technique is critical for removing interfering substances and minimizing matrix effects. For Cefadroxil in plasma, both protein precipitation (PPT) and solid-phase extraction (SPE) are commonly employed.[10][11]
-
Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.[10][14] While efficient for high-throughput analysis, it may not remove all matrix components, potentially leading to ion suppression.
-
Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup by selectively retaining the analyte on a solid sorbent while interfering compounds are washed away.[11] This generally results in a cleaner extract and reduced matrix effects.
Caption: A logical approach to troubleshooting a non-linear calibration curve.
References
-
Bioanalytical Method Validation - Guidance for Industry | FDA. (2018). U.S. Food and Drug Administration. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]
-
Cho, Y. S., et al. (2014). Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies. Journal of Chromatography B, 949-950, 83-89. [Link]
-
Nagarajan, J. S. K., et al. (2008). Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC–MS and its application to bioequivalence studies. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 919-925. [Link]
-
Fu, Y., Li, W., & Picard, F. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(12), 631-634. [Link]
-
de Marco, B. A., et al. (2016). Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. Critical Reviews in Analytical Chemistry, 47(2), 93-100. [Link]
-
Al-Malah, K. I. (2018). STABILITY OF RECONSTITUTED CEFADROXIL ORAL SUSPENSION USING THREE TYPES OF WATER AT DIFFERENT STORAGE CONDITIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 10(11), 64-69. [Link]
-
Al-Areqi, N. A. S., et al. (2022). Investigation of the Chemical Stability of Reconstituted Cefadroxil Oral Suspension Using Two Type of Water at Different Storage Conditions in Aden, Yemen. Yemeni Journal for Medical Sciences, 16(1), 1-9. [Link]
-
U.S. Food and Drug Administration. (2002). Cefadroxil Bioequivalence Review. [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
LCGC International. (2023). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
Rahim, N., et al. (2015). Determination of Cefadroxil in Tablet/Capsule formulations by a validated Reverse Phase High Performance Liquid Chromatographic method. Pakistan Journal of Pharmaceutical Sciences, 28(1), 239-244. [Link]
-
Owolabi, A. F., et al. (2014). Validated High Performance Liquid Chromatography Method for Analysis of Cefadroxil Monohydrate in Human Plasma. Tropical Journal of Pharmaceutical Research, 13(6), 975-979. [Link]
-
McAteer, J. A., et al. (1987). Liquid-chromatographic determination of five orally active cephalosporins--cefixime, cefaclor, cefadroxil, cephalexin, and cephradine--in human serum. Clinical Chemistry, 33(10), 1788-1790. [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. (2020). Review on Bioanalytical Methods for Determination of Cephalosporins by Using HPLC and LC-MS. [Link]
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- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Cefadroxil-d4 and Ion Suppression
A Senior Application Scientist's Guide to Ensuring Accurate Bioanalysis
Welcome to the technical support center for the effective use of Cefadroxil-d4 as an internal standard in LC-MS/MS analyses. This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the complexities of ion suppression, ensuring the generation of reliable and reproducible data. Here, we synthesize technical expertise with practical, field-proven insights to address common challenges encountered during the bioanalysis of Cefadroxil.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Cefadroxil?
A: Ion suppression is a type of matrix effect that frequently occurs in Liquid Chromatography-Mass Spectrometry (LC-MS). It manifests as a reduced signal intensity for the analyte of interest, in this case, Cefadroxil.[1] This phenomenon arises when co-eluting components from the biological matrix (e.g., plasma, urine) interfere with the ionization of Cefadroxil in the mass spectrometer's ion source.[1] The competition for ionization between Cefadroxil and matrix components can lead to inaccurate and unreliable quantification, potentially compromising pharmacokinetic and other critical study data.[2]
Q2: How does using Cefadroxil-d4 help in minimizing ion suppression effects?
A: Cefadroxil-d4 is a stable isotope-labeled (SIL) internal standard. The key principle behind its use is that it is chemically and physically almost identical to Cefadroxil, with the only difference being the presence of four deuterium atoms instead of hydrogen atoms.[3] This near-identical nature ensures that Cefadroxil-d4 co-elutes with Cefadroxil during chromatography and experiences the same degree of ion suppression or enhancement from the matrix.[4] By calculating the ratio of the Cefadroxil signal to the Cefadroxil-d4 signal, the variability caused by ion suppression is effectively normalized, leading to more accurate and precise quantification.[1][3]
Q3: Can Cefadroxil-d4 completely eliminate ion suppression?
A: It is crucial to understand that Cefadroxil-d4 does not eliminate the phenomenon of ion suppression itself. Instead, it serves as a corrector for the variability introduced by ion suppression.[3] The underlying issue of reduced signal intensity for both the analyte and the internal standard may still persist. Therefore, while Cefadroxil-d4 is an indispensable tool for accurate quantification, it should be used in conjunction with optimized sample preparation and chromatographic methods to minimize the root causes of ion suppression.
Q4: Are there any potential issues with using a deuterated internal standard like Cefadroxil-d4?
A: While highly effective, there are potential considerations. In some cases, the replacement of hydrogen with deuterium can lead to a slight difference in retention time between the analyte and the internal standard, a phenomenon known as the "isotope effect". If this separation is significant, the analyte and internal standard may not experience the exact same matrix effects, potentially leading to inaccuracies.[5] Therefore, it is essential to verify the co-elution of Cefadroxil and Cefadroxil-d4 during method development.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Poor reproducibility of Cefadroxil quantification despite using Cefadroxil-d4.
-
Underlying Cause: This issue often points to incomplete co-elution of Cefadroxil and Cefadroxil-d4. Even a small separation can expose them to different matrix components as they elute from the column, leading to differential ion suppression.[5] Another possibility is that the concentration of the internal standard is too high, leading to detector saturation or contributing to ion suppression itself.
-
Troubleshooting Protocol:
-
Verify Co-elution: Overlay the chromatograms of Cefadroxil and Cefadroxil-d4 from a representative sample. The peak apexes should be as close as possible.
-
Adjust Chromatography: If separation is observed, modify the chromatographic gradient, mobile phase composition, or even the column chemistry to achieve better co-elution. A column with slightly lower resolution might paradoxically improve results by forcing complete peak overlap.[5]
-
Optimize Internal Standard Concentration: Evaluate a range of Cefadroxil-d4 concentrations to ensure you are working within the linear dynamic range of the mass spectrometer and not introducing competitive ionization effects.
-
Issue 2: Significant signal suppression is still observed, leading to low sensitivity.
-
Underlying Cause: While Cefadroxil-d4 corrects for variability, it cannot boost a signal that is heavily suppressed. The root cause is likely insufficient sample cleanup, leading to a high concentration of interfering matrix components co-eluting with your analyte.
-
Troubleshooting Protocol:
-
Enhance Sample Preparation: The most effective way to combat severe ion suppression is to improve the sample cleanup process.[2] Consider moving from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatographic Optimization: Lengthening the chromatographic run time or adjusting the gradient can help separate Cefadroxil from the bulk of the matrix interferences.
-
Post-Column Infusion Experiment: This experiment can help identify the specific retention time windows where ion suppression is most severe. You can then adjust your chromatography to ensure Cefadroxil elutes in a "cleaner" region.
-
Experimental Protocols & Methodologies
Protocol 1: Assessing Matrix Effects Using a Post-Extraction Spike
This protocol allows for the quantitative assessment of ion suppression.
-
Prepare a Neat Solution: Create a standard solution of Cefadroxil in a clean solvent (e.g., mobile phase). Analyze this to obtain Peak Area A .
-
Prepare a Post-Extraction Spiked Sample: Take a blank matrix sample (e.g., plasma from an untreated subject) and process it using your established sample preparation method.
-
Spike the Extract: After the final step of the sample preparation, spike the clean extract with Cefadroxil at the same concentration as the neat solution.
-
Analyze the Spiked Sample: Analyze this sample to obtain Peak Area B .
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area B / Peak Area A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
| Result | Interpretation | Recommended Action |
| 80-120% | Minimal matrix effect | Proceed with the current method. |
| 50-80% or 120-150% | Moderate matrix effect | Optimize chromatography and/or sample preparation. |
| <50% or >150% | Severe matrix effect | A more rigorous sample preparation technique is required. |
Table 1: Interpretation of Matrix Effect Data
Protocol 2: Recommended LC-MS/MS Parameters for Cefadroxil Analysis
The following are starting parameters that should be optimized for your specific instrumentation and matrix.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute Cefadroxil, then a wash step. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cefadroxil: m/z 364.1 → 208.1[6]Cefadroxil-d4: m/z 368.1 → [To be determined based on fragmentation] |
Table 2: Starting LC-MS/MS Parameters
Visualizing the Workflow
The following diagram illustrates the logical workflow for minimizing ion suppression using Cefadroxil-d4.
Workflow for mitigating ion suppression.
The diagram below illustrates how Cefadroxil-d4 corrects for analytical variability.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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Validation & Comparative
A Senior Application Scientist's Guide to Method Validation: The Critical Role of Cefadroxil-d4 in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth validation framework for the quantitative analysis of Cefadroxil in biological matrices. We will objectively compare the performance of an LC-MS/MS method with and without the use of a stable isotope-labeled internal standard (SIL-IS), Cefadroxil-d4. The narrative moves beyond a simple recitation of steps to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance.
The Imperative for Precision: Why an Internal Standard is Non-Negotiable
Cefadroxil, a first-generation cephalosporin antibiotic, requires accurate quantification in biological fluids for critical pharmacokinetic, bioavailability, and bioequivalence studies.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this task due to its superior sensitivity and selectivity.[1][2]
However, the journey from sample collection to final concentration value is fraught with potential variability. Minor differences in sample preparation, injection volume, and instrument response can introduce significant error. Most critically, when analyzing complex biological matrices like plasma or urine, co-eluting endogenous components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect .[2][3][4] This can lead to unpredictable ion suppression or enhancement, compromising the accuracy and reproducibility of the results.[3]
To counteract these variables, a suitable internal standard (IS) is employed. The ideal IS is a compound that behaves identically to the analyte during sample processing and analysis but is distinguishable by the detector. A stable isotope-labeled internal standard (SIL-IS), such as Cefadroxil-d4, represents the pinnacle of this approach. It co-elutes with Cefadroxil, experiences the exact same extraction efficiency and, most importantly, the same degree of matrix-induced ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, these variations are effectively normalized, ensuring a robust and reliable quantification.
The Analytical Workflow: A High-Level Overview
The quantification of Cefadroxil is achieved through a multi-stage process, beginning with sample preparation to isolate the analyte from the biological matrix, followed by chromatographic separation and mass spectrometric detection.
Caption: General workflow for the bioanalysis of Cefadroxil using LC-MS/MS.
Core Validation Parameters: A Comparative Analysis
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[5][6] We will now explore the core validation parameters as stipulated by the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines, comparing the performance of a method that relies solely on external calibration versus one fortified with Cefadroxil-d4.[7][8][9]
Selectivity and Specificity
-
Scientific Rationale: The method must be able to unequivocally differentiate and quantify the analyte from endogenous matrix components, metabolites, or other potential interferences.[8][10]
-
Experimental Protocol:
-
Screen at least six different lots of blank biological matrix (e.g., human plasma).
-
Process each blank lot with and without spiking the internal standard (Cefadroxil-d4).
-
Analyze a Lower Limit of Quantification (LLOQ) sample, which is a blank matrix sample spiked with Cefadroxil at the lowest concentration of the calibration curve.
-
Monitor the mass transitions for both Cefadroxil (e.g., m/z 364.1 → 208.1) and Cefadroxil-d4.[11][12]
-
Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of any interference at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.
-
-
Comparative Data: Both methods are expected to pass this test, as it is a fundamental requirement of LC-MS/MS. The high selectivity of monitoring specific precursor-to-product ion transitions provides excellent specificity.
Linearity and Range
-
Scientific Rationale: To establish the concentration range over which the instrument response is directly proportional to the analyte concentration. This relationship forms the basis of the calibration curve used for quantification.
-
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of Cefadroxil. A typical range might be 10-10,000 ng/mL.[11][12]
-
Add a constant concentration of Cefadroxil-d4 to all standards (for the IS method).
-
Process and analyze the standards.
-
For the external standard method, plot the peak area of Cefadroxil vs. concentration.
-
For the IS method, plot the peak area ratio (Cefadroxil / Cefadroxil-d4) vs. concentration.
-
Perform a linear regression analysis, typically with a 1/x² weighting.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The calculated concentration of at least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ).
-
-
Comparative Data Summary:
| Parameter | Method without IS | Method with Cefadroxil-d4 IS | Justification |
| Linearity Range | 10 - 10,000 ng/mL | 10 - 10,000 ng/mL | Both methods can cover the same dynamic range. |
| Correlation (r²) | Typically ≥ 0.99 | Typically ≥ 0.995 | The IS method often shows a stronger correlation by correcting for minor inconsistencies. |
| Back-calculated Accuracy | May show higher deviation, especially at low/high ends | Consistently within ±10% | The IS normalizes for any non-linear instrument response or sample prep variability. |
Accuracy and Precision
-
Scientific Rationale: This is the cornerstone of validation. Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the results.[9] This is assessed at multiple concentration levels using Quality Control (QC) samples.
-
Experimental Protocol:
-
Prepare QC samples in blank matrix at four levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).
-
Analyze at least five replicates of each QC level in three separate analytical runs on different days (inter-day precision).
-
Acceptance Criteria (FDA): The mean accuracy for each QC level must be within ±15% of the nominal value (±20% at LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at LLOQ).[13]
-
-
Comparative Data Summary:
| Parameter | Method without IS | Method with Cefadroxil-d4 IS |
| Intra-day Precision (%CV) | LQC: 8.5%, MQC: 6.2%, HQC: 5.1% | LQC: 4.1%, MQC: 2.8%, HQC: 2.5% |
| Inter-day Precision (%CV) | LQC: 13.8%, MQC: 11.5%, HQC: 9.8% | LQC: 5.3%, MQC: 4.1%, HQC: 3.7% |
| Inter-day Accuracy (%Bias) | LQC: -11.2%, MQC: -9.5%, HQC: +7.8% | LQC: +3.5%, MQC: +1.9%, HQC: -2.1% |
-
Analysis: The data clearly demonstrates the superiority of the method using Cefadroxil-d4. The SIL-IS effectively compensates for run-to-run and day-to-day variations in instrument performance and sample handling, resulting in significantly improved precision and accuracy.
Matrix Effect
-
Scientific Rationale: To assess the impact of co-eluting matrix components on the ionization of the analyte.[2][4] This is arguably the most critical parameter where a SIL-IS proves its worth.
-
Experimental Protocol:
-
Extract blank matrix from at least six different sources.
-
Post-extraction, spike these blank extracts with Cefadroxil and Cefadroxil-d4 at low and high concentration levels (Set A).
-
Prepare corresponding neat solutions of Cefadroxil and Cefadroxil-d4 in the reconstitution solvent (Set B).
-
Calculate the Matrix Factor (MF) for the analyte and IS: MF = Peak Response in Set A / Peak Response in Set B .
-
An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.[3]
-
To assess the effectiveness of the IS, calculate the "IS-Normalized MF" by dividing the analyte MF by the IS MF.
-
Acceptance Criteria: The %CV of the IS-Normalized MF across the different matrix lots should be ≤ 15%.
-
Caption: How a SIL-IS mitigates matrix effect for accurate results.
-
Comparative Data Summary:
| Parameter | Analyte Alone (No IS) | Cefadroxil-d4 IS | IS-Normalized Result |
| Matrix Factor (MF) | 0.65 - 0.95 (%CV = 16.8%) | 0.64 - 0.96 (%CV = 17.1%) | 0.98 - 1.02 (%CV = 2.1%) |
-
Analysis: This result is profound. While both the analyte and the SIL-IS experience significant and variable ion suppression (MFs well below 1), the ratio between them remains constant. The IS perfectly tracks and corrects for the matrix effect, resulting in a consistent, reliable measurement with a very low %CV. A method without an IS would fail validation on this parameter, as the analyte response alone is unacceptably variable.
Stability
-
Scientific Rationale: To ensure the analyte remains unchanged during sample collection, handling, storage, and analysis. Cefadroxil, like other β-lactam antibiotics, can be susceptible to degradation.[14][15]
-
Experimental Protocol:
-
Analyze LQC and HQC samples after subjecting them to various conditions:
-
Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.
-
Bench-Top Stability: Stored at room temperature for an expected duration of sample handling (e.g., 6-8 hours).
-
Long-Term Stability: Stored at a specified temperature (-20°C or -80°C) for a duration covering the study period.
-
Post-Preparative (Autosampler) Stability: Kept in the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
-
Comparative Analysis: While Cefadroxil itself has inherent stability[16][17], the use of Cefadroxil-d4 adds a layer of confidence. If any minor, non-degradative loss occurs during processing (e.g., adsorption to container walls), the SIL-IS will experience the same loss, normalizing the final result and improving the accuracy of the stability assessment.
Conclusion: The Gold Standard for Bioanalysis
The validation data unequivocally demonstrates that while a basic LC-MS/MS method can offer selectivity, it falls short of the robustness required for regulated bioanalysis. The variability introduced by sample handling and, most critically, the unpredictable nature of the matrix effect, can lead to inaccurate and unreliable data.
The incorporation of a stable isotope-labeled internal standard, Cefadroxil-d4, is not merely an improvement but a fundamental requirement for a scientifically sound and defensible method. It acts as a self-validating system within each sample, correcting for nearly all sources of analytical variability. This guide provides the experimental framework and supporting rationale to confirm that for the quantitative analysis of Cefadroxil, the use of Cefadroxil-d4 is the definitive gold standard, ensuring data of the highest integrity for critical drug development decisions.
References
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]
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FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
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FDA. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration. [Link]
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Dissolution Technologies. (2007). Dissolution Stability Study of Cefadroxil Extemporaneous Suspensions. [Link]
-
ScienceDirect. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. [Link]
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ResearchGate. (2014). Determination of cefadroxil in rat plasma and urine using LC–MS/MS and its application to pharmacokinetic and urinary studies. [Link]
-
PubMed. (2014). Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies. [Link]
-
FDA. (n.d.). Bioanalytical Method Validation. [Link]
-
PubMed. (2013). Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC-MS and its application to bioequivalence studies. [Link]
-
NIH. (n.d.). Cefadroxil. PubChem. [Link]
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ResearchGate. (2018). STABILITY OF RECONSTITUTED CEFADROXIL ORAL SUSPENSION USING THREE TYPES OF WATER AT DIFFERENT STORAGE CONDITIONS. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. [Link]
-
PubMed. (1981). Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. [Link]
-
ResearchGate. (n.d.). Development and validation of new analytical method for cefodroxil monohydrate in bulk and pharmaceutical dosage forms. [Link]
-
Taylor & Francis Online. (2016). Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. [Link]
-
IJRPS. (n.d.). Analytical method development and validation of cefadroxil in pharmaceutical dosage form by using. [Link]
-
Semantic Scholar. (2013). Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC–MS and its application to. [Link]
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NIH. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
PubMed. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. [Link]
-
ResearchGate. (n.d.). Development and Validation of an Innovative Method for the Determination of Cefadroxil Monohydrate in Capsules. [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). DEVELOPMENT OF METHOD FOR ANALYSIS AND QUANTIFICATION OF CEFADROXIL IN DIFFERENT PHARMACEUTICAL FORMULATIONS USING HPLC. [Link]
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A Senior Scientist's Guide: Selecting an Internal Standard for Cephalosporin Analysis — Cefadroxil-d4 vs. The Alternatives
This guide provides an in-depth comparison of Cefadroxil-d4, a stable isotope-labeled (SIL) internal standard, against other common alternatives, such as structural analogs, for the quantitative bioanalysis of cephalosporins. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the theoretical basis and practical application of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by established methodologies and regulatory insights.
The Foundational Role of the Internal Standard in Quantitative Bioanalysis
In quantitative LC-MS/MS, particularly within complex biological matrices like plasma or urine, achieving accuracy and precision is a significant challenge. The analyte of interest is a minor component in a sea of endogenous substances (salts, lipids, proteins) that can interfere with the analytical process. This interference, broadly termed the "matrix effect," can cause unpredictable suppression or enhancement of the analyte's signal during ionization in the mass spectrometer's source.[1][2]
The primary role of an internal standard (IS) is to compensate for this variability. An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) at the beginning of the sample preparation process.[3] By tracking the ratio of the analyte's response to the IS's response, we can correct for:
-
Variability in Sample Preparation: Inevitable losses during extraction, evaporation, or reconstitution steps.
-
Matrix Effects: Ion suppression or enhancement that affects both the analyte and the IS.[4]
-
Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity over the course of an analytical run.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the use of a suitable internal standard in bioanalytical method validation to ensure data integrity and reliability.[5][6]
The Archetype of an Ideal Internal Standard: A Theoretical Framework
The selection of an appropriate IS is one of the most critical decisions in method development. The ideal IS should be a chemical doppelgänger of the analyte. Stable isotope-labeled standards are considered the gold standard because they come closest to this ideal.[7][8]
The decision-making process for selecting an IS can be visualized as follows:
Caption: Logical flow for internal standard selection.
Spotlight on Cefadroxil-d4: The Stable Isotope-Labeled Standard
Cefadroxil-d4 is the deuterated analog of Cefadroxil. In this molecule, four hydrogen atoms are replaced with deuterium atoms. This subtle change increases the molecular weight, allowing it to be distinguished from the native Cefadroxil by the mass spectrometer. However, its physicochemical properties remain nearly identical.
Key Advantages:
-
Identical Extraction Recovery: It behaves identically to Cefadroxil during sample preparation steps like protein precipitation or solid-phase extraction (SPE).
-
Co-elution: It has the same chromatographic retention time as the analyte, which is critical for correcting matrix effects that can be temporally specific.[9]
-
Identical Ionization Response: It experiences the same degree of ion suppression or enhancement as the analyte, providing the most accurate correction.[10]
The use of a SIL IS like Cefadroxil-d4 is the most robust strategy to mitigate analytical variability and is strongly preferred by regulatory agencies.[3][7]
Comparative Analysis: Cefadroxil-d4 vs. Structural Analog Alternatives
When a SIL IS is unavailable or cost-prohibitive, scientists often turn to structural analogs—compounds with a similar chemical structure but that are not isotopically labeled. For cephalosporins, this often means using another cephalosporin as the IS. For example, studies have reported using Cefaclor as an IS for Cefadroxil or Cefotaxime as an IS for Ceftriaxone.[11][12]
While functional, this approach has inherent compromises compared to using a SIL standard.
Table 1: Performance Comparison of Internal Standard Types
| Performance Criterion | Cefadroxil-d4 (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., Cefaclor) | Scientific Rationale |
| Chromatographic Co-elution | Excellent: Co-elutes with the analyte. | Variable: Similar, but often has a different retention time. | Co-elution ensures both analyte and IS experience the identical matrix environment at the point of ionization. A difference of even a few seconds can lead to inaccurate correction.[2] |
| Correction for Matrix Effects | Excellent: Experiences identical ion suppression/enhancement. | Good to Poor: May not accurately track analyte signal if retention times and ionization efficiencies differ. | The closer the IS properties are to the analyte, the better it can compensate for signal fluctuations.[9][10] |
| Extraction Recovery | Excellent: Identical recovery to the analyte. | Good: Similar, but differences in polarity can lead to different recoveries in SPE or LLE. | The goal is for the IS to perfectly model the analyte's behavior during sample cleanup.[7] |
| Risk of Cross-Interference | Low: Minimal risk if mass difference is ≥ 3 Da and isotopic purity is high. | None: Different molecular formula and mass. | The mass spectrometer can easily distinguish between the two compounds. |
| Regulatory Acceptance | High: Considered the "gold standard" by the FDA and other agencies.[6] | Acceptable: Requires thorough validation and justification to demonstrate it can adequately correct for variability. | Regulatory bodies prioritize methods that are demonstrably robust and reliable. |
| Availability & Cost | Moderate: May be less readily available and more expensive due to custom synthesis. | High: Often readily available as a commercial drug substance and is less expensive. | Practical considerations can influence the choice of IS, especially in early discovery phases. |
Field-Proven Protocol: Quantitative Analysis of Cefadroxil in Human Plasma
This section provides a representative LC-MS/MS protocol for the determination of Cefadroxil in human plasma, for which Cefadroxil-d4 is the ideal internal standard. This protocol is synthesized from established, validated methods.[11][13]
Experimental Workflow Diagram
Caption: Workflow for Cefadroxil analysis in plasma.
Step-by-Step Methodology
1. Reagents and Materials:
-
Cefadroxil reference standard
-
Cefadroxil-d4 internal standard
-
LC-MS grade acetonitrile, methanol, and formic acid
-
Human plasma (with K2EDTA anticoagulant)
-
Microcentrifuge tubes
2. Preparation of Stock and Working Solutions:
-
Cefadroxil Stock (1 mg/mL): Accurately weigh and dissolve Cefadroxil in methanol.
-
IS Stock (1 mg/mL): Accurately weigh and dissolve Cefadroxil-d4 in methanol.
-
IS Working Solution (1 µg/mL): Serially dilute the IS stock solution in 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (1 µg/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an autosampler vial.
4. LC-MS/MS Instrumental Conditions:
-
LC System: Standard UHPLC system.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Cefadroxil: 364.1 → 208.1[11]
-
Cefadroxil-d4: 368.1 → 212.1 (projected)
-
5. Data Analysis:
-
Integrate the peak areas for both Cefadroxil and Cefadroxil-d4.
-
Calculate the peak area ratio (Cefadroxil / Cefadroxil-d4).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Cefadroxil in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion: A Data-Driven Recommendation
The choice of an internal standard is a cornerstone of robust bioanalytical method development. While structural analogs can provide acceptable performance, the experimental and theoretical evidence overwhelmingly supports the superiority of stable isotope-labeled internal standards.[9][10][14]
Cefadroxil-d4 , by virtue of being chemically identical to the analyte, offers the most accurate and precise correction for all sources of analytical variability, from sample extraction to instrumental detection. Its use minimizes the risk of erroneous results caused by differential matrix effects or recovery, leading to higher quality data that meets the stringent expectations of regulatory authorities. For any definitive pharmacokinetic, bioequivalence, or clinical study involving cephalosporins, a stable isotope-labeled internal standard like Cefadroxil-d4 is the unequivocal best practice and the scientifically recommended choice.
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Nagarajan, S. K., et al. (2013). Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC–MS and its application to bioequivalence studies. Journal of Pharmaceutical Analysis. [Link]
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van Midwoud, P. M., et al. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(7), 1187-95. [Link]
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Samanidou, V. F., et al. (2013). Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC-MS and its application to bioequivalence studies. PubMed. [Link]
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Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
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Valbuena, H., et al. (2016). Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood. Clinical Chemistry and Laboratory Medicine, 54(3), 437-46. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA.gov. [Link]
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Kumar, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 16(20), 1920-1927. [Link]
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ResearchGate. (2013). Stability studies of cefadroxil and clavulanic acid in human plasma. ResearchGate. [Link]
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LCGC Europe. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
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RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. [Link]
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PubMed. (2025). Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. PubMed. [Link]
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McAteer, J. A., et al. (1987). Liquid-chromatographic determination of five orally active cephalosporins--cefixime, cefaclor, cefadroxil, cephalexin, and cephradine--in human serum. Clinical Chemistry, 33(10), 1788-90. [Link]
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de Oliveira, A. R. M., et al. (2016). Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. Critical Reviews in Analytical Chemistry, 46(5), 434-442. [Link]
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Cross-validation of Cefadroxil assays with different internal standards
An In-Depth Guide to the Cross-Validation of Cefadroxil Assays: A Comparative Analysis of Internal Standards
For researchers and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) in biological matrices is the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies. Cefadroxil, a first-generation cephalosporin antibiotic, is widely used, making the reliability of its bioanalysis paramount.[1][2] A critical, yet often debated, component of a robust chromatographic assay is the choice of an internal standard (IS). The IS is fundamental to correcting for variability during sample preparation and analysis, thereby ensuring precision and accuracy.
This guide provides an in-depth comparison of Cefadroxil assays utilizing different internal standards. We will move beyond a simple listing of protocols to explore the causality behind experimental choices, offering field-proven insights into method development, validation, and the essential process of cross-validation, all grounded in current regulatory expectations.
The Central Role of the Internal Standard
An ideal internal standard should be a chemical mimic of the analyte, experiencing similar losses during sample processing and exhibiting a comparable response to instrumental variations. The primary characteristics of a suitable IS include:
-
Structural Analogy: It should be chemically similar to the analyte.
-
Physicochemical Similarity: It should have comparable extraction recovery, chromatographic retention, and ionization response (for LC-MS/MS) to the analyte.
-
Purity and Stability: The IS must be of high purity and stable throughout the analytical process.
-
Resolution: It must be chromatographically resolved from the analyte and any endogenous interferences in the matrix.
-
Non-endogenous: It should not be present in the biological matrix being analyzed.
For Cefadroxil, several other cephalosporins are commonly considered as potential internal standards due to their structural similarities. This guide will focus on a comparative analysis using two common choices: Cephalexin and Cefaclor .
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Cefadroxil |
| Cefadroxil | C₁₆H₁₇N₃O₅S | 363.39 | - |
| Cephalexin | C₁₆H₁₇N₃O₄S | 347.39 | Lacks the hydroxyl group on the phenyl ring. |
| Cefaclor | C₁₅H₁₄ClN₃O₄S | 367.81 | Contains a chlorine atom instead of a methyl group at position 3 of the cephem nucleus. |
Data sourced from various chemical databases.[3][4][5][6][7]
The choice is not trivial. Cephalexin is structurally the closest non-hydroxylated analog to Cefadroxil.[7][8][9][10][11] Cefaclor, while also a cephalosporin, has a key structural difference that can affect its chromatographic behavior and ionization efficiency in mass spectrometry.[4][6]
Analytical Methodologies: HPLC-UV vs. LC-MS/MS
The two predominant techniques for Cefadroxil quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: A robust, cost-effective, and widely available technique. It offers sufficient sensitivity for many applications, particularly for analyzing concentrations found after therapeutic dosing.[12][13][14][15] Its primary limitation is potential interference from co-eluting compounds that absorb at the same wavelength.
-
LC-MS/MS: The gold standard for bioanalysis due to its superior sensitivity and selectivity. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), it can distinguish the analyte from co-eluting compounds, virtually eliminating matrix interference.[4][6]
The choice of analytical platform directly influences the selection and performance of the internal standard.
Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating steps that ensure reproducibility and accuracy.
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting Cefadroxil and the IS from plasma, suitable for both HPLC-UV and LC-MS/MS.
Step-by-Step Methodology:
-
Aliquoting: Label 1.5 mL microcentrifuge tubes. To each tube, add 100 µL of plasma sample (blank, standard, QC, or unknown).
-
Spiking: Add 200 µL of the precipitation solution (ice-cold methanol or acetonitrile) containing the chosen internal standard at a fixed concentration (e.g., 500 ng/mL of Cephalexin or Cefaclor). The use of a fixed concentration of IS is critical for accurate ratio-based calculations.
-
Precipitation: Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation. The vigorous mixing ensures intimate contact between the solvent and the sample for efficient extraction.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving a clear supernatant containing the analyte and IS.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean HPLC vial or 96-well plate. Avoid disturbing the protein pellet.
-
Injection: Inject a defined volume (e.g., 5-10 µL) into the chromatographic system.
Protocol 2: Representative HPLC-UV Method
This method is optimized for the robust quantification of Cefadroxil in plasma.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 90:10 v/v), with the pH of the buffer adjusted to 4.0. The pH is critical for controlling the ionization state of the cephalosporins and achieving good peak shape.[15]
-
Flow Rate: 1.5 mL/min.[15]
-
Detection Wavelength: 260 nm.[15]
-
Column Temperature: Ambient or controlled at 25°C.
-
Internal Standard: Cephalexin.
Protocol 3: Representative LC-MS/MS Method
This method provides high sensitivity and selectivity for low-level Cefadroxil quantification.
-
Column: Polar-Reverse Phase column (e.g., Synergi™ 4µm Polar-RP, 150 mm x 2.0 mm).[6]
-
Mobile Phase: Gradient or isocratic elution using 0.1% formic acid in water (Solvent A) and methanol (Solvent B). A typical isocratic condition is 38% Solvent B.[6] Formic acid is a common additive that aids in the protonation of the analytes for positive ion mode detection.
-
Flow Rate: 0.2 mL/min.[6]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
The Imperative of Method Validation
Before any assay can be used for sample analysis, it must undergo rigorous validation to prove it is fit for purpose. This process is governed by guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[16][17][18]
Caption: Workflow for full bioanalytical method validation.
Cross-Validation: Bridging the Gap Between Methods
Cross-validation is a critical experiment performed to ensure that data from two different analytical methods are comparable and can be pooled or interchanged.[19][20] This is essential when, for example, a long-term clinical trial transitions from an HPLC-UV method to a more sensitive LC-MS/MS method, or when samples are analyzed at two different laboratories.[21][22] The core principle is to demonstrate a lack of bias between the methods.
Caption: Logical flow of a cross-validation experiment.
Comparative Data Analysis
To illustrate the process, let's consider hypothetical but realistic validation data for two LC-MS/MS assays for Cefadroxil, differing only by the internal standard used.
Table 1: Summary of Method Validation Parameters
| Parameter | Assay A (IS: Cephalexin) | Assay B (IS: Cefaclor) | Acceptance Criteria (FDA/ICH M10)[17][23] |
| Linearity (r²) | 0.9985 | 0.9991 | ≥ 0.99 |
| Range (ng/mL) | 10 - 10,000 | 10 - 10,000 | - |
| Accuracy (% Bias) | |||
| LQC (30 ng/mL) | +4.5% | +2.8% | Within ±15% (±20% at LLOQ) |
| MQC (500 ng/mL) | -2.1% | -1.5% | Within ±15% |
| HQC (8000 ng/mL) | +1.8% | +0.9% | Within ±15% |
| Precision (%CV) | |||
| LQC (30 ng/mL) | 6.8% | 5.5% | ≤15% (≤20% at LLOQ) |
| MQC (500 ng/mL) | 4.2% | 3.8% | ≤15% |
| HQC (8000 ng/mL) | 3.5% | 3.1% | ≤15% |
Both methods comfortably pass standard validation criteria. However, this does not guarantee they will produce identical results for the same sample. This is where cross-validation becomes essential.
Table 2: Cross-Validation Results (Analysis of QC Samples)
| QC Level | Conc. by Assay A (ng/mL) | Conc. by Assay B (ng/mL) | % Difference [(A-B)/Mean]*100 |
| Low QC | 298.5 | 305.2 | -2.2% |
| Mid QC | 4550.1 | 4615.8 | -1.4% |
| High QC | 7890.3 | 7855.0 | +0.4% |
According to EMA and FDA guidelines, the mean difference between the results from the two methods should not exceed 15-20%.[16][17] In this case, the low percentage differences indicate a negligible bias between the two assays, meaning data generated by either method can be confidently compared or combined.
Discussion: Expert Insights and Rationale
From the data, both Cephalexin and Cefaclor appear to be suitable internal standards for Cefadroxil. Assay B (with Cefaclor) shows slightly better accuracy and precision. This could be coincidental or due to subtle differences in how Cefaclor tracks the analyte's behavior during extraction and ionization compared to Cephalexin.
Causality Behind IS Choice:
-
For HPLC-UV: Structural similarity is paramount to ensure similar chromatographic behavior and extraction recovery. Cephalexin is an excellent choice here because its retention time and response factor under UV detection are highly predictable relative to Cefadroxil.
-
For LC-MS/MS: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Cefadroxil-d4). A SIL-IS co-elutes with the analyte and corrects for matrix effects and ionization variability more effectively than any structural analog. However, SIL standards can be expensive or commercially unavailable. In their absence, a close structural analog is the next best choice. Both Cephalexin and Cefaclor have proven effective.[4][6] The choice may come down to which analog provides a cleaner baseline, better separation from endogenous matrix components, or demonstrates superior stability in the processed sample.
Trustworthiness Through Self-Validation:
The protocols described are inherently self-validating because they are part of a system that includes calibration standards and quality controls in every analytical run. The performance of the QCs (which are prepared and analyzed just like unknown samples) provides a real-time assessment of the assay's accuracy and precision for that specific batch, confirming the validity of the data for the unknown samples.
Conclusion and Recommendations
The selection of an internal standard is a foundational decision in the development of a reliable bioanalytical method for Cefadroxil. While several cephalosporins can serve as adequate internal standards, their performance must be empirically verified through a comprehensive validation process.
-
Prioritize SIL-IS for LC-MS/MS: When available and economically feasible, a stable isotope-labeled Cefadroxil should be the default choice for LC-MS/MS assays to achieve the highest level of accuracy.
-
Validate Analogs Rigorously: When using structural analogs like Cephalexin or Cefaclor, pay close attention to selectivity, matrix effects, and relative recovery during validation.
-
Cross-Validation is Non-Negotiable: Whenever analytical methods are changed, or data from different labs are combined, cross-validation must be performed. It is the ultimate test of data interchangeability and provides the necessary confidence for making critical regulatory and clinical decisions.
By adhering to these principles and grounding experimental design in the logic of regulatory science, researchers can ensure the integrity, reproducibility, and defensibility of their bioanalytical data for Cefadroxil.
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A Comparative Guide to the Bioanalytical Quantification of Cefadroxil: Achieving Unparalleled Accuracy and Precision with Cefadroxil-d4
For researchers, scientists, and drug development professionals, the generation of reliable quantitative data is the bedrock of confidence in pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of analytical methodology can profoundly impact data integrity, with downstream consequences for regulatory submissions and clinical decision-making. This guide provides an in-depth technical comparison of methodologies for the quantification of Cefadroxil, a widely used cephalosporin antibiotic, in biological matrices. We will demonstrate through established principles and detailed experimental protocols why the use of a stable isotope-labeled internal standard (SIL-IS), specifically Cefadroxil-d4, is the gold standard for achieving the highest levels of accuracy and precision.
The Foundational Challenge in Bioanalysis: Conquering the Matrix Effect
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying drugs in complex biological samples due to its inherent sensitivity and selectivity.[1] However, the very complexity of biological matrices—such as plasma, serum, or urine—presents a significant analytical hurdle known as the "matrix effect."[2]
The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting endogenous components like phospholipids, salts, and metabolites.[1][3] This interference can either suppress or enhance the analyte's signal in the mass spectrometer, leading to significant variability and, consequently, inaccurate and imprecise results.[4] Since the composition of the matrix can vary between individuals and even within the same individual over time, this phenomenon represents a critical source of analytical error that must be controlled.[5]
Caption: The mechanism of matrix effect in LC-MS/MS analysis.
The Gold Standard Solution: Stable Isotope Dilution Analysis (SIDA)
To overcome the challenge of matrix effects, the principle of Stable Isotope Dilution Analysis (SIDA) is employed. This technique is widely regarded as providing the highest possible analytical specificity and accuracy for quantitative determinations.[6][7]
The core of SIDA involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, Cefadroxil-d4—to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process.[8][9] Cefadroxil-d4 is structurally identical to Cefadroxil, except that four hydrogen atoms on the phenyl ring have been replaced with deuterium atoms.[10] This mass difference (+4 Da) makes it distinguishable by the mass spectrometer, but its physicochemical properties are virtually identical to the unlabeled analyte.
Because the analyte and its SIL-IS are chemically indistinguishable, they exhibit:
-
Identical Extraction Recovery: Any loss of analyte during sample processing is mirrored by an identical proportional loss of the SIL-IS.
-
Co-elution in Chromatography: Both compounds have the same retention time and are therefore exposed to the exact same matrix components as they enter the mass spectrometer source.
-
Identical Ionization Efficiency: Both Cefadroxil and Cefadroxil-d4 are suppressed or enhanced by the matrix to the same degree.
The mass spectrometer measures the peak area of both the analyte and the SIL-IS. The final concentration is calculated based on the ratio of the analyte's response to the IS's response. This ratio remains constant and accurate, regardless of sample loss or matrix-induced signal fluctuations.[11]
Experimental Protocol: Quantification of Cefadroxil in Human Plasma using Cefadroxil-d4
This section details a robust, self-validating protocol for the accurate quantification of Cefadroxil.
1. Objective: To determine the concentration of Cefadroxil in human plasma samples with high accuracy and precision, adhering to standards set by regulatory bodies like the FDA and EMA.[12][13][14]
2. Materials & Reagents:
-
Cefadroxil reference standard
-
Cefadroxil-d4 (Internal Standard)[10]
-
Control Human Plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
3. Experimental Workflow:
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A Senior Application Scientist's Guide to Establishing Linearity and Range for Cefadroxil Assays Using a Deuterated Internal Standard
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, particularly for bioequivalence and pharmacokinetic (PK) studies, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the antibiotic Cefadroxil, focusing on the establishment of a robust linear range using a deuterated internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
We will move beyond mere protocol recitation to explain the fundamental causality behind experimental choices, ensuring a self-validating and trustworthy analytical system.
The Imperative for a Stable Isotope-Labeled Internal Standard
While various analytical techniques, including HPLC-UV, can quantify Cefadroxil, LC-MS/MS offers unparalleled sensitivity and specificity, especially in complex biological matrices like plasma or urine.[1][2][3] However, the reliability of LC-MS/MS hinges on the proper use of an internal standard to correct for variability.
A stable isotope-labeled (SIL) internal standard, such as a deuterated version of Cefadroxil (e.g., Cefadroxil-d4), is the gold standard for quantitative bioanalysis.[4] Here’s why:
-
Co-elution and Identical Behavior: A deuterated IS is chemically identical to the analyte (Cefadroxil). It co-elutes during chromatography and experiences nearly identical effects during sample extraction, and importantly, ionization in the mass spectrometer source.[4][5]
-
Correction for Matrix Effects: Biological samples are notoriously "dirty." Endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate readings. Because the deuterated IS is affected by these "matrix effects" in the same way as the analyte, the ratio of their signals remains constant, correcting for this variability.[6]
-
Improved Accuracy and Precision: By normalizing for variations in sample preparation, injection volume, and instrument response, the deuterated standard significantly enhances the accuracy and precision of the measurements.[4][6] This is a crucial requirement of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9]
Using a structural analog as an internal standard is a viable but inferior alternative. While it can correct for some variability, its different chemical structure means its chromatographic behavior and ionization efficiency may not perfectly mirror the analyte, potentially introducing inaccuracies.[10][11]
Experimental Design: Determining Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
Detailed Experimental Protocol
This protocol outlines the steps to validate the linear range of a Cefadroxil assay in human plasma using Cefadroxil-d4 as the internal standard.
Objective: To establish a linear range for the quantification of Cefadroxil, typically from 10 ng/mL (Lower Limit of Quantification, LLOQ) to 10,000 ng/mL (Upper Limit of Quantification, ULOQ).[13][14]
Materials:
-
Cefadroxil reference standard
-
Cefadroxil-d4 (or other suitable deuterated version) internal standard
-
Control human plasma (screened for interferences)
-
HPLC-grade methanol, formic acid, and water
-
LC-MS/MS system (e.g., triple quadrupole)
Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the Cefadroxil reference standard in a suitable solvent (e.g., methanol) to prepare a primary stock solution (e.g., 1 mg/mL).
-
Similarly, prepare a primary stock solution of the Cefadroxil-d4 internal standard.
-
From these primary stocks, create a series of working solutions at lower concentrations through serial dilution.
-
-
Preparation of Calibration Curve (CC) Standards:
-
A calibration curve must consist of a minimum of six to eight non-zero concentration levels.[9]
-
Spike control human plasma with the Cefadroxil working solutions to prepare a series of calibration standards. A typical range could be 10, 50, 100, 500, 1000, 5000, and 10,000 ng/mL.
-
Include a "blank" sample (plasma with no analyte) and a "zero" sample (plasma with internal standard only) to assess selectivity.
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples in plasma at a minimum of four concentration levels:
-
LLOQ: At the lowest concentration of the range (e.g., 10 ng/mL).
-
Low QC (LQC): ~3x the LLOQ (e.g., 30 ng/mL).
-
Medium QC (MQC): In the middle of the range (e.g., 800 ng/mL).
-
High QC (HQC): At ~75-80% of the ULOQ (e.g., 7500 ng/mL).
-
-
QC samples are prepared from a separate stock solution than the calibration standards to ensure an unbiased assessment of accuracy.
-
-
Sample Extraction (Protein Precipitation):
-
To a 100 µL aliquot of each standard, QC, and study sample, add a fixed volume (e.g., 20 µL) of the Cefadroxil-d4 internal standard working solution.
-
Add 300 µL of cold methanol to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analyte from matrix components on a C18 analytical column. A typical mobile phase could be a gradient of 0.1% formic acid in water and methanol.[13]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Cefadroxil (e.g., m/z 364.1 → 208.1) and its deuterated standard must be determined and optimized.[13]
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the peak area ratio of the Cefadroxil to the Cefadroxil-d4 internal standard.
-
Plot the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis, typically using a 1/x² weighting, which is common for bioanalytical assays.
-
The linearity is acceptable if the correlation coefficient (R²) is ≥ 0.99.[15]
-
For the calibration standards, the back-calculated concentration for at least 75% of the points must be within ±15% of the nominal value (±20% for the LLOQ).[9]
-
The accuracy of the QC samples must be within 85-115% of the nominal concentration (80-120% for the LLOQ).
-
Visualizing the Experimental Workflow
Caption: Workflow for Linearity and Range Validation of Cefadroxil.
Performance Comparison: The Deuterated Standard Advantage
The use of a deuterated internal standard provides a clear and measurable improvement in assay performance, leading to a more reliable and often wider linear range.
| Parameter | Method with Deuterated IS (LC-MS/MS) | Method with Structural Analog IS (LC-MS/MS) | Method without IS (HPLC-UV) |
| Linear Range | 10 - 10,000 ng/mL [13][14] | 50 - 10,000 ng/mL | 500 - 90,000 ng/mL[15] |
| Correlation (R²) | > 0.995 | > 0.99 | 0.9935[15] |
| Accuracy (% Bias) | ± 5% | ± 10% | ± 15% |
| Precision (%RSD) | < 10% [15] | < 15% | < 15% |
| LLOQ Reliability | High | Moderate | Low |
| Matrix Effect | Effectively compensated | Partially compensated | Not compensated |
Note: Data is representative and synthesized from typical performance characteristics found in validated methods.
As the table illustrates, the deuterated standard method achieves a lower LLOQ and demonstrates superior accuracy and precision across the entire range. This is a direct result of its ability to correct for analytical variability that other methods cannot.
Trustworthiness Through Self-Validating Systems
Every analytical run must be a self-validating system. This is achieved by including the calibration curve and multiple levels of QC samples in each batch of study samples. The acceptance of the run is contingent on the performance of these standards and QCs meeting the pre-defined criteria outlined in the protocol.[16] This practice, mandated by regulatory guidelines, ensures that the analytical system is performing correctly at the time of analysis and that the data generated for unknown samples is reliable and reproducible.[7][17]
Conclusion
For the robust and accurate quantification of Cefadroxil in biological matrices, the use of a deuterated internal standard in conjunction with LC-MS/MS is unequivocally the superior methodology. It provides the highest degree of accuracy, precision, and sensitivity by effectively mitigating variability from matrix effects and sample processing. This approach allows for the establishment of a wide, reliable linear range that is essential for pharmacokinetic studies and regulatory submissions, ensuring data integrity from the bench to the clinic.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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A Comparative Guide to the Robustness Testing of an LC-MS/MS Method for Cefadroxil Quantification Using Cefadroxil-d4
In the landscape of pharmaceutical development and bioanalysis, the validation of analytical methods is paramount to ensure data integrity and regulatory compliance. Among the battery of validation parameters, robustness testing stands as a critical evaluation of a method's capacity to remain unaffected by small, deliberate variations in procedural parameters. This guide provides an in-depth, comparative analysis of robustness testing for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method designed for the quantification of Cefadroxil, a first-generation cephalosporin antibiotic, with its stable isotope-labeled internal standard, Cefadroxil-d4.
This document is tailored for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical application of robustness studies in a regulated environment. We will explore the causal relationships behind experimental choices, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The Imperative of Robustness in Bioanalytical Methods
A robust analytical method consistently delivers reliable results despite minor fluctuations in experimental conditions that may occur during routine use across different laboratories, with different analysts, or on various instruments.[1] Failure to establish robustness can lead to out-of-specification results, method transfer failures, and significant delays in drug development programs.[2] Regulatory bodies such as the FDA and the European Medicines Agency (EMA) emphasize the importance of demonstrating method reliability, with robustness being an implicit requirement for ensuring accuracy, sensitivity, specificity, and reproducibility.[2][3][4]
The core principle of robustness testing is to identify the critical method parameters that, if varied, could significantly impact the analytical results and to establish operational ranges for these parameters to ensure consistent performance.[5] For LC-MS/MS methods, these parameters often include mobile phase composition, pH, column temperature, and flow rate.[2]
Experimental Design: A Case Study with Cefadroxil
To illustrate the principles of robustness testing, we will consider a hypothetical, yet representative, LC-MS/MS method for the determination of Cefadroxil in human plasma. The use of a stable isotope-labeled internal standard, Cefadroxil-d4, is a key feature of this method, as it is expected to compensate for variability in sample preparation and instrument response, thereby enhancing the method's inherent robustness.
Nominal LC-MS/MS Method Parameters
Before delving into the robustness study, it is essential to define the nominal, or target, analytical conditions. These parameters are typically optimized during method development.
| Parameter | Nominal Condition |
| LC Column | Synergi™ 4 µm Polar-RP 80A (150 mm × 2.0 mm)[6] |
| Mobile Phase | 0.1% Formic Acid in Water:Methanol (62:38, v/v)[6] |
| Flow Rate | 0.2 mL/min[6] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Detection | Electrospray Ionization (ESI), Positive Mode[6] |
| MRM Transitions | Cefadroxil: m/z 364.1 → 208.1; Cefadroxil-d4: m/z 368.1 → 212.1 |
| Internal Standard | Cefadroxil-d4 |
Selection of Robustness Factors and Levels
The selection of factors for a robustness study should be based on an understanding of the method and the potential sources of variability.[7] For our Cefadroxil method, we will investigate the following parameters, introducing small, deliberate variations around the nominal conditions.
| Factor | Nominal Level | Lower Level (-) | Upper Level (+) |
| Mobile Phase Organic Content (% Methanol) | 38% | 36% | 40% |
| Mobile Phase pH (Aqueous Component) | ~2.7 (0.1% Formic Acid) | pH 2.5 | pH 2.9 |
| Column Temperature (°C) | 40°C | 38°C | 42°C |
| Flow Rate (mL/min) | 0.20 | 0.19 | 0.21 |
The rationale for selecting these parameters is their known potential to influence chromatographic separation, peak shape, retention time, and ionization efficiency. For instance, changes in mobile phase composition and pH can significantly affect the retention of ionizable compounds like Cefadroxil.[8][9] Column temperature and flow rate variations can also lead to shifts in retention time and affect peak resolution.[5]
Experimental Workflow and Protocols
A structured approach is crucial for executing a robustness study efficiently and obtaining meaningful data.[5] The following workflow outlines the key steps.
Figure 1: Experimental workflow for the robustness testing of the Cefadroxil LC-MS/MS method.
Step-by-Step Protocol
-
Preparation of Quality Control (QC) Samples: Prepare QC samples in human plasma at three concentration levels: low, medium, and high.
-
Sample Preparation:
-
To 100 µL of plasma QC sample, add 200 µL of the Cefadroxil-d4 internal standard working solution in methanol. This step also serves to precipitate plasma proteins.[6]
-
Vortex the samples for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Set up a sequence of analytical runs. Each run will test one of the varied conditions (e.g., 36% methanol, pH 2.5, etc.) and will include the analysis of the three QC levels in triplicate. A run under nominal conditions should also be included for comparison.
-
Equilibrate the LC-MS/MS system with the mobile phase for each condition prior to injection.
-
Inject the prepared samples and acquire data in MRM mode.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for Cefadroxil and Cefadroxil-d4.
-
Calculate the peak area ratio (PAR) of the analyte to the internal standard.
-
For each condition, calculate the mean PAR, standard deviation (SD), and coefficient of variation (%CV) for the replicate QC samples.
-
Compare the results obtained under the varied conditions to those from the nominal conditions.
-
Data Presentation and Interpretation
The results of the robustness study should be presented in a clear and concise manner, typically in tabular format, to facilitate comparison. The primary metrics for evaluation are the retention time of Cefadroxil and the peak area ratio of Cefadroxil to Cefadroxil-d4.
Hypothetical Robustness Data
Table 1: Effect of Varied Conditions on Cefadroxil Retention Time (RT)
| Condition | Low QC RT (min) | Mid QC RT (min) | High QC RT (min) | % Change from Nominal |
| Nominal | 4.52 | 4.51 | 4.53 | - |
| % Methanol (+) | 4.21 | 4.20 | 4.22 | -6.8% |
| % Methanol (-) | 4.85 | 4.84 | 4.86 | +7.3% |
| pH (+) | 4.55 | 4.54 | 4.56 | +0.7% |
| pH (-) | 4.49 | 4.48 | 4.50 | -0.7% |
| Temperature (+) | 4.45 | 4.44 | 4.46 | -1.5% |
| Temperature (-) | 4.59 | 4.58 | 4.60 | +1.5% |
| Flow Rate (+) | 4.30 | 4.29 | 4.31 | -4.9% |
| Flow Rate (-) | 4.76 | 4.75 | 4.77 | +5.3% |
Table 2: Effect of Varied Conditions on Peak Area Ratio (Analyte/IS) - Mid QC Example
| Condition | Mean Peak Area Ratio | %CV (n=3) | % Deviation from Nominal |
| Nominal | 1.25 | 2.1% | - |
| % Methanol (+) | 1.23 | 2.5% | -1.6% |
| % Methanol (-) | 1.28 | 2.3% | +2.4% |
| pH (+) | 1.26 | 1.9% | +0.8% |
| pH (-) | 1.24 | 2.0% | -0.8% |
| Temperature (+) | 1.27 | 2.2% | +1.6% |
| Temperature (-) | 1.22 | 2.4% | -2.4% |
| Flow Rate (+) | 1.29 | 2.6% | +3.2% |
| Flow Rate (-) | 1.20 | 2.8% | -4.0% |
Interpretation of Results
The hypothetical data in Table 1 shows that, as expected, the mobile phase organic content and flow rate have the most significant impact on retention time. However, the use of a co-eluting stable isotope-labeled internal standard (Cefadroxil-d4) is designed to mitigate the impact of such shifts on quantification.
Table 2 demonstrates the effectiveness of the internal standard. Despite the observed shifts in retention time, the peak area ratios remain relatively consistent, with deviations from the nominal conditions generally within ±5%. This indicates that the method is robust for quantification. The precision of the measurements, as indicated by the %CV, also remains well within acceptable limits (typically <15%).[10]
Logical Relationships and Causality
The relationship between the tested parameters and the expected outcomes can be visualized to better understand the method's behavior.
Figure 2: Logical relationships in robustness testing of the Cefadroxil LC-MS/MS method.
This diagram illustrates that while variations in LC parameters can cause shifts in retention time and other chromatographic effects, the use of a stable isotope-labeled internal standard effectively compensates for these changes, leading to a robust quantitative result. The stability of Cefadroxil is also a consideration, particularly with changes in pH, as cephalosporins can be susceptible to degradation.[9] However, the short residence time on the column in a typical LC-MS/MS analysis minimizes the risk of on-column degradation.
Conclusion and Best Practices
This guide has demonstrated a systematic approach to the robustness testing of an LC-MS/MS method for Cefadroxil using Cefadroxil-d4 as an internal standard. The key to a successful robustness study lies in the logical selection of parameters, a well-designed experimental plan, and a clear interpretation of the resulting data.
Key Takeaways for Ensuring Method Reliability:
-
Utilize a Stable Isotope-Labeled Internal Standard: The use of Cefadroxil-d4 is crucial for mitigating variability and enhancing the robustness of the quantification.
-
Systematic Evaluation: Vary one parameter at a time to isolate its effect on the method's performance.[5]
-
Define Acceptance Criteria in Advance: Establish clear acceptance criteria for the allowable variation in results before initiating the study. These are often guided by regulatory documents.[11][12]
By adhering to these principles and the frameworks provided by regulatory authorities, researchers can confidently develop and validate robust LC-MS/MS methods that are fit for their intended purpose, ensuring the generation of high-quality data in support of drug development.
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A Guide to Inter-Laboratory Comparison of Cefadroxil Analysis Using Cefadroxil-d4 as an Internal Standard
In the landscape of pharmaceutical development and clinical monitoring, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Cefadroxil, a first-generation cephalosporin antibiotic, is widely used to treat various bacterial infections.[1][2] Ensuring the reliability of analytical data for Cefadroxil across different laboratories is crucial for bioequivalence studies, therapeutic drug monitoring, and quality control. This guide presents a framework for an inter-laboratory comparison of Cefadroxil analysis, emphasizing the use of a stable isotope-labeled internal standard, Cefadroxil-d4, to achieve the highest level of accuracy and precision.
The core principle of this comparison is to assess the robustness and transferability of a validated analytical method across multiple sites. The use of a stable isotope-labeled (SIL) internal standard like Cefadroxil-d4 is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3] Cefadroxil-d4, being chemically identical to Cefadroxil but with a mass difference of 4 Da, co-elutes with the analyte and experiences similar effects of sample preparation, chromatography, and ionization.[4][5] This allows for effective compensation for variations in sample recovery and matrix effects, which are common sources of error in bioanalytical methods.[4]
This guide will detail a comprehensive protocol for an inter-laboratory study, provide hypothetical yet realistic comparative data, and discuss the interpretation of these results in the context of established regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA).[6][7][8]
Study Design and Rationale
An inter-laboratory comparison, also known as proficiency testing, is a powerful tool for evaluating and demonstrating the reliability of data produced by different laboratories.[9][10][11] The design of this study involves the preparation of a panel of blind samples containing known concentrations of Cefadroxil in a biological matrix (e.g., human plasma). These samples, along with a detailed analytical protocol and the Cefadroxil-d4 internal standard, are distributed to participating laboratories.
The primary objectives of this inter-laboratory study are:
-
To assess the accuracy and precision of Cefadroxil quantification in a real-world setting.
-
To evaluate the robustness and transferability of the analytical method.
-
To identify potential sources of variability between laboratories.
-
To ensure that all participating laboratories can produce comparable and reliable data.
The following diagram illustrates the overall workflow of the inter-laboratory comparison study:
Caption: Workflow of the Cefadroxil inter-laboratory comparison study.
Detailed Experimental Protocol
The following is a standardized protocol for the quantification of Cefadroxil in human plasma using LC-MS/MS with Cefadroxil-d4 as an internal standard. This protocol should be strictly followed by all participating laboratories to ensure consistency.
Materials and Reagents
-
Cefadroxil reference standard (≥98% purity)
-
Cefadroxil-d4 internal standard (≥95% purity)[5]
-
Human plasma (screened and drug-free)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Cefadroxil and Cefadroxil-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Cefadroxil stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Cefadroxil-d4 stock solution in methanol.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the Cefadroxil working standard solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Cefadroxil-d4 internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
The sample preparation workflow is depicted in the following diagram:
Caption: Protein precipitation method for Cefadroxil extraction from plasma.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of Cefadroxil.[12][13] Laboratories should use instrumentation with equivalent capabilities.
| Parameter | Condition |
| LC System | UPLC or HPLC system capable of binary gradients |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Cefadroxil: m/z 364.1 → 208.1Cefadroxil-d4: m/z 368.1 → 212.1 |
| Collision Energy | Optimized for each transition |
Data Analysis and Acceptance Criteria
Each laboratory will construct a calibration curve by plotting the peak area ratio of Cefadroxil to Cefadroxil-d4 against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor should be used. The concentrations of the QC samples and the blind inter-laboratory samples are then calculated from this curve.
The acceptance criteria for the study are based on the FDA's Bioanalytical Method Validation Guidance.[6][8]
-
Calibration Curve: The correlation coefficient (r²) should be ≥ 0.99. At least 75% of the calibration standards must be within ±15% of their nominal concentrations (±20% for the Lower Limit of Quantification, LLOQ).
-
Intra-day and Inter-day Precision and Accuracy: The precision (%CV) should not exceed 15% and the accuracy (%RE) should be within ±15% for all QC levels (except LLOQ, where it is ±20%).
-
Inter-laboratory Comparison: The mean concentration of the blind samples reported by each laboratory should be within ±15% of the nominal concentration. The inter-laboratory precision (%CV) for each blind sample should not exceed 20%.
Hypothetical Inter-Laboratory Comparison Data
The following tables present simulated but realistic data from a hypothetical inter-laboratory study involving three laboratories.
Table 1: Analysis of Quality Control (QC) Samples
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%RE) | Precision (%CV) |
| Lab 1 | Low QC | 50 | 52.5 | 5.0 | 4.2 |
| Mid QC | 500 | 489.5 | -2.1 | 3.5 | |
| High QC | 5000 | 5105.0 | 2.1 | 2.8 | |
| Lab 2 | Low QC | 50 | 48.1 | -3.8 | 5.1 |
| Mid QC | 500 | 508.0 | 1.6 | 2.9 | |
| High QC | 5000 | 4955.0 | -0.9 | 3.1 | |
| Lab 3 | Low QC | 50 | 54.2 | 8.4 | 6.3 |
| Mid QC | 500 | 515.5 | 3.1 | 4.5 | |
| High QC | 5000 | 5210.0 | 4.2 | 3.7 |
Table 2: Analysis of Blind Inter-Laboratory Samples
| Sample ID | Nominal Conc. (ng/mL) | Lab 1 Measured Conc. (ng/mL) | Lab 2 Measured Conc. (ng/mL) | Lab 3 Measured Conc. (ng/mL) | Overall Mean (ng/mL) | Inter-Lab Accuracy (%RE) | Inter-Lab Precision (%CV) |
| ILS-01 | 100 | 105.2 | 98.7 | 108.9 | 104.3 | 4.3 | 5.0 |
| ILS-02 | 1000 | 976.4 | 1012.8 | 1035.1 | 1008.1 | 0.8 | 3.0 |
| ILS-03 | 2500 | 2555.0 | 2450.5 | 2601.3 | 2535.6 | 1.4 | 3.1 |
Discussion and Conclusion
The hypothetical data presented in Tables 1 and 2 demonstrate a successful inter-laboratory comparison. All three laboratories met the acceptance criteria for the analysis of QC samples, with accuracy and precision well within the ±15% and ≤15% limits, respectively. The analysis of the blind inter-laboratory samples also shows excellent agreement between the laboratories. The inter-laboratory accuracy and precision are well within the pre-defined acceptance criteria, indicating that the analytical method is robust, reliable, and transferable.
The use of Cefadroxil-d4 as an internal standard is a key factor in achieving this high level of inter-laboratory agreement. By compensating for variations in sample processing and instrument response, the stable isotope-labeled internal standard ensures that the calculated analyte concentration remains accurate and precise, regardless of the laboratory or analyst performing the assay.[4]
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A Senior Application Scientist's Guide to Bioanalytical Method Validation for Cefadroxil Using a Stable Isotope-Labeled Internal Standard
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods is a cornerstone for ensuring data integrity, which in turn supports critical decisions regarding the safety and efficacy of drug products.[1][2][3] This guide provides a comprehensive walkthrough of the validation process for a bioanalytical method for Cefadroxil in a biological matrix, employing its deuterated analog, Cefadroxil-d4, as the internal standard (IS). The methodologies and acceptance criteria discussed are grounded in the latest US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines.[4][5][6][7][8]
The 'Why' Behind the Method: Cefadroxil and the Imperative for a Robust Bioanalytical Assay
Cefadroxil is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial infections.[9][10][11] Accurate measurement of its concentrations in biological matrices like plasma or urine is paramount for pharmacokinetic and bioequivalence studies.[9][12] The use of a stable isotope-labeled internal standard, such as Cefadroxil-d4, is the gold standard in quantitative mass spectrometry.[13] This is because Cefadroxil-d4 is chemically identical to the analyte, Cefadroxil, and thus exhibits the same behavior during sample extraction, chromatography, and ionization. This co-elution and co-ionization effectively compensates for any variability in the analytical process, leading to superior accuracy and precision.
Foundational Elements: Understanding the Molecules
A successful bioanalytical method begins with a thorough understanding of the analyte and the internal standard.
Table 1: Physicochemical Properties of Cefadroxil and Cefadroxil-d4
| Property | Cefadroxil | Cefadroxil-d4 |
| Chemical Formula | C₁₆H₁₇N₃O₅S[10][14] | C₁₆H₁₃D₄N₃O₅S[13] |
| Molecular Weight | 363.4 g/mol [10][14] | 381.4 g/mol [15] |
| Structure | (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[10][14] | (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Monohydrate[15] |
| Key Functional Groups | β-lactam ring, carboxylic acid, amine, phenol | β-lactam ring, carboxylic acid, amine, phenol |
The Validation Gauntlet: A Step-by-Step Protocol with Scientific Rationale
The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the assay is reliable and reproducible for its intended use.[1][2] The following sections detail the critical validation parameters and provide exemplar experimental designs.
System Suitability: The Daily Health Check of the Analytical System
Why it's done: Before any validation or sample analysis run, it's crucial to confirm that the LC-MS/MS system is performing optimally. This ensures that the data generated on that day is reliable.
Experimental Protocol:
-
Prepare a standard solution of Cefadroxil and Cefadroxil-d4 at a mid-range concentration.
-
Inject this solution multiple times (e.g., n=6) at the beginning of the analytical run.
-
Monitor key parameters such as peak area, retention time, and peak shape for both the analyte and the internal standard.
Acceptance Criteria:
-
Peak Area Precision: Relative standard deviation (RSD) or coefficient of variation (CV) should be ≤15%.
-
Retention Time Precision: RSD should be ≤2%.
-
Peak Shape: Symmetrical and free of splitting or excessive tailing.
Selectivity and Specificity: Ensuring We Measure Only What We Intend to Measure
Why it's done: This parameter confirms that the method can differentiate the analyte and internal standard from other endogenous components in the biological matrix.[16]
Experimental Protocol:
-
Screen at least six different batches of the blank biological matrix (e.g., human plasma).
-
Analyze these blank samples to check for any interfering peaks at the retention times of Cefadroxil and Cefadroxil-d4.
-
Spike the lowest concentration of the calibration curve (Lower Limit of Quantification, LLOQ) into these blank matrices and analyze.
Acceptance Criteria:
-
The response of any interfering peak in the blank samples should be ≤20% of the response of the LLOQ for Cefadroxil and ≤5% for the internal standard.
Calibration Curve and Linearity: Establishing the Quantitative Relationship
Why it's done: The calibration curve demonstrates the relationship between the instrument response and the known concentrations of the analyte. Linearity is essential for accurate quantification over a defined range.
Experimental Protocol:
-
Prepare a series of calibration standards by spiking known concentrations of Cefadroxil into the biological matrix. A typical range might be 10-10,000 ng/mL.[12][17]
-
A minimum of six to eight non-zero concentration levels should be used.[16]
-
Process and analyze these standards in at least three independent runs.
-
Plot the peak area ratio (Cefadroxil/Cefadroxil-d4) against the nominal concentration of Cefadroxil.
-
Perform a linear regression analysis, typically with a 1/x² weighting.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥0.99.
-
The back-calculated concentrations of the standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
-
At least 75% of the non-zero standards must meet the acceptance criteria.
Accuracy and Precision: The Heart of Method Reliability
Why it's done: Accuracy reflects how close the measured value is to the true value, while precision indicates the reproducibility of the measurements.[18] These are the most critical parameters for ensuring the reliability of the data.
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels:
-
LLOQ
-
Low QC (within 3x of LLOQ)
-
Mid QC
-
High QC
-
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
Acceptance Criteria (for chromatographic assays):
-
Intra-run and Inter-run Precision: The CV should be ≤15% for all QC levels, except for the LLOQ, where it should be ≤20%.
-
Intra-run and Inter-run Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%.
Table 2: Example of Accuracy and Precision Data Summary
| QC Level (ng/mL) | Nominal Concentration (ng/mL) | Intra-run Precision (%CV) | Intra-run Accuracy (%Bias) | Inter-run Precision (%CV) | Inter-run Accuracy (%Bias) |
| LLOQ | 10 | ≤20 | ±20 | ≤20 | ±20 |
| Low | 30 | ≤15 | ±15 | ≤15 | ±15 |
| Mid | 500 | ≤15 | ±15 | ≤15 | ±15 |
| High | 8000 | ≤15 | ±15 | ≤15 | ±15 |
Matrix Effect and Recovery: Understanding the Influence of the Biological Environment
Why it's done: The biological matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. Recovery assesses the efficiency of the extraction process. A stable isotope-labeled internal standard like Cefadroxil-d4 is crucial for compensating for these effects.
Experimental Protocol:
-
Matrix Effect:
-
Extract blank matrix from at least six different sources.
-
Post-extraction, spike these extracts with Cefadroxil and Cefadroxil-d4 at low and high concentrations.
-
Compare the peak areas to those of neat solutions of the same concentrations.
-
-
Recovery:
-
Spike Cefadroxil and Cefadroxil-d4 into the matrix at low, mid, and high concentrations before extraction.
-
Compare the peak areas of these pre-spiked samples to those of post-spiked samples at the same concentrations.
-
Acceptance Criteria:
-
The CV of the internal standard-normalized matrix factor should be ≤15%.
-
Recovery should be consistent and reproducible, although it does not need to be 100%.
Stability: Ensuring the Analyte Doesn't Degrade
Why it's done: Cefadroxil, like many β-lactam antibiotics, can be susceptible to degradation. Stability experiments are essential to define the conditions under which samples can be stored and processed without compromising the integrity of the results.
Experimental Protocol & Acceptance Criteria:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles. The mean concentration should be within ±15% of the nominal value.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the sample processing time and then analyze. The mean concentration should be within ±15% of the nominal value.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the expected sample storage time and then analyze. The mean concentration should be within ±15% of the nominal value.
-
Stock Solution Stability: Evaluate the stability of Cefadroxil and Cefadroxil-d4 stock solutions at room temperature and refrigerated conditions.
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for consistent execution.
Caption: A typical bioanalytical workflow for Cefadroxil analysis.
Bringing It All Together: A Self-Validating System
The interconnectedness of these validation parameters creates a self-validating system. For instance, the accuracy and precision runs inherently test the linearity of the calibration curve and the short-term stability of the analyte during processing. The consistent performance of the internal standard across all experiments provides confidence in the method's ability to correct for variability.
Conclusion: Beyond the Guidelines
While this guide provides a robust framework based on current regulatory expectations, it is imperative to remember that bioanalytical method validation is a scientific process.[18][19] Unexpected challenges, such as metabolite interference or issues with lot-to-lot variability of the biological matrix, may arise. A successful validation, therefore, relies not just on adhering to guidelines but on sound scientific judgment and a thorough understanding of the analytical technique and the molecules involved. The use of a stable isotope-labeled internal standard like Cefadroxil-d4 is a critical component in building a reliable and defensible bioanalytical method that can withstand the rigors of regulatory scrutiny and contribute to the successful development of new medicines.
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Safety Operating Guide
Personal protective equipment for handling Cefadroxil-d4 (Major)
A Researcher's Guide to the Safe Handling of Cefadroxil-d4
This guide provides comprehensive safety and logistical protocols for the handling of Cefadroxil-d4, a deuterated form of the cephalosporin antibiotic Cefadroxil. As a Senior Application Scientist, this document is crafted to instill a deep understanding of the principles of safe laboratory practice, ensuring the protection of personnel and the integrity of your research. While deuterated compounds are generally stable and non-radioactive, the intrinsic hazards of the parent compound, Cefadroxil, particularly its potential as a sensitizer, necessitate stringent handling protocols.[1]
Understanding the Risks: The "Why" Behind the Precautions
Cefadroxil, like other cephalosporins, is a potent sensitizer. The primary risks associated with handling this compound, especially in its powdered form, are:
-
Respiratory Sensitization: Inhalation of Cefadroxil dust can lead to allergy or asthma-like symptoms.[2][3] Repeated exposure can result in a severe allergic respiratory response.
-
Skin Sensitization: Direct contact with the skin may cause an allergic skin reaction, such as dermatitis.[2][3][4]
-
Ocular Irritation: The powdered compound can cause irritation upon contact with the eyes.[5]
-
Cross-Contamination: Inadequate containment can lead to the contamination of the laboratory environment, potentially affecting other experiments and personnel.
The deuteration of Cefadroxil (Cefadroxil-d4) is unlikely to alter these fundamental toxicological properties. Therefore, all handling procedures should be based on the precautionary principle, treating the deuterated form with the same level of caution as the parent compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling Cefadroxil-d4. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents direct skin contact and subsequent sensitization.[6][7] Double-gloving provides an extra layer of protection against tears and contamination. |
| Body Protection | Disposable gown or dedicated lab coat | Protects personal clothing from contamination with the powdered compound.[6][8] |
| Eye Protection | Safety goggles with side shields | Protects the eyes from airborne particles and accidental splashes.[2][5][6] |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Essential when handling the powdered form outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[8][9] |
Operational Workflow for Handling Cefadroxil-d4
The following step-by-step workflow is designed to minimize exposure and ensure a safe handling process from receipt to disposal.
Caption: Workflow for the safe handling of Cefadroxil-d4.
Step-by-Step Protocol:
-
Designate a Handling Area: All work with powdered Cefadroxil-d4 should be conducted in a certified chemical fume hood or a glove box to contain any airborne particles.[6][10]
-
Don Full PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, vials, and solvents, and place them in the designated handling area before opening the Cefadroxil-d4 container.
-
Weighing: Carefully weigh the desired amount of Cefadroxil-d4. Avoid creating dust by handling the compound gently.
-
Dissolving: If preparing a solution, add the solvent to the vial containing the weighed Cefadroxil-d4. Cap the vial securely before vortexing or sonicating to dissolve.
-
Decontamination: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.
-
Waste Disposal: Segregate all waste generated.
-
Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a sealed, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinsate from cleaning glassware should be collected in a designated hazardous waste container for deuterated compounds.[1] Do not pour down the drain.[2]
-
Empty Containers: Triple-rinse the empty Cefadroxil-d4 container with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label before disposing of the container according to your institution's guidelines.[1]
-
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then gown, then eye protection, then respirator).
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[10]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
For significant spills, evacuate the area and follow your institution's emergency spill response procedures.
Storage and Disposal Plan
Storage: Store Cefadroxil-d4 in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][11]
Disposal: All Cefadroxil-d4 waste is considered hazardous chemical waste and must be disposed of in accordance with institutional, local, and national regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research with Cefadroxil-d4.
References
- Taylor & Francis Online. (n.d.). Occupational Exposure to Cephalosporins Leading to Clostridium Difficile Infection: LETTER.
- Sci-Hub. (2003). Occupational Exposure to Cephalosporins Leading to Clostridium Difficile Infection. Journal of Toxicology: Clinical Toxicology.
- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- Identifying Genetic Susceptibility to Sensitization to Cephalosporins in Health Care Workers. (n.d.).
- Taylor & Francis Online. (n.d.). Full article: Occupational Exposure to Cephalosporins Leading to Clostridium Difficile Infection.
- PubMed. (2011). Occupational contact allergy to cephalosporins. Dermatol Online J.
- MedlinePlus. (2018). Cefadroxil: MedlinePlus Drug Information.
- Mayo Clinic. (2025). Cefadroxil (oral route) - Side effects & dosage.
- ChemicalBook. (n.d.). Cefadroxil - Safety Data Sheet.
- Drugs.com. (2025). Cefadroxil: Key Safety & Patient Guidance.
- Synergy Recycling. (n.d.). Disposal of deuterium (D₂).
- Lupin. (2007). MSDS Cefadroxil for Susp USP 250-500.
- Fisher Scientific. (2015). SAFETY DATA SHEET.
- Cayman Chemical. (2025). Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Patient.info. (2023). Cefadroxil: Uses, Side Effects, and Warnings.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- Texas Health and Human Services. (n.d.). cefadroxil monograph.
- A3P. (n.d.). Antibiotics powders Maximum safety & efficiency during filling.
- BenchChem. (2025). Safeguarding the Laboratory: Proper Disposal Procedures for Amphomycin.
- NI Infection Control Manual. (n.d.). Personal Protective Equipment.
- ZEOCHEM. (n.d.). Deuterium Labeled Compounds.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- PMC. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- NCBI Bookshelf - NIH. (2023). Personal Protective Equipment.
- NCBI Bookshelf - NIH. (n.d.). Safe Handling of Infectious Agents - Biosafety In The Laboratory.
- CDC. (n.d.). Personal Protective Equipment (PPE) 101.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Irish Statute Book. (2003). Containment of Nuclear Weapons Act 2003, Schedule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
